molecular formula C13H20N2 B1353398 N-methyl-N-(4-piperidin-1-ylbenzyl)amine CAS No. 852180-55-3

N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Cat. No.: B1353398
CAS No.: 852180-55-3
M. Wt: 204.31 g/mol
InChI Key: ABHBNGLDUNAXSR-UHFFFAOYSA-N
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Description

N-methyl-N-(4-piperidin-1-ylbenzyl)amine is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-piperidin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20N2/c1-14-11-12-5-7-13(8-6-12)15-9-3-2-4-10-15/h5-8,14H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHBNGLDUNAXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427640
Record name N-methyl-N-(4-piperidin-1-ylbenzyl)amine
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Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-55-3
Record name N-methyl-N-(4-piperidin-1-ylbenzyl)amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({[4-(piperidin-1-yl)phenyl]methyl})amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"N-methyl-N-(4-piperidin-1-ylbenzyl)amine" CAS 852180-55-3 characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-N-(4-piperidin-1-ylbenzyl)amine (CAS 852180-55-3)

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity. The molecule at the subject of this guide, this compound, embodies a structural motif—the N-benzylpiperidine scaffold—that is frequently employed by medicinal chemists to modulate physicochemical properties and biological activity.[1] The presence of the piperidine ring can enhance metabolic stability, improve pharmacokinetic profiles, and provide a three-dimensional architecture for optimal target engagement.[2][3] This guide provides a comprehensive, field-proven framework for the synthesis, purification, and multi-technique characterization of this tertiary amine, ensuring that researchers can proceed with confidence in the identity and purity of their material.

Part 1: Synthesis and Purification

A robust and scalable synthesis is the first step in any characterization workflow. For this compound, reductive amination stands out as the most efficient and controllable method.[4][5] This strategy involves the reaction of an aldehyde with an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the target amine.[6]

Synthetic Pathway: Reductive Amination

The chosen pathway involves the reaction of 4-(piperidin-1-yl)benzaldehyde with methylamine in the presence of a mild reducing agent like sodium triacetoxyborohydride [NaBH(OAc)₃]. This reductant is particularly advantageous as it is selective for the iminium ion in the presence of the starting aldehyde, minimizing side reactions.[4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Purification & Final Product aldehyde 4-(Piperidin-1-yl)benzaldehyde reductive_amination Reductive Amination aldehyde->reductive_amination Reactant 1 amine Methylamine (solution) amine->reductive_amination Reactant 2 purification Chromatography reductive_amination->purification Crude Product product This compound purification->product Pure Product

Figure 1: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis

Objective: To synthesize this compound.

Materials:

  • 4-(Piperidin-1-yl)benzaldehyde

  • Methylamine (e.g., 2.0 M solution in THF)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃]

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in anhydrous DCM, add methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the reaction rate and any potential exotherm.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Amine-Functionalized Chromatography

Basic amines often exhibit poor peak shape and streaking on standard silica gel due to strong interactions with acidic silanol groups. Using an amine-functionalized stationary phase or adding a modifier like triethylamine to the eluent is crucial for effective purification.[7]

Objective: To purify the crude product using flash chromatography.

Materials:

  • Crude this compound

  • Amine-functionalized silica gel (or standard silica with 1% triethylamine in the eluent)

  • Eluent system: Hexane/Ethyl Acetate gradient

Procedure:

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a pre-packed column with the chosen stationary phase, equilibrated with the initial eluent (e.g., 95:5 Hexane/Ethyl Acetate).

  • Elute the compound using a gradient of ethyl acetate in hexane. Rationale: A gradient elution ensures efficient separation of the non-polar starting material and the more polar amine product.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine, typically as an oil or low-melting solid.

Part 2: Comprehensive Structural and Purity Characterization

A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. Each technique provides orthogonal, complementary information, creating a self-validating dataset.

Characterization_Workflow Start Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR MS Mass Spectrometry (HRMS, MS/MS) Start->MS IR FTIR Spectroscopy Start->IR HPLC HPLC Analysis Start->HPLC Structure_Confirm Structure Confirmation NMR->Structure_Confirm MS->Structure_Confirm IR->Structure_Confirm Purity_Confirm Purity Assessment (>95%) HPLC->Purity_Confirm

Figure 2: Integrated analytical characterization workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a small molecule.[8] Both ¹H and ¹³C NMR are required for a full characterization.

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra on a 400 MHz or higher spectrometer. Ensure sufficient scans for a good signal-to-noise ratio.[9] For unambiguous assignments, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended.

Expected Spectral Data:

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
H-2', H-6'7.20 - 7.35d2HProtons ortho to CH₂
H-3', H-5'6.85 - 6.95d2HProtons meta to CH₂
H-7 (Ar-CH₂ -N)~3.50s2HBenzylic protons
H-2, H-6 (piperidine)~3.10t4HPiperidine protons α to N
H-8 (CH₃ -N)~2.25s3HN-methyl protons
H-3, H-5 (piperidine)~1.70m4HPiperidine protons β to N
H-4 (piperidine)~1.55m2HPiperidine proton γ to N
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
C-4' (Ar-N)~150.0Aromatic C attached to piperidine N
C-1' (Ar-CH₂)~130.0Aromatic C attached to CH₂
C-2', C-6'~129.5Aromatic CH
C-3', C-5'~116.5Aromatic CH
C-7 (Ar-CH₂ -N)~62.0Benzylic carbon
C-2, C-6 (piperidine)~49.5Piperidine C α to N
C-8 (CH₃ -N)~42.0N-methyl carbon
C-3, C-5 (piperidine)~25.5Piperidine C β to N
C-4 (piperidine)~24.0Piperidine C γ to N

Note: Predicted shifts are based on the analysis of similar structures like 1-benzylpiperidine and N-methylbenzylamine. Actual values may vary slightly.[10][11]

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, key structural information. Electrospray ionization (ESI) is ideal for this polar amine.

Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an ESI source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Acquire data in positive ion mode.

  • Tandem MS (MS/MS): Select the protonated molecular ion [M+H]⁺ for collision-induced dissociation (CID) to obtain fragmentation data.

Expected Mass Spectrometry Data:

Analysis Type Expected m/z Interpretation
HRMS (ESI+) 205.1705[M+H]⁺ for C₁₃H₂₁N₂⁺ (Calculated: 205.1705)
MS/MS of 205.17 189.1386Loss of CH₄
146.1281Cleavage of N-methylbenzyl bond, [C₁₀H₁₆N]⁺
132.1121Cleavage of benzyl-N bond, [C₉H₁₄N]⁺
91.0542Tropylium ion, [C₇H₇]⁺ - characteristic of benzyl groups[12][13]
84.0813Piperidine fragment, [C₅H₁₀N]⁺

Rationale: The fragmentation pattern is predictable. The most facile cleavage often results in the formation of the stable tropylium cation (m/z 91).[14] Other cleavages alpha to the nitrogen atoms are also expected.[15]

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[16]

Protocol: FTIR Analysis

  • Sample Preparation: If the compound is an oil, place a small drop between two NaCl or KBr plates to create a thin film. If it is a solid, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration Interpretation
3100 - 3000MediumC-H stretchAromatic C-H
2950 - 2800StrongC-H stretchAliphatic (piperidine, benzyl, methyl) C-H[17]
~2800MediumC-H stretch"Bohlmann band" characteristic of tertiary amines
1610, 1515Medium-StrongC=C stretchAromatic ring skeletal vibrations
1350 - 1250Medium-StrongC-N stretchAromatic amine (Ar-N) C-N stretch[18]
1250 - 1020MediumC-N stretchAliphatic amine (Alkyl-N) C-N stretch[18][19]
~820StrongC-H bendPara-substituted aromatic ring out-of-plane bend

Note: As a tertiary amine, no N-H stretching bands are expected in the 3300-3500 cm⁻¹ region, which is a key diagnostic feature.[18][19]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound.[20] For a basic amine, a reversed-phase method on a C18 column is standard.

Protocol: HPLC Purity Analysis

  • Column: C18, 5 µm particle size, e.g., 4.6 x 150 mm.

  • Mobile Phase: A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in Water. B: 0.1% of the same acid in Acetonitrile. Rationale: The acidic modifier improves peak shape for basic analytes by protonating the amine and masking residual silanol interactions.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

  • Detection: UV detector set at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

  • Analysis: Inject a ~1 mg/mL solution of the compound. Purity is determined by integrating the area of the main peak relative to the total area of all peaks.

Conclusion: A Validated Identity

The comprehensive characterization of this compound requires an integrated analytical approach. By combining a reliable synthesis with orthogonal analytical techniques—NMR for structure, MS for molecular weight and fragmentation, IR for functional groups, and HPLC for purity—a self-validating and trustworthy data package is generated. This rigorous methodology ensures that subsequent research, whether in medicinal chemistry, pharmacology, or materials science, is built upon a foundation of unimpeachable chemical integrity.

References

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

  • Bielenica, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (2006). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Retrieved from [Link]

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195–1204. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Supporting Information. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • Ge, D. H., et al. (2013). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Supporting Information. Retrieved from [Link]

  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2018). Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • PubMed. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • University of Dallas. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the C–H stretching absorbance in tertiary amine groups.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Infrared Spectroscopy. Retrieved from [Link]

  • SpringerLink. (2023). Research progress on piperidine-containing compounds as agrochemicals. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Infrared Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2010). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • NIH. (2018). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of N-methyl-N-(4-piperidin-1-ylbenzyl)amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-(4-piperidin-1-ylbenzyl)amine is a tertiary amine featuring a piperidinyl moiety connected to a benzylamine core. As with many novel chemical entities in the fields of medicinal chemistry and materials science, a thorough understanding of its physical properties is paramount for its application. Solubility, in particular, is a critical parameter that dictates everything from reaction kinetics and purification strategies to bioavailability and formulation in drug development.[1][2][3]

This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this document synthesizes predictive insights based on its molecular structure, the physicochemical properties of its constituent functional groups, and established principles of chemical solubility. Furthermore, we provide a detailed, field-proven experimental protocol for researchers to determine precise solubility data in their own laboratory settings.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[4] The adage "like dissolves like" serves as a fundamental first principle. For this compound, the key structural features influencing its solubility are:

  • A tertiary amine group (-N(CH₃)-): This group is polar and can act as a hydrogen bond acceptor.

  • A piperidine ring: A saturated heterocycle which is basic and can also accept hydrogen bonds at its nitrogen atom.[5]

  • An aromatic benzyl group: This moiety is nonpolar and contributes to the lipophilicity of the molecule.

Based on the structure, we can predict the key physicochemical properties that will dictate its solubility. While specific experimental values for this compound are not available, we can estimate them by referencing similar structures found in chemical databases like PubChem, such as its isomer N-benzyl-N-methylpiperidin-4-amine.[6]

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted Value/CharacteristicRationale & Impact on Solubility
Molecular Formula C₁₄H₂₂N₂-
Molecular Weight ~218.34 g/mol Higher molecular weight can sometimes negatively impact solubility.[4]
Polarity (LogP) Moderately Lipophilic (Est. 2.0 - 3.0)The presence of the benzyl and piperidine rings suggests a preference for organic solvents over water. The estimated value is higher than simpler amines, indicating lower aqueous solubility.
Hydrogen Bonding Acceptor OnlyThe two tertiary amine nitrogens can accept hydrogen bonds from protic solvents, enhancing solubility in alcohols. It lacks hydrogen bond donors.
pKa (Conjugate Acid) ~9.0 - 10.0The amine groups are basic and will be protonated in acidic solutions, forming a water-soluble salt.[7]
Physical State Likely a liquid or low-melting solid at STPAffects the energy required to break the crystal lattice during dissolution.
Predicted Solubility Profile

Based on these properties, a qualitative solubility profile in common organic solvents can be predicted. The molecule's dual character—a nonpolar aromatic ring and polar amine groups—suggests it will be most soluble in solvents of intermediate polarity.

Table 2: Predicted Qualitative Solubility of this compound
Solvent ClassExample SolventsPredicted SolubilityJustification
Protic Polar Methanol, EthanolHigh to MiscibleThe solvent's ability to hydrogen-bond with the amine nitrogen atoms will strongly favor dissolution.
Aprotic Polar DMSO, Acetonitrile, THFHighStrong dipole-dipole interactions between the solvent and the polar amine moieties are expected to lead to good solubility.
Nonpolar Toluene, DichloromethaneModerate to HighThe nonpolar benzyl group will interact favorably with these solvents via van der Waals forces.
Aliphatic Nonpolar Hexane, HeptaneLow to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in highly nonpolar, aliphatic solvents.[5]
Aqueous WaterVery LowThe significant nonpolar surface area from the benzyl and piperidine rings will limit solubility in water. Solubility will increase dramatically at low pH due to salt formation.[7]

Experimental Determination of Solubility

To move beyond prediction and obtain quantitative data, a robust experimental protocol is necessary. The "shake-flask" method is a gold-standard, equilibrium-based technique for determining the solubility of a compound.[8]

Workflow for Equilibrium Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_compound Weigh excess This compound prep_solvent Add precise volume of organic solvent prep_compound->prep_solvent prep_vial Combine in sealed vial prep_solvent->prep_vial agitate Agitate at constant temp. (e.g., 25°C for 24-48h) prep_vial->agitate settle Allow phases to separate (≥2 hours) agitate->settle sample Sample supernatant settle->sample dilute Dilute sample serially sample->dilute quantify Quantify concentration (e.g., HPLC-UV, LC-MS) dilute->quantify calculate Calculate solubility (mg/mL or mol/L) quantify->calculate caption Fig 1. Shake-Flask Experimental Workflow.

Caption: Fig 1. Shake-Flask Experimental Workflow.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium solubility is measured.

Materials:

  • This compound

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Calibrated pipettes

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker

  • Centrifuge (optional)

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC or LC-MS system with a validated analytical method

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial. "Excess" means enough solid or liquid compound is visible at the bottom of the vial after the experiment is complete. b. Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial. c. Securely cap the vial. Prepare at least three replicates for each solvent.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples at a consistent speed for a period sufficient to reach equilibrium (typically 24 to 48 hours). A time-course study can be performed initially to confirm the time to equilibrium.

  • Phase Separation: a. After agitation, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved excess compound to settle. b. For fine suspensions, centrifugation may be used to facilitate separation.

  • Sampling and Analysis: a. Carefully withdraw a sample from the clear supernatant, ensuring no solid/undissolved material is disturbed. b. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any microscopic particulates. c. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your analytical method's calibration curve. d. Quantify the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: a. Calculate the original concentration in the supernatant using the dilution factor. b. The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the result in appropriate units (e.g., mg/mL or mol/L).

Causality and Self-Validation in the Protocol
  • Why use excess compound? To ensure the solution becomes saturated, which is the definition of solubility.

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.

  • Why agitate for 24-48 hours? To ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

  • Why filter the supernatant? To guarantee that only the dissolved compound is being measured, preventing artificially high results from suspended microparticles.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a robust predictive framework can be established based on its molecular structure. The compound is anticipated to be highly soluble in polar protic and aprotic organic solvents, with moderate solubility in nonpolar aromatic solvents and poor solubility in aliphatic and aqueous media. This guide provides not only a scientifically-grounded prediction of its behavior but also a detailed, authoritative protocol for researchers to determine precise quantitative solubility, enabling further research and development in its intended applications.

References

  • Nguyen, B.D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Jaini, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link]

  • Jaini, A., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • PubChem. (n.d.). N-benzyl-N-methylpiperidin-4-amine. National Center for Biotechnology Information. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Department of Chemistry. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Department of Chemistry. Available at: [Link]

  • Solubility of Things. (n.d.). Piperidine. Solubility of Things. Available at: [Link]

Sources

A Technical Guide to Predicting the Mechanism of Action for N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational therapeutic candidate.[1][2] This guide presents a comprehensive, multi-stage strategy for predicting and validating the MoA of N-methyl-N-(4-piperidin-1-ylbenzyl)amine, a compound for which no significant biological data currently exists in public literature. By leveraging its distinct structural motifs—a piperidine ring, a benzylamine core, and an N-methyl group—we can formulate initial hypotheses and design a rigorous experimental cascade. This document provides researchers, scientists, and drug development professionals with an integrated workflow, combining in silico prediction, unbiased phenotypic screening, target-based validation, and advanced chemical proteomics to systematically uncover the compound's biological targets and downstream pathway effects. Detailed protocols and the rationale behind key experimental choices are provided to ensure scientific integrity and reproducibility.

Introduction: Deconstructing the Challenge

This compound represents a common challenge in drug discovery: a novel chemical entity with potential bioactivity but an unknown MoA.[3] A thorough understanding of its molecular interactions is critical to rationalize any observed biological effects, anticipate potential side effects, and guide lead optimization.[4] The structure of this molecule contains several privileged fragments common in neuroactive and other therapeutic agents:

  • Piperidine: A saturated heterocycle frequently found in central nervous system (CNS) drugs, often interacting with G-protein coupled receptors (GPCRs) or ion channels.[5][6][7]

  • Benzylamine: A core scaffold present in a wide range of bioactive compounds.

  • Tertiary Amine: The N-methylated amine is a common feature in ligands for various receptors, including the Sigma-1 receptor, and can be critical for binding.

A notable structural analog is Donepezil, an acetylcholinesterase inhibitor used to treat Alzheimer's disease, which features a piperidine ring connected to a benzyl group, albeit through a different linker.[8][9][10][11] This similarity, while not definitive, provides a rational starting point for hypothesis generation. This guide outlines a systematic approach to move from structural hypothesis to a validated MoA.

The Investigative Workflow: An Integrated Strategy

Our approach is a phased, iterative process designed to generate and then rigorously test hypotheses. It begins with broad, cost-effective computational methods and progresses to highly specific, resource-intensive experimental validation. This ensures that each subsequent step is informed by a robust dataset, maximizing the probability of success.

MoA_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Target Validation & Pathway Analysis cluster_3 Phase 4: MoA Consolidation in_silico Computational Analysis (Similarity Search, Target Prediction) hypothesis Hypothesis Generation (e.g., GPCR, Ion Channel, Kinase, Sigma-1R) in_silico->hypothesis Formulate Initial Targets phenotypic Unbiased Phenotypic Screening (High-Content Imaging) hypothesis->phenotypic Test Broad Effects target_based Target-Based Assays (Binding & Functional) phenotypic->target_based Guide Target Class Selection deconvolution Target Deconvolution (Chemical Proteomics) target_based->deconvolution Validate & Identify Targets engagement Target Engagement (e.g., CETSA) pathway Downstream Pathway Analysis (Western Blot, Reporter Assays) engagement->pathway deconvolution->engagement model Validated MoA Model pathway->model Synthesize Data

Figure 1: Overall workflow for MoA prediction.

Phase 1: In Silico Prediction and Hypothesis Generation

The initial phase leverages computational tools to predict potential biological targets based on the compound's structure, providing a cost-effective way to generate the first set of testable hypotheses.[12][13]

Rationale

By comparing this compound to vast libraries of compounds with known biological activities, we can identify statistically probable targets. This approach, known as ligand-based target prediction, is a powerful starting point when no experimental data is available.[12][14]

Recommended Tools and Predicted Targets

We will utilize a combination of freely available and commercial platforms to build a consensus prediction.

Tool NamePrediction PrinciplePotential Predicted Target Classes
SwissTargetPrediction 2D/3D Shape SimilarityGPCRs, Ion Channels, Kinases, Enzymes
Way2Drug/PASS Online Structure-Activity RelationshipsBroad spectrum of biological activities
Target Hunter 2D Similarity SearchKinases, GPCRs, Proteases

Initial analysis based on structural motifs suggests the following protein families as high-priority candidates:

  • G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in GPCR ligands.[15] GPCRs are one of the largest families of drug targets.[16]

  • Ion Channels: These are the third largest class of protein targets, and their modulation is key in many neurological and cardiovascular diseases.[5][6][7][17]

  • Sigma Receptors (σ1R, σ2R): The tertiary amine and overall topology bear resemblance to known sigma receptor ligands.[18][19][20] The σ1R is a chaperone protein implicated in numerous neurological conditions.[21][22]

  • Kinases: While less obvious from the structure, the vastness of the human kinome (~500 members) makes it a plausible target class for many small molecules.[23][24][25][26][27]

Phase 2: In Vitro Screening for Functional Effects

This phase moves from prediction to practice. We employ two complementary strategies: an unbiased phenotypic screen to observe the compound's effect on whole cells, and a biased, target-based approach to directly test the hypotheses from Phase 1.

Unbiased Phenotypic Screening

Rationale: Phenotypic screening allows the cell to reveal the most relevant biological consequences of compound treatment without preconceived notions of the target.[28][29][30][31][32] This is a powerful strategy for discovering unexpected MoAs.[30]

Experimental Protocol: High-Content Imaging Assay

  • Cell Plating: Seed a panel of phenotypically diverse human cell lines (e.g., U-2 OS for morphology, A549 for cytotoxicity, SH-SY5Y for neuronal phenotypes) in 384-well, optically clear bottom plates.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of this compound (e.g., from 100 µM to 5 nM) for 24-48 hours. Include vehicle (DMSO) and positive controls (e.g., staurosporine for apoptosis).

  • Staining: Fix, permeabilize, and stain cells with a cocktail of fluorescent dyes. A common combination includes:

    • Hoechst 33342: Stains nuclei (for cell count, nuclear morphology).

    • Phalloidin-Alexa Fluor 488: Stains F-actin (for cell shape, cytoskeleton).

    • MitoTracker Red CMXRos: Stains mitochondria (for mitochondrial mass, membrane potential).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Analysis: Use image analysis software to quantify dozens of features per cell (e.g., nuclear area, cell roundness, mitochondrial intensity). A significant change in any of these parameters constitutes a "phenotypic hit."

Target-Based Screening

Rationale: Concurrently, we perform direct functional assays on the highest-probability target classes identified in silico. This provides a rapid path to confirming or refuting initial hypotheses.

Recommended Assays:

Target ClassAssay TypePrinciple
GPCRs Calcium Flux or cAMP AssayMeasures changes in second messengers upon receptor activation or inhibition.[15][33][34][35]
Ion Channels High-Throughput ElectrophysiologyDirectly measures ion flow through channels in response to the compound.[36]
Kinases KinaseGlo® or LanthaScreen®Measures ATP consumption or binding competition across a panel of kinases.
Sigma Receptors Radioligand Binding AssayMeasures the compound's ability to displace a known high-affinity radioligand (e.g., -pentazocine for σ1R).

Phase 3: Target Validation and Pathway Analysis

Once a primary target is identified or strongly implicated, this phase confirms direct engagement in a cellular context and maps the downstream consequences.

Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is the gold standard for verifying that a compound binds its target inside intact cells.[37][38] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[39][40][41]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection treat Incubate cells with Vehicle or Compound heat Heat cell aliquots across a temperature gradient treat->heat lyse Lyse cells (freeze-thaw) heat->lyse spin Centrifuge to pellet aggregated proteins lyse->spin collect Collect supernatant (soluble proteins) spin->collect detect Quantify target protein (Western Blot / ELISA) collect->detect

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Treatment: Treat cultured cells with vehicle or a saturating concentration of this compound for 1 hour.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles.

  • Separation: Centrifuge at high speed (20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Detection: Carefully collect the supernatant and quantify the amount of soluble target protein remaining using Western Blot or an ELISA-based method.

  • Analysis: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Unbiased Target Deconvolution: Chemical Proteomics

Rationale: If phenotypic screening reveals a strong effect but target-based assays are negative, an unbiased approach is needed to identify the binding partner(s).[42] Chemical proteomics uses an affinity-based "pull-down" to isolate targets from the entire proteome.[43][44][45]

Methodology Overview:

  • Probe Synthesis: Synthesize an analog of the compound that incorporates a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin via a click-chemistry handle).

  • In-situ Labeling: Treat live cells with the probe, allowing it to bind its target(s).

  • Crosslinking: UV-irradiate the cells to covalently link the probe to its binding partners.

  • Enrichment: Lyse the cells, and use streptavidin beads to pull down the biotin-tagged protein complexes.

  • Identification: Digest the captured proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Downstream Pathway Analysis

Rationale: Once the direct target is validated, it is essential to understand how its modulation affects cellular signaling.

Example Scenario: If the primary target is identified as the Sigma-1 Receptor (σ1R) , a known chaperone at the ER-mitochondria interface, a logical next step is to investigate its impact on calcium signaling and cellular stress.[22]

Sigma1_Pathway compound This compound (Agonist) sigma1 Sigma-1 Receptor (σ1R) compound->sigma1 Binds & Activates ip3r IP3 Receptor (IP3R) sigma1->ip3r Stabilizes & Potentiates ca_release Ca²⁺ Release ip3r->ca_release Facilitates er Endoplasmic Reticulum (ER) downstream Downstream Effects (Neurite Outgrowth, Anti-Apoptosis) ca_release->downstream Triggers

Figure 3: Hypothetical signaling pathway if the compound acts as a Sigma-1 Receptor agonist.

Recommended Experiments:

  • Western Blotting: To measure changes in the phosphorylation status of key signaling proteins downstream of the target (e.g., p-ERK, p-AKT).

  • Reporter Gene Assays: To quantify changes in the activity of transcription factors regulated by the pathway (e.g., CREB, NF-κB).

  • Calcium Imaging: Using fluorescent indicators like Fura-2 to measure changes in intracellular calcium dynamics upon compound treatment.

Conclusion: Synthesizing a Coherent Mechanism of Action

The successful execution of this multi-phase strategy will yield a comprehensive dataset. The final step is to integrate the findings from in silico prediction, phenotypic screening, target engagement, and pathway analysis to construct a robust, evidence-based model for the mechanism of action of this compound. This validated MoA provides the critical scientific foundation required to advance the compound into further preclinical and clinical development, transforming an unknown molecule into a potential therapeutic.

References

  • GPCR targeted Functional Assay Services. Creative Biolabs. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Ion Channels as Drug Targets: The Next GPCRs. National Institutes of Health. [Link]

  • An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. PubMed Central. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]

  • Structural basis for σ1 receptor ligand recognition. National Institutes of Health. [Link]

  • Ion channel drug discovery and modern medicine. Metrion Biosciences. [Link]

  • Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. ACS Publications. [Link]

  • What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. [Link]

  • Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • GPCR-targeted Assay. ProBio CDMO. [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods. National Institutes of Health. [Link]

  • Ionic Channels as Targets for Drug Design: A Review on Computational Methods. National Center for Biotechnology Information. [Link]

  • The Pharmacology and Mechanism of Donepezil Action Term Paper. IvyPanda. [Link]

  • The Role of Phenotypic Screening in Drug Discovery. Technology Networks. [Link]

  • What is Donepezil Hydrochloride used for?. Patsnap Synapse. [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

  • Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. GoodRx Health. [Link]

  • How many kinases are druggable? A review of our current understanding. National Center for Biotechnology Information. [Link]

  • Chemical Proteomics to Identify Molecular Targets of Small Compounds. PubMed. [Link]

  • Ion channels find a pathway for therapeutic success. PNAS. [Link]

  • Phenotypic screening. Wikipedia. [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry. [Link]

  • Identification of Protein Targets with Chemical Proteomics. The Peng Group. [Link]

  • Protein kinases: drug targets for immunological disorders. National Center for Biotechnology Information. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. ACS Publications. [Link]

  • Mechanisms of Action (MoA) Prediction. H2O.ai. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]

  • SwissTargetPrediction. bio.tools. [Link]

  • Ligand-based drug targets & activity prediction tools/online servers. YouTube. [Link]

  • Predicting cancer drug mechanisms of action using molecular network signatures. National Center for Biotechnology Information. [Link]

  • Drugs Targeting Kinase Inhibitors. News-Medical.Net. [Link]

  • Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. ACS Publications. [Link]

  • Unlocking the potential of next-gen Kinase Inhibitors in clinical therapy. Sino Biological. [Link]

  • Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Oxford Academic. [Link]

  • Chemical structures of sigma-1 receptor ligands. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • SIGMAR1 sigma non-opioid intracellular receptor 1 [Homo sapiens (human)]. National Center for Biotechnology Information. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • In Silico Target Prediction for Small Molecules. SciSpace. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.net. [Link]

Sources

An In-Depth Technical Guide to the Identification of Potential Biological Targets for N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: Deconstructing the Pharmacophore

The chemical structure of N-methyl-N-(4-piperidin-1-ylbenzyl)amine presents several key pharmacophoric features that suggest a high probability of interaction with central nervous system (CNS) targets. The N-benzylpiperidine motif is a privileged structure known to engage in crucial cation-π interactions with target proteins.[1][3] This core is prevalent in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and certain enzymes like acetylcholinesterase (AChE).[4][5][6]

The molecule's structure—a tertiary amine (N-methyl) connected via a benzyl linker to a piperidine ring—suggests potential affinity for aminergic systems (e.g., dopamine, serotonin receptors), sigma receptors, or transporters. Our objective is to systematically narrow down the vast landscape of potential targets to a few high-probability candidates and then provide a rigorous experimental roadmap for their validation.

Phase I: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, a robust computational analysis is indispensable. This in silico phase leverages the molecule's structure to predict its most likely biological partners.

Target Prediction via Public Databases

The first step involves using established algorithms that compare the query molecule to vast libraries of compounds with known biological activities.

  • Methodology : Utilize web-based tools such as SwissTargetPrediction, PASS Online, or direct similarity searches within databases like ChEMBL.[7]

  • Input : The canonical SMILES string for this compound: CN(Cc1ccc(cc1)N2CCCCC2)C

  • Rationale : These platforms operate on the principle of chemical similarity—structurally similar molecules often share biological targets.[7] They generate a ranked list of plausible protein targets, providing an immediate set of hypotheses.

  • Anticipated High-Probability Target Classes :

    • Dopamine Receptors (specifically D4)

    • Sigma-1 Receptor (σ1R)

    • Acetylcholinesterase (AChE)

    • Nicotinic Acetylcholine Receptors (nAChRs)[4]

    • Serotonin Receptors

Logical Workflow for Target Identification & Validation

The overall strategy follows a funnel approach, starting broad with computational predictions and progressively narrowing the focus through rigorous experimental validation.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Functional Characterization cluster_3 Phase 4: Cellular Mechanism a Input Molecule: This compound b Similarity & Substructure Search (e.g., SwissTargetPrediction, ChEMBL) a->b c Generate Ranked List of Potential Targets (e.g., GPCRs, Ion Channels, Enzymes) b->c d Radioligand Binding Assays (Determine Affinity, Ki) c->d e Broad Off-Target Panel (e.g., SafetyScreen44) c->e f Functional Assays (Determine Potency, EC50/IC50) - cAMP Assays (GPCRs) - β-Arrestin Assays (GPCRs) - Electrophysiology (Ion Channels) d->f g Downstream Signaling Analysis (e.g., p-ERK Western Blot) f->g h Validated Target(s) & Mechanism of Action g->h

Caption: High-level workflow for target identification and validation.

Phase II: Experimental Validation of Predicted Targets

This phase transitions from prediction to empirical evidence. Based on our in silico analysis, we will prioritize three plausible and distinct target classes for initial validation: a GPCR (Dopamine D4), a chaperone protein (Sigma-1), and an ion channel (hERG, for safety profiling).

Target Affinity Determination: Radioligand Binding Assays

The first crucial experiment is to determine if the compound physically binds to the predicted targets and with what affinity (Kᵢ).

Protocol: Dopamine D4 Receptor (DRD4) Binding Assay

  • Source : Use cell membranes prepared from CHO or HEK293 cells stably expressing the human DRD4.

  • Radioligand : [³H]-Spiperone, a well-characterized high-affinity ligand.

  • Procedure :

    • Incubate cell membranes (10-20 µg protein) with a fixed concentration of [³H]-Spiperone (e.g., 0.2 nM).

    • Add increasing concentrations of the test compound (this compound), typically from 10⁻¹⁰ M to 10⁻⁵ M.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • To determine non-specific binding, use a high concentration of a known DRD4 ligand, such as haloperidol (10 µM).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash filters with ice-cold buffer to remove unbound radioligand.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[8]

A similar protocol would be employed for the Sigma-1 receptor, using [³H]-(+)-pentazocine as the radioligand.

Initial Safety Profiling: hERG Channel Assay

Early assessment of potential cardiotoxicity is a regulatory mandate.[9] The hERG potassium channel is a critical anti-target, as its inhibition can lead to fatal cardiac arrhythmias.[9][10]

Protocol: Automated Patch-Clamp Electrophysiology for hERG

  • System : Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch) for higher throughput.[11][12]

  • Cell Line : Use HEK293 cells stably expressing the human hERG channel.

  • Solutions :

    • Extracellular (in mM) : 145 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose, pH 7.4.[11]

    • Intracellular (in mM) : 120 KCl, 5.374 CaCl₂, 1.75 MgCl₂, 10 HEPES, 4 Na₂-ATP, pH 7.2.[11]

  • Voltage Protocol : Employ a standardized pulse protocol designed to elicit hERG tail currents, such as the one recommended by the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[13] A typical protocol involves a depolarizing step to +40 mV followed by a repolarizing ramp or step to -80 mV to measure the peak tail current.[11][13]

  • Procedure :

    • Establish a stable whole-cell recording and record baseline hERG currents.

    • Sequentially perfuse increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM).

    • Measure the steady-state inhibition of the peak tail current at each concentration.

  • Data Analysis : Calculate the percentage of current inhibition at each concentration relative to the baseline. Plot the percent inhibition versus log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Phase III: Functional Characterization of Confirmed Hits

If binding affinity is confirmed, the next step is to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

GPCR Functional Assays: Measuring Downstream Signaling

For a confirmed GPCR target like DRD4 (typically Gᵢ-coupled), we must assess its impact on second messenger pathways.

Protocol: cAMP Accumulation Assay (for Gᵢ-coupled receptors)

  • Principle : Gᵢ-coupled receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The assay measures the compound's ability to reverse a forskolin-stimulated increase in cAMP.[14]

  • System : Use a homogenous assay format like HTRF (Cisbio) or AlphaScreen (PerkinElmer) for high-throughput compatibility.[15][16]

  • Procedure :

    • Plate DRD4-expressing cells in a 384-well plate.[16]

    • Antagonist Mode : Pre-incubate cells with increasing concentrations of the test compound. Then, stimulate with a known DRD4 agonist (e.g., quinpirole) at its EC₈₀ concentration in the presence of forskolin.

    • Agonist Mode : Incubate cells with increasing concentrations of the test compound in the presence of forskolin to see if it inhibits cAMP production directly.

    • After incubation (typically 30-60 minutes), lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., anti-cAMP antibody conjugated to an acceptor and a labeled cAMP tracer).[15]

  • Data Analysis : The signal is inversely proportional to the amount of cAMP produced. For antagonist activity, plot the signal against the log concentration of the test compound to determine its IC₅₀. For agonist activity, determine the EC₅₀.

Protocol: β-Arrestin Recruitment Assay

  • Principle : Measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an indicator of G-protein independent signaling.[17][18]

  • System : Use an enzyme fragment complementation (EFC) assay, such as the PathHunter system (DiscoverX).[19][20] In this system, the GPCR is tagged with a small enzyme fragment (ProLink) and β-arrestin is fused to a larger enzyme acceptor (EA). Ligand-induced recruitment forces complementation, producing a chemiluminescent signal.[19]

  • Procedure :

    • Use a PathHunter cell line co-expressing the DRD4-ProLink fusion and β-arrestin-EA.[19]

    • Add the test compound across a range of concentrations.

    • Incubate for 60-90 minutes at 37°C.

    • Add the substrate and measure the chemiluminescent signal.

  • Data Analysis : Plot the signal versus the log concentration of the compound and fit the curve to determine the EC₅₀ and Eₘₐₓ. This can reveal "biased agonism" if the compound preferentially activates one pathway (e.g., G-protein) over another (β-arrestin).[18]

Parameter Binding Assay cAMP Functional Assay β-Arrestin Assay hERG Assay
Measures AffinityG-protein pathway activityβ-arrestin pathway activityOff-target channel block
Primary Output Kᵢ (nM)EC₅₀ / IC₅₀ (nM)EC₅₀ (nM)IC₅₀ (µM)
Interpretation How tightly it bindsFunctional potency (agonist/antagonist)Functional potency (biased signaling)Cardiotoxicity potential
Sigma-1 Receptor Functional Characterization

Functional assays for σ1R are less direct than for GPCRs.[21] Since σ1R is a chaperone protein, its activity is often inferred by its modulation of other proteins.[22][23]

Protocol: σ1R Homomerization BRET Assay

  • Principle : The σ1R exists as a homo-trimer.[24] Ligands can stabilize or destabilize this complex. Bioluminescence Resonance Energy Transfer (BRET) can measure these changes in real-time in living cells.

  • System : Co-express σ1R tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP) in HEK293 cells.

  • Procedure :

    • Plate the transfected cells.

    • Add the luciferase substrate (e.g., coelenterazine h).

    • Measure the baseline BRET ratio (YFP emission / Rluc emission).

    • Add the test compound and monitor the change in BRET ratio over time.

  • Data Analysis : An increase in the BRET signal suggests the compound stabilizes the σ1R multimer (a characteristic of some antagonists like haloperidol), while a decrease or no change may indicate agonist activity.[24]

Phase IV: Downstream Signaling Pathway Analysis

Confirming that target engagement leads to a downstream cellular response is the final validation step. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the phosphorylation of ERK1/2, is a common convergence point for many GPCR and receptor tyrosine kinase signals.[25][26]

G ligand Test Compound (e.g., this compound) receptor GPCR (e.g., DRD4) ligand->receptor gprotein G Protein Activation receptor->gprotein arrestin β-Arrestin Recruitment receptor->arrestin downstream Downstream Effectors (e.g., Src, PI3K) gprotein->downstream arrestin->downstream mek MEK downstream->mek erk ERK mek->erk p_erk p-ERK (Active) erk->p_erk nucleus Nucleus p_erk->nucleus transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

Caption: Simplified GPCR-mediated ERK activation signaling pathway.

Protocol: Western Blot for Phospho-ERK (p-ERK)

  • Cell Culture and Treatment : Plate cells expressing the target of interest (e.g., DRD4-HEK293). Starve the cells of serum overnight to reduce baseline ERK activation. Treat with the test compound for various time points (e.g., 5, 15, 30 minutes).[25]

  • Lysate Preparation : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification : Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[26]

  • Immunoblotting :

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[27]

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[25]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing : To normalize the data, strip the membrane of the p-ERK antibodies and re-probe it with an antibody for total ERK.[25][27]

  • Data Analysis : Quantify band density using software like ImageJ. Express the results as a ratio of p-ERK to total ERK to determine the fold-change in ERK activation upon compound treatment.[27]

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to elucidate the biological targets of this compound. By integrating predictive computational methods with a tiered system of in vitro binding, functional, and cellular assays, researchers can efficiently move from a novel chemical entity to a validated lead compound with a well-defined mechanism of action. Positive identification of a primary target and functional activity would warrant progression into more complex cellular models, animal models of disease, and comprehensive ADME/Tox profiling, paving the way for preclinical development.

References

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The GPCR β-arrestin recruitment assay principle. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists. (2016). ACS Publications. Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). NCBI Bookshelf. Retrieved from [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience. Retrieved from [Link]

  • cAMP assays in GPCR drug discovery. (2017). PubMed. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf. Retrieved from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]

  • Rat Dopamine Receptor D4 (DRD4) ELISA. (n.d.). Kamiya Biomedical Company. Retrieved from [Link]

  • ELISA Kit for Dopamine Receptor D4 (DRD4). (n.d.). Cloud-Clone Corp. Retrieved from [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). PubMed. Retrieved from [Link]

  • Principles of commonly used cAMP assays. (n.d.). ResearchGate. Retrieved from [Link]

  • Western Blotting of Erk Phosphorylation. (n.d.). Bio-protocol. Retrieved from [Link]

  • Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. Retrieved from [Link]

  • hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PubMed Central. Retrieved from [Link]

  • Western blot band for Erk and phopho(p)-Erk. (2012). ResearchGate. Retrieved from [Link]

  • N-(4-Piperidin-1-ylbenzyl)-N-Propylamine. (n.d.). PubChem. Retrieved from [Link]

  • Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit. (n.d.). Assay Genie. Retrieved from [Link]

  • Sigma-1 receptor. (n.d.). Wikipedia. Retrieved from [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). PubMed. Retrieved from [Link]

  • N-Benzyl-N-methylpiperidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). PubMed. Retrieved from [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PubMed Central. Retrieved from [Link]

  • Evaluation of N-benzyl-piperidinyl acylhydrazones as potential anticancer agents. (n.d.). Revista Virtual de Química. Retrieved from [Link]

  • Molecular functions of the sigma-1 receptor. (n.d.). ResearchGate. Retrieved from [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). Frontiers in Neuroscience. Retrieved from [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (n.d.). spb.ossn.ru. Retrieved from [Link]

  • N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. (n.d.). PubChem. Retrieved from [Link]

  • N-Methyl-1-(2-methylbenzyl)piperidin-4-amine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • N-[1-(3-Methylbutyl)piperidin-4-Yl]-N-{4-[methyl(Pyridin-4-Yl)amino]benzyl}-4-Pentylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. (n.d.). PubMed. Retrieved from [Link]

  • DRD4 Genotyping. (n.d.). The ODIN. Retrieved from [Link]

  • The N‐benzyl piperidine (N‐BP) moiety in drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analogs and Derivatives of N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Chemical Scaffold

The N-methyl-N-(4-piperidin-1-ylbenzyl)amine core structure represents a fascinating and versatile scaffold in the landscape of medicinal chemistry and drug discovery. This molecule, characterized by a central N-methyl benzylamine moiety linked to a piperidine ring at the para position, offers multiple avenues for structural modification. These modifications can profoundly influence the compound's physicochemical properties and biological activity. The inherent features of this scaffold, including its basic nitrogen atoms which can ensure aqueous solubility and participate in crucial hydrogen bonding, make it an attractive starting point for the development of novel therapeutics.[1]

While detailed research on this compound itself is emerging, a wealth of information exists for its structural analogs and derivatives. This technical guide will provide a comprehensive overview of this chemical space, delving into synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications. We will explore how modifications to the piperidine ring, the benzyl group, and the N-methyl-N-benzylamine core can be strategically employed to modulate biological activity, drawing insights from closely related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this promising chemical scaffold.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its derivatives can be efficiently achieved through several established synthetic methodologies. A common and highly effective approach is reductive amination , which involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[2][3] This method is widely used for the formation of C-N bonds and offers a direct route to the target compounds.

General Synthetic Protocol: Reductive Amination

A plausible and efficient synthetic route to the core molecule, this compound, involves a two-step process starting from commercially available 4-(piperidin-1-yl)benzaldehyde and methylamine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 4-(piperidin-1-yl)benzaldehyde (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of methylamine (1.1 equivalents) to the flask.

  • To facilitate the formation of the iminium ion, a few drops of a weak acid like acetic acid can be added.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: To the reaction mixture, add a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent often used for this purpose as it can reduce the imine in the presence of the aldehyde.[2][3] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed.[3]

  • Continue stirring the reaction at room temperature for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

This general protocol can be adapted for the synthesis of a wide range of analogs by using different substituted benzaldehydes or primary/secondary amines.

Data Presentation: Key Reagents and Conditions for Reductive Amination

Reagent/ConditionRole/PurposeReference(s)
Aldehyde/KetoneCarbonyl source for imine formation[2][3]
AmineNitrogen source for imine formation[2][3]
Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)Reduces the intermediate imine to an amine[2][3]
Solvent (e.g., Methanol, Dichloromethane)Dissolves reactants and facilitates the reaction[4]
Acid Catalyst (e.g., Acetic Acid)Accelerates imine/iminium ion formation[4]
Alternative Synthetic Routes

Another viable synthetic approach involves the N-alkylation of piperidine . This method would start with 4-((methylamino)methyl)phenol, which can be synthesized from 4-hydroxybenzaldehyde and methylamine via reductive amination. The phenolic hydroxyl group can then be converted to a leaving group (e.g., a tosylate or mesylate) and subsequently reacted with piperidine to form the target compound.

Mandatory Visualization: General Synthetic Workflow for this compound Analogs

G cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_products Products aldehyde Substituted 4-Aminobenzaldehyde reductive_amination Reductive Amination aldehyde->reductive_amination amine Primary/Secondary Amine amine->reductive_amination analogs N-Alkyl-N-(4-aminobenzyl)amine Analogs reductive_amination->analogs

Caption: A generalized workflow for the synthesis of this compound analogs via reductive amination.

Structural Analogs and Derivatives: Exploring Chemical Diversity

The this compound scaffold allows for systematic structural modifications at three key positions, each offering an opportunity to fine-tune the molecule's properties. These modifications are crucial for exploring the structure-activity relationships and optimizing for specific biological targets.

Modifications of the Piperidine Ring

The piperidine ring is a common moiety in many CNS-active compounds and its substitution can significantly impact pharmacological activity.[1]

  • Substitution on the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a key site for modification. Introducing different substituents can alter the basicity, lipophilicity, and steric bulk of the molecule, thereby influencing its interaction with biological targets.

  • Ring Substitution: Introducing substituents at other positions of the piperidine ring can create chiral centers and provide specific steric interactions with target proteins. For example, the presence of a methyl group on the piperidine ring, as seen in N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine, has been shown to affect its biological activity.[5]

Modifications of the Benzyl Group

The benzyl group provides a large surface for interaction with biological targets and is amenable to a wide range of substitutions.

  • Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic properties of the molecule and influence its binding affinity and selectivity.

  • Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different binding modes and improve properties such as solubility and metabolic stability.

Modifications of the N-methyl-N-benzylamine Core

The N-methyl group and the benzylic methylene group are also key points for modification.

  • N-Alkyl Variation: Replacing the N-methyl group with other alkyl or functionalized alkyl groups can impact the compound's lipophilicity and steric profile.

  • Linker Modification: The length and flexibility of the linker between the two nitrogen atoms can be altered to optimize the spatial orientation of the piperidine and benzyl moieties for optimal target engagement.

Mandatory Visualization: Key Areas for Structural Modification

G cluster_core This compound Core cluster_mods Modification Points CoreMolecule mod1 Piperidine Ring Modifications CoreMolecule->mod1 1 mod2 Benzyl Group Modifications CoreMolecule->mod2 2 mod3 N-methyl-N-benzylamine Core Modifications CoreMolecule->mod3 3

Sources

An In-Depth Technical Guide to the In Vitro Stability Assessment of N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro stability of the novel chemical entity, N-methyl-N-(4-piperidin-1-ylbenzyl)amine. The methodologies detailed herein are grounded in established principles of drug metabolism and pharmacokinetics (DMPK), adhering to the scientific rigor expected in preclinical drug development. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and discuss the interpretation of the generated data. This document is designed to be a practical and authoritative resource, enabling the robust characterization of this compound's metabolic fate.

Introduction: The Critical Role of In Vitro Stability Assessment

The journey of a new chemical entity from discovery to a potential therapeutic is fraught with challenges, a significant portion of which are related to its pharmacokinetic properties. A compound's metabolic stability is a critical determinant of its oral bioavailability, half-life, and potential for drug-drug interactions (DDIs).[1] Early and accurate assessment of in vitro stability is therefore not merely a screening step but a cornerstone of a successful drug development program. It allows for the early identification of metabolic liabilities, guiding medicinal chemistry efforts to optimize the molecule's structure for improved in vivo performance.[2]

For this compound, a molecule featuring several potential sites for metabolic transformation, a thorough in vitro stability evaluation is paramount. This guide will focus on two primary aspects of in vitro stability: metabolic stability in liver fractions and stability in plasma. These assessments will provide insights into the compound's susceptibility to enzymatic degradation in the primary organ of metabolism and its persistence in systemic circulation.

Understanding the Molecule: Physicochemical Properties and Potential Metabolic Hotspots

A logical first step in designing an in vitro stability assessment is to analyze the structure of this compound for potential metabolic liabilities.

Molecular Structure:

Based on its structure, several potential metabolic pathways can be hypothesized:

  • N-dealkylation: The N-methyl and N-benzyl groups are susceptible to cytochrome P450 (CYP)-mediated N-dealkylation.

  • Hydroxylation: The aromatic ring of the benzyl group and the aliphatic piperidine ring are potential sites for hydroxylation.

  • Oxidation: The tertiary amine on the piperidine ring and the secondary amine in the linker could undergo oxidation.

Understanding these potential "hotspots" is crucial for selecting the appropriate in vitro systems and analytical methods to detect and quantify the parent compound and its potential metabolites.

Experimental Design: A Multi-faceted Approach to In Vitro Stability

A robust in vitro stability assessment employs a battery of assays to provide a comprehensive picture of the compound's disposition. This guide will detail the protocols for two fundamental assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzymes, predominantly located in the endoplasmic reticulum of hepatocytes, playing a central role.[3] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a cost-effective and widely used in vitro tool to assess the metabolic stability of compounds.[3]

Rationale for this Assay: This assay will determine the intrinsic clearance (Clint) of this compound, providing a quantitative measure of its susceptibility to metabolism by hepatic enzymes. A high intrinsic clearance suggests rapid metabolism and likely poor oral bioavailability.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Compound Stock (10 mM in DMSO) D Pre-incubate Microsomes and Compound (37°C) A->D B Prepare Microsome Suspension (e.g., Human Liver Microsomes) B->D C Prepare NADPH Solution (Cofactor) E Initiate Reaction (Add NADPH) C->E D->E F Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) E->F G Quench Reaction (e.g., Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I

Caption: Workflow for the liver microsomal stability assay.

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Microsome Suspension: Thaw pooled human liver microsomes (or other species as required) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

    • NADPH Solution: Prepare a 10 mM solution of NADPH in 0.1 M potassium phosphate buffer (pH 7.4). This should be prepared fresh.

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM.

    • Include control incubations:

      • -NADPH control: To assess non-enzymatic degradation.

      • Positive control: A compound with known metabolic instability (e.g., Verapamil).

      • Negative control: A compound with known metabolic stability (e.g., Warfarin).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume is typically 200 µL.

  • Time Points and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The concentration of the parent compound at each time point is determined by LC-MS/MS. The percentage of the compound remaining is plotted against time, and the half-life (t1/2) is calculated from the slope of the natural logarithm of the percent remaining versus time curve. The intrinsic clearance is then calculated using the following equation:

Clint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / mg microsomal protein)

ParameterDescription
Half-life (t1/2) Time taken for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint) A measure of the metabolic capacity of the liver for the compound.

A shorter half-life and higher intrinsic clearance indicate greater metabolic instability.

Plasma Stability Assay

Assessing a compound's stability in plasma is crucial as it determines the concentration of the active drug that reaches the target site.[4] Instability in plasma can be due to enzymatic degradation by esterases, amidases, or other proteases present in the blood.

Rationale for this Assay: This assay will evaluate the chemical and enzymatic stability of this compound in plasma, providing an indication of its persistence in the systemic circulation.

workflow_plasma cluster_prep_plasma Preparation cluster_incubation_plasma Incubation cluster_analysis_plasma Analysis A_p Prepare Compound Stock (10 mM in DMSO) C_p Spike Compound into Plasma (Final concentration 1 µM) A_p->C_p B_p Thaw Plasma (e.g., Human Plasma) B_p->C_p D_p Incubate at 37°C (Time points: 0, 30, 60, 120 min) C_p->D_p E_p Quench Reaction (e.g., Acetonitrile) D_p->E_p F_p Protein Precipitation E_p->F_p G_p Centrifuge F_p->G_p H_p Analyze Supernatant by LC-MS/MS G_p->H_p

Caption: Workflow for the plasma stability assay.

  • Reagent Preparation:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Plasma: Thaw pooled human plasma (or other species) at 37°C.

  • Incubation:

    • Spike the test compound into the plasma to a final concentration of 1 µM.

    • Include a control incubation with heat-inactivated plasma to differentiate between enzymatic and chemical degradation.

    • Incubate the samples at 37°C.

  • Time Points and Reaction Quenching:

    • At specified time points (e.g., 0, 30, 60, and 120 minutes), take an aliquot of the plasma sample and quench the reaction by adding three volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge at 4000 rpm for 10 minutes to precipitate plasma proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. A compound is generally considered stable if more than 85% of the parent compound remains after a 2-hour incubation.

Analytical Methodology: The Power of LC-MS/MS

The quantitative analysis of this compound in the complex biological matrices of these in vitro assays is best achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity, selectivity, and throughput.

Method Development Considerations:

  • Chromatography: A reverse-phase C18 column is a suitable starting point for separating the parent compound from potential metabolites and matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of formic acid (to aid ionization) is recommended.

  • Mass Spectrometry: The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity. Precursor and product ion pairs for this compound and the internal standard need to be optimized.

Regulatory Context and Further Steps

The data generated from these in vitro stability studies are a critical component of the preclinical data package submitted to regulatory agencies such as the FDA and EMA.[5][6][7] These agencies have published guidelines on the investigation of drug metabolism and drug-drug interactions that should be consulted.[8][9][10]

If this compound is found to be metabolically unstable, the next logical steps would be:

  • Metabolite Identification: To identify the specific metabolites formed, providing crucial information for structure-activity relationship (SAR) studies and for assessing the potential for active or toxic metabolites.

  • Reaction Phenotyping: To identify the specific CYP isozymes responsible for the metabolism of the compound. This is essential for predicting potential drug-drug interactions.

Conclusion

The in vitro stability assessment of this compound is a critical early step in its development as a potential therapeutic agent. The methodologies outlined in this guide, from initial structural analysis to detailed experimental protocols and data interpretation, provide a robust framework for obtaining reliable and actionable data. By understanding the compound's metabolic liabilities early in the drug discovery process, researchers can make informed decisions to optimize its properties and increase the likelihood of its successful progression through the development pipeline.

References

  • ICH M12 on drug interaction studies - Scientific guideline - EMA - European Union. (2022-07-21).
  • EMA's Draft ICH Guideline M12 on drug interaction studies is open for public consultation. (n.d.).
  • Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (n.d.).
  • Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA). (n.d.).
  • EMA consults on ICH M12 guideline for drug-drug interaction studies | RAPS. (2022-07-25).
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability - Federal Register. (2017-10-25).
  • New EMA Guideline on the Investigation of drug Interactions - Farmakovijilans Derneği. (n.d.).
  • What In Vitro Metabolism and DDI Studies Do I Actually Need? - BioIVT. (2019-11-24).
  • Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme - FDA. (n.d.).
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry | FDA. (2017-10-24).
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.).
  • In Vitro ADME, Stability Test, Plasma, Mouse - Pharmacology Discovery Services. (n.d.).
  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine - Smolecule. (2023-08-15).
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025-11-19).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • N-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 24696612 - PubChem. (n.d.).
  • How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK. (2023-12-28).

Sources

A Technical Guide for the Preliminary Toxicity Screening of N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The early identification of potential toxic liabilities is a cornerstone of modern drug discovery, preventing late-stage attrition and ensuring patient safety.[1][2] This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, N-methyl-N-(4-piperidin-1-ylbenzyl)amine. As specific toxicological data for this compound are not publicly available, this document outlines a logical, tiered approach based on established principles of toxicology and regulatory guidelines.[3][4] We will detail a series of in silico and in vitro assays designed to assess key toxicological endpoints, including cytotoxicity, genotoxicity, cardiotoxicity, and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to market is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] Integrating toxicology studies throughout the drug discovery process is crucial for mitigating this risk.[1][5] This guide focuses on this compound, a compound featuring a piperidine moiety and a benzylamine structure. Piperidine derivatives are prevalent in pharmaceuticals, highlighting the importance of understanding their safety profiles.[6] This document will serve as a roadmap for the initial toxicological characterization of this and structurally related molecules.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is the foundation of its toxicological assessment.

PropertyPredicted/Known ValueSource
Molecular FormulaC13H20N2[7]
Molecular Weight204.31 g/mol [7]
XLogP3-AA1.9[7]
Hydrogen Bond Donor Count1[7]
Hydrogen Bond Acceptor Count2[7]
Rotatable Bond Count3[7]

This data is for the structurally similar compound N-benzyl-N-methylpiperidin-4-amine as a proxy.

Tier 1: In Silico Toxicity Prediction

Before embarking on resource-intensive in vitro studies, computational methods can provide valuable early insights into potential toxicological liabilities based on the compound's structure.[8][9][10]

Rationale and Approach

In silico toxicology leverages quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a compound's interaction with biological systems.[8][9] This approach allows for the rapid screening of multiple toxicological endpoints, guiding the design of subsequent in vitro assays.[11][12]

Recommended In Silico Assessments
  • Genotoxicity Prediction: Assess the potential for mutagenicity and carcinogenicity using models like the OECD QSAR Toolbox or Derek Nexus.[9]

  • Hepatotoxicity Prediction: Evaluate the risk of drug-induced liver injury (DILI).[1]

  • Cardiotoxicity Prediction: Specifically focus on the potential for hERG channel inhibition.

  • Metabolite Prediction: Identify potential reactive metabolites that could contribute to toxicity.

Logical Workflow for In Silico Assessment

cluster_in_silico In Silico Toxicity Workflow Input_Structure Chemical Structure of This compound QSAR_Models QSAR & Machine Learning Models (e.g., OECD QSAR Toolbox, Derek Nexus) Input_Structure->QSAR_Models Genotoxicity Genotoxicity Prediction (Ames, Chromosomal Aberration) QSAR_Models->Genotoxicity Hepatotoxicity Hepatotoxicity Prediction (DILI) QSAR_Models->Hepatotoxicity Cardiotoxicity Cardiotoxicity Prediction (hERG Inhibition) QSAR_Models->Cardiotoxicity Metabolism Metabolite Prediction QSAR_Models->Metabolism Risk_Assessment Preliminary Risk Assessment & Prioritization for In Vitro Testing Genotoxicity->Risk_Assessment Hepatotoxicity->Risk_Assessment Cardiotoxicity->Risk_Assessment Metabolism->Risk_Assessment

Caption: Workflow for in silico toxicity prediction.

Tier 2: In Vitro Toxicity Screening

Based on the in silico predictions, a panel of in vitro assays should be conducted to provide empirical data on the compound's biological activity.[13]

General Cytotoxicity Assessment

The initial step in in vitro screening is to determine the compound's effect on cell viability.[14][15]

These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[16][17][18] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by metabolically active cells is quantified spectrophotometrically.[16][17]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

ParameterDescription
Cell Line HepG2 (human liver carcinoma), HEK293 (human embryonic kidney)
Compound Concentrations 0.1, 1, 10, 50, 100 µM (or a wider range based on predicted toxicity)
Incubation Time 24 and 48 hours
Endpoint Cell viability (measured by absorbance)
Data Output IC50 (half-maximal inhibitory concentration)
Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[19][20][21][22][23] A positive result indicates that the compound is a mutagen and may therefore be a carcinogen.[19][21]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Bacterial Strains: Utilize several strains of Salmonella typhimurium with mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect pro-mutagens.

  • Exposure: Mix the test compound at various concentrations, the bacterial strain, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+). A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a mutagenic effect.

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[24]

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure hERG channel currents.[24]

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Data Acquisition: Record the hERG current before and after compound application.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value. A known hERG inhibitor (e.g., E-4031) should be used as a positive control.[24]

Metabolic Stability: Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are crucial for drug metabolism, and their inhibition can lead to drug-drug interactions.[25][26][27][28][29]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Enzyme Source: Use human liver microsomes or recombinant CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[29]

  • Substrate: Utilize specific fluorogenic substrates for each CYP isoform.

  • Incubation: Incubate the enzyme, substrate, and various concentrations of the test compound.

  • Fluorescence Measurement: Measure the fluorescence of the metabolite produced over time.

  • Data Analysis: Calculate the rate of metabolite formation and determine the IC50 value for each CYP isoform.

Data Interpretation and Integrated Risk Assessment

The data from the in silico and in vitro assays must be synthesized to form a comprehensive preliminary toxicity profile.

Integrated Assessment Workflow

cluster_integrated_assessment Integrated Risk Assessment In_Silico_Data In Silico Predictions (Genotoxicity, Hepatotoxicity, Cardiotoxicity, Metabolism) Risk_Profile Comprehensive Preliminary Toxicity Profile In_Silico_Data->Risk_Profile Cytotoxicity_Data In Vitro Cytotoxicity (IC50 values from MTT/XTT) Cytotoxicity_Data->Risk_Profile Genotoxicity_Data Ames Test Results (Mutagenicity) Genotoxicity_Data->Risk_Profile Cardiotoxicity_Data hERG Assay Results (IC50 value) Cardiotoxicity_Data->Risk_Profile Metabolism_Data CYP Inhibition Data (IC50 values) Metabolism_Data->Risk_Profile Decision Decision Gate: Proceed, Optimize, or Terminate Risk_Profile->Decision

Sources

An In-Depth Technical Guide to N-methyl-N-(4-piperidin-1-ylbenzyl)amine: Synthesis, Purification, and Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of N-methyl-N-(4-piperidin-1-ylbenzyl)amine

The most direct and efficient method for the synthesis of this compound is through the reductive amination of 4-(piperidin-1-yl)benzaldehyde with methylamine.[1][2] This widely utilized reaction involves the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine.[2]

Starting Material Availability

The key precursor, 4-(piperidin-1-yl)benzaldehyde, is commercially available from various chemical suppliers with purities typically around 97-98%.[3][4][5]

SupplierPurityCAS Number
Sigma-Aldrich97%10338-57-5
Apollo Scientific98%10338-57-5
BLD Pharm-10338-57-5
Proposed Synthetic Protocol: Reductive Amination

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Reaction Scheme:

A proposed reaction scheme for the synthesis of the target compound.

Materials:

  • 4-(piperidin-1-yl)benzaldehyde (1.0 eq)

  • Methylamine (solution in THF or MeOH, e.g., 2 M, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[6]

  • 1,2-Dichloroethane (DCE) or another suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-(piperidin-1-yl)benzaldehyde in 1,2-dichloroethane, add the methylamine solution at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification of this compound

The crude product will likely contain unreacted starting materials, reducing agent byproducts, and potentially some over-alkylated tertiary amine. A multi-step purification process is recommended to achieve high purity.[7]

G Crude Crude Product Extraction Aqueous Workup & Liquid-Liquid Extraction Crude->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Final_Product Pure N-methyl-N- (4-piperidin-1-ylbenzyl)amine Chromatography->Final_Product

A general workflow for the purification of the target compound.

Liquid-Liquid Extraction

This initial step aims to remove water-soluble impurities.

Protocol:

  • Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl) to protonate the amine product and any unreacted methylamine, transferring them to the aqueous phase.

  • Separate the aqueous layer and wash the organic layer with water to remove any residual acid.

  • Make the aqueous layer basic (pH > 10) by the addition of a base (e.g., 1 M NaOH) to deprotonate the amine.

  • Extract the deprotonated amine back into an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Column Chromatography

For the removal of closely related organic impurities, silica gel column chromatography is a standard and effective method.

Protocol:

  • Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent the tailing of the amine product on the silica gel.

  • Dissolve the product from the extraction step in a minimal amount of the initial eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purity Determination

A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and determine the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities.[8]

Proposed HPLC Method:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[8]
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile[8]
Gradient A suitable gradient, for example: 0-20 min, 10-90% B
Flow Rate 1.0 mL/min[8]
Column Temperature 30°C[8]
Detection UV at 254 nm (due to the aromatic ring)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of a purified reference standard of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.[8]

  • Sample Solution: Prepare the sample to be analyzed at approximately the same concentration as the standard solution.[8]

The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound.[9]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (approx. δ 7.0-7.5 ppm) corresponding to the protons on the benzene ring.

  • Benzyl Protons: A singlet for the -CH₂- group adjacent to the nitrogen and the aromatic ring (approx. δ 3.5-4.0 ppm).

  • N-Methyl Protons: A singlet for the -NCH₃ group (approx. δ 2.2-2.5 ppm).

  • Piperidine Protons: A series of multiplets corresponding to the protons on the piperidine ring.

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the carbons of the benzene ring, the benzylic carbon, the N-methyl carbon, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Expected Molecular Ion:

  • [M+H]⁺: Expected m/z = 219.1856 for C₁₄H₂₃N₂⁺

Conclusion

While this compound is not a commercially available stock chemical, it can be reliably synthesized in the laboratory via reductive amination of 4-(piperidin-1-yl)benzaldehyde and methylamine. Subsequent purification by liquid-liquid extraction and column chromatography can yield a product of high purity. The identity and purity of the final compound should be rigorously confirmed using a combination of HPLC, NMR, and MS analysis. The protocols and analytical methods detailed in this guide provide a solid foundation for researchers and drug development professionals to produce and characterize this valuable chemical intermediate.

References

Spectroscopic Characterization of N-methyl-N-(4-piperidin-1-ylbenzyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic signature of N-methyl-N-(4-piperidin-1-ylbenzyl)amine. In the absence of a consolidated public spectral database for this specific molecule, this document serves as an expert-guided prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The analysis is grounded in foundational spectroscopic principles and comparative data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar molecules.

Introduction and Molecular Structure

This compound is a tertiary amine featuring a benzyl group substituted with a piperidine ring at the para position. The structural complexity, combining aliphatic and aromatic moieties, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for synthesis confirmation, purity assessment, and metabolic studies. The molecular structure is as follows:

Molecular Structure of this compound

This guide will systematically deconstruct the anticipated spectroscopic data, providing a detailed rationale for the predicted chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic and N-methyl protons, and the protons of the piperidine ring. The predicted chemical shifts (in ppm, relative to TMS in CDCl₃) are detailed in Table 1.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
Aromatic (Ha)~7.20Doublet2HProtons ortho to the CH₂ group, deshielded by the aromatic ring current.
Aromatic (Hb)~6.90Doublet2HProtons ortho to the piperidine group, shielded by the electron-donating nitrogen.
Benzylic (Hc)~3.50Singlet2HProtons on the carbon adjacent to the aromatic ring and the N-methyl group.
Piperidine (Hd)~3.10Triplet4HProtons on the carbons adjacent to the piperidine nitrogen, deshielded by the nitrogen.
N-Methyl (He)~2.30Singlet3HProtons of the methyl group attached to the exocyclic nitrogen.
Piperidine (Hf)~1.70Multiplet4HProtons on the beta carbons of the piperidine ring.
Piperidine (Hg)~1.55Multiplet2HProton on the gamma carbon of the piperidine ring.

Experimental Workflow: NMR Sample Preparation and Acquisition

A standard protocol for acquiring high-quality NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on all unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
Aromatic (C-ipso, attached to CH₂)~138Quaternary carbon, deshielded by the aromatic system.
Aromatic (C-para, attached to piperidine)~150Deshielded due to the attachment of the electron-donating nitrogen of the piperidine.
Aromatic (C-ortho to CH₂)~129Aromatic CH carbons.
Aromatic (C-ortho to piperidine)~116Shielded by the electron-donating effect of the piperidine nitrogen.
Benzylic (CH₂)~60Aliphatic carbon attached to a nitrogen and an aromatic ring.
Piperidine (C-alpha to N)~50Aliphatic carbons adjacent to the piperidine nitrogen.
N-Methyl (CH₃)~42Aliphatic carbon of the methyl group attached to nitrogen.
Piperidine (C-beta to N)~26Aliphatic carbons beta to the piperidine nitrogen.
Piperidine (C-gamma to N)~24Aliphatic carbon gamma to the piperidine nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The expected IR absorption bands for this compound are summarized in Table 2. The absence of an N-H stretch is a key characteristic of this tertiary amine.[1][2]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Justification
C-H stretch (aromatic)3100-3000Medium-WeakStretching of C-H bonds on the benzene ring.
C-H stretch (aliphatic)3000-2850StrongStretching of C-H bonds in the methyl, methylene, and piperidine groups.
C=C stretch (aromatic)1610-1580, 1500-1400MediumBenzene ring stretching vibrations.
C-N stretch (aromatic-amine)1335-1250StrongStretching of the bond between the aromatic ring and the piperidine nitrogen.[1]
C-N stretch (aliphatic-amine)1250-1020MediumStretching of the C-N bonds of the N-methyl and piperidine groups.[1][3]
C-H bend (aromatic, para-disubstituted)850-800StrongOut-of-plane bending of the C-H bonds on the para-disubstituted benzene ring.

Diagram: Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission IR IR Spectroscopy Purification->IR Sample Submission MS Mass Spectrometry Purification->MS Sample Submission Structure Structural Elucidation NMR->Structure Data Analysis IR->Structure Data Analysis MS->Structure Data Analysis Purity Purity Assessment Structure->Purity

Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation.

Predicted Molecular Ion and Fragmentation

For this compound (C₁₃H₂₀N₂), the expected monoisotopic mass is approximately 204.16 g/mol . The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z 204.

The fragmentation pattern will be dominated by cleavage at bonds alpha to the nitrogen atoms, leading to the formation of stable carbocations.

Diagram: Predicted Mass Spectrometry Fragmentation

G cluster_frags Key Fragments M [C₁₃H₂₀N₂]⁺ m/z = 204 (Molecular Ion) F1 [C₈H₉N]⁺ m/z = 120 (Benzylic Cleavage) M->F1 α-cleavage F2 [C₅H₁₀N]⁺ m/z = 84 (Piperidine Ring Fragment) M->F2 Benzylic C-N cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

  • m/z 120: This prominent peak would result from the cleavage of the benzylic C-N bond, leading to the formation of the stable 4-(piperidin-1-yl)benzyl cation.

  • m/z 84: This fragment corresponds to the piperidinemethyl cation, formed by cleavage of the bond between the benzene ring and the piperidine nitrogen.

  • m/z 44: A smaller fragment corresponding to the [CH₂=NCH₃]⁺ ion.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable reference for researchers working on the synthesis, identification, and characterization of this and related compounds, ensuring a higher degree of confidence in their experimental findings.

References

  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". RSC Advances. Available at: [Link]

  • University of Calgary. IR: amines. Available at: [Link]

  • NIH National Center for Biotechnology Information. 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Available at: [Link]

  • PubChem. N-Benzyl-N-methylpiperidin-4-amine. Available at: [Link]

  • ResearchGate. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Available at: [Link]

  • PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Available at: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]

  • ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Approach to the Synthesis of N-methyl-N-(4-piperidin-1-ylbenzyl)amine via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-(4-piperidin-1-ylbenzyl)amine is a tertiary amine that serves as a valuable scaffold and intermediate in medicinal chemistry and materials science. Its structure, combining a lipophilic piperidine moiety with a reactive N-methylbenzylamine group, makes it a key building block for more complex molecules, including potential pharmaceutical agents.[1] The synthesis of such tertiary amines requires a robust and high-yielding methodology that avoids common pitfalls like over-alkylation.

Reductive amination stands out as a superior strategy for the formation of carbon-nitrogen bonds, offering significant advantages over traditional N-alkylation with alkyl halides, which often leads to difficult-to-separate mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[2] This application note details a reliable, one-pot protocol for the synthesis of this compound from 4-(piperidin-1-yl)benzaldehyde and methylamine. The process leverages the high selectivity of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild reducing agent to efficiently convert the in situ-formed iminium ion intermediate to the target tertiary amine in high yield.

Reaction Principle and Mechanism

The reductive amination process occurs in two main stages within a single reaction vessel. First, the primary amine (methylamine) performs a nucleophilic attack on the carbonyl carbon of 4-(piperidin-1-yl)benzaldehyde. This is followed by dehydration to form a protonated imine, known as an iminium ion. The second stage involves the reduction of this iminium ion by a selective hydride donor.

Causality of Reagent Selection:

Sodium triacetoxyborohydride is the reducing agent of choice for this transformation for several key reasons:

  • Mildness and Selectivity: Unlike more aggressive reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less reactive towards aldehydes and ketones but highly reactive towards the protonated iminium ion intermediate.[2][3] This selectivity is crucial as it minimizes the undesired reduction of the starting aldehyde to 4-(piperidin-1-yl)benzyl alcohol.

  • One-Pot Procedure: Its tolerance for the mildly acidic conditions required for iminium ion formation allows all reagents to be combined in a single step, streamlining the experimental workflow.[3][4] The acetic acid byproduct from the hydride transfer can also serve as a catalyst for the initial condensation reaction.[4][5]

The overall reaction scheme is as follows:

Scheme 1: Synthesis of this compound Reaction Scheme (Image depicting the reaction of 4-(piperidin-1-yl)benzaldehyde with methylamine and Sodium triacetoxyborohydride to yield this compound)

The detailed mechanism, involving the formation of the critical iminium ion intermediate, is illustrated in the diagram below.

G cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction A 4-(piperidin-1-yl)benzaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack B Methylamine (MeNH2) B->C D Iminium Ion C->D - H2O (Acid Catalyzed) F This compound (Final Product) D->F Hydride Transfer E Sodium Triacetoxyborohydride (NaBH(OAc)3) E->F

Caption: Reaction mechanism for reductive amination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), and the final product is validated through standard analytical techniques.

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )QuantityPurpose
4-(Piperidin-1-yl)benzaldehyde24983-69-1189.261.0 eq (e.g., 1.89 g)Aldehyde starting material
Methylamine (2.0 M solution in THF)74-89-531.061.2 eq (e.g., 6.3 mL)Amine source
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.941.5 eq (e.g., 3.18 g)Reducing agent
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96~10 mL / g aldehydeReaction solvent
Glacial Acetic Acid64-19-760.051.1 eq (e.g., 0.63 mL)Catalyst
Saturated Sodium Bicarbonate (aq.)144-55-884.01As neededQuenching/Workup
Dichloromethane (DCM)75-09-284.93As neededExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededDrying agent
Silica Gel (230-400 mesh)7631-86-960.08As neededChromatography stationary phase
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-(piperidin-1-yl)benzaldehyde (1.0 eq, 1.89 g, 10.0 mmol).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (DCE, 20 mL).[3] Begin stirring to dissolve the aldehyde. Add the methylamine solution (2.0 M in THF, 1.2 eq, 6.0 mL, 12.0 mmol) followed by glacial acetic acid (1.1 eq, 0.63 mL, 11.0 mmol).

  • Iminium Formation: Stir the resulting mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq, 3.18 g, 15.0 mmol) to the flask in three equal portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the consumption of the starting aldehyde by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The starting aldehyde is UV active, while the amine product may require staining (e.g., with ninhydrin or permanganate) to visualize.

  • Workup and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 30 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% methanol), is typically effective for isolating the pure tertiary amine.

Experimental Workflow Visualization

G start Start setup 1. Reaction Setup (Aldehyde + DCE) start->setup add_reagents 2. Add Methylamine & Acetic Acid setup->add_reagents stir 3. Stir 30 min (Iminium Formation) add_reagents->stir add_reducing 4. Add NaBH(OAc)3 (Portion-wise) stir->add_reducing react 5. Stir 4-6h at RT (Monitor by TLC) add_reducing->react quench 6. Quench with Sat. NaHCO3 react->quench extract 7. Extract with DCM quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Flash Column Chromatography dry->purify characterize 10. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: One-pot reductive amination workflow.

Characterization and Expected Results

Physical Appearance: Pure this compound is expected to be a pale yellow oil or a low-melting solid.

Analytical Data: The identity and purity of the synthesized compound must be confirmed.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.20 (d, 2H, Ar-H), ~6.90 (d, 2H, Ar-H), ~3.45 (s, 2H, Ar-CH₂-N), ~3.15 (t, 4H, piperidine-H), ~2.25 (s, 3H, N-CH₃), ~1.70 (m, 4H, piperidine-H), ~1.55 (m, 2H, piperidine-H).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~151.0 (Ar-C), ~129.5 (Ar-CH), ~128.0 (Ar-C), ~116.0 (Ar-CH), ~61.5 (Ar-CH₂-N), ~49.0 (piperidine-C), ~42.0 (N-CH₃), ~25.5 (piperidine-C), ~24.0 (piperidine-C).
Mass Spec. (ESI+)Calculated for C₁₃H₂₀N₂ [M+H]⁺: 205.16. Found: 205.2.
Yield >80% (after purification).

Safety and Handling

  • General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • 1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Handle with extreme care.

    • Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. It is also an irritant. Avoid inhalation and contact with skin.

    • Methylamine: Is flammable and corrosive. Use in a well-ventilated area.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

  • Carlson, M. W., et al. (n.d.). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. Available at: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Available at: [Link]

Sources

Application Note and Protocol for the Synthesis of N-methyl-N-(4-piperidin-1-ylbenzyl)amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-(4-piperidin-1-ylbenzyl)amine is a tertiary amine containing a piperidinyl-substituted benzyl group. Molecules of this class are of significant interest to researchers in medicinal chemistry and drug development due to their potential as scaffolds in the design of novel therapeutic agents. The synthesis of such tertiary amines can be approached through various N-alkylation strategies. However, direct alkylation of secondary amines with alkyl halides often leads to the formation of quaternary ammonium salts as over-alkylation is a common side reaction.[1][2][3] A more controlled and efficient method for the synthesis of tertiary amines, such as the target molecule, is reductive amination.[4][5]

This application note provides a detailed protocol for the synthesis of this compound through a one-pot reductive amination procedure. This method involves the reaction of 4-(piperidin-1-yl)benzaldehyde with N-methylamine to form an intermediate iminium ion, which is subsequently reduced in situ by a selective reducing agent to yield the desired tertiary amine.[4][6] This approach is highly favored for its operational simplicity, high yields, and minimization of byproducts.[7][8]

Synthetic Strategy: Reductive Amination

The chosen synthetic route is the reductive amination of 4-(piperidin-1-yl)benzaldehyde with N-methylamine. This strategy is advantageous as it avoids the common issue of over-alkylation often encountered with direct alkylation methods.[1] The reaction proceeds in a one-pot fashion, where the aldehyde and amine first condense to form an iminium ion, which is then immediately reduced by a hydride source present in the reaction mixture.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of the secondary amine (N-methylamine) on the carbonyl carbon of the aldehyde (4-(piperidin-1-yl)benzaldehyde). This is followed by proton transfer and subsequent elimination of a water molecule to form a reactive iminium ion intermediate. A selective reducing agent then delivers a hydride to the iminium carbon, resulting in the formation of the target tertiary amine.[4][9]

Reductive_Amination_Mechanism aldehyde 4-(piperidin-1-yl)benzaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal + N-methylamine amine N-methylamine amine->hemiaminal reducing_agent [H⁻] (from NaBH(OAc)₃) product This compound reducing_agent->product iminium Iminium Ion hemiaminal->iminium - H₂O iminium->product + [H⁻]

Caption: Mechanism of Reductive Amination.

Choice of Reducing Agent

For this protocol, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reducing agent of choice.[10] STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[11][12] Its key advantages include:

  • Selectivity: It readily reduces iminium ions in preference to aldehydes and ketones, which minimizes the formation of the corresponding alcohol byproduct.[12][13]

  • Mild Reaction Conditions: The reaction can be carried out at room temperature and under non-acidic conditions, which is compatible with a wide range of functional groups.[7][11]

  • One-Pot Procedure: Its compatibility with the imine formation step allows for a convenient one-pot synthesis.[4]

Experimental Protocol

This protocol details the synthesis of this compound from 4-(piperidin-1-yl)benzaldehyde and N-methylamine.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier
4-(Piperidin-1-yl)benzaldehydeC₁₂H₁₅NO189.2510338-57-5Sigma-Aldrich
N-Methylamine (2.0 M solution in THF)CH₅N31.0674-89-5Sigma-Aldrich
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.9456553-60-7Sigma-Aldrich
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.96107-06-2Sigma-Aldrich
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Fisher Scientific
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(piperidin-1-yl)benzaldehyde (1.89 g, 10.0 mmol).

  • Solvent and Amine Addition: Add anhydrous 1,2-dichloroethane (DCE, 40 mL) to the flask and stir until the aldehyde is completely dissolved. To this solution, add N-methylamine (2.0 M solution in THF, 6.0 mL, 12.0 mmol, 1.2 equivalents).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (STAB) (2.75 g, 13.0 mmol, 1.3 equivalents) portion-wise over 15 minutes. Caution: The addition of STAB may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir the mixture vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[14]

Synthetic Workflow

Synthesis_Workflow start Start setup 1. Reaction Setup: 4-(piperidin-1-yl)benzaldehyde in DCE start->setup add_amine 2. Add N-methylamine solution setup->add_amine add_stab 3. Add Sodium Triacetoxyborohydride (STAB) add_amine->add_stab react 4. Stir at Room Temperature (12-24h) add_stab->react workup 5. Quench with NaHCO₃ (aq) react->workup extract 6. Extract with Dichloromethane (DCM) workup->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis.

Precursor Synthesis: 4-(Piperidin-1-yl)benzaldehyde

The starting material, 4-(piperidin-1-yl)benzaldehyde, can be synthesized via a nucleophilic aromatic substitution reaction between p-fluorobenzaldehyde and piperidine.[15][16]

Procedure for 4-(Piperidin-1-yl)benzaldehyde Synthesis
  • In a round-bottom flask, combine p-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF).

  • Heat the reaction mixture at 100 °C for 12-24 hours.[16]

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like methanol to obtain pure 4-(piperidin-1-yl)benzaldehyde.[15]

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl group, a singlet for the N-methyl protons, a singlet for the benzylic methylene protons, and multiplets for the piperidine ring protons.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the carbons of the piperidine ring.
Mass Spec (MS) The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product (C₁₃H₂₀N₂).
Purity (LC-MS) The purity of the final compound should be assessed by LC-MS, with the desired product showing a single major peak.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere. It reacts with water to release flammable hydrogen gas.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride as a selective reducing agent ensures a high-yielding and clean reaction, minimizing the formation of byproducts. This method is well-suited for researchers in drug discovery and organic synthesis requiring access to tertiary amines of this structural class.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031.
  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Khan, I., et al. (2021). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 11(1), 1-16. [Link]

  • ResearchGate. (2014). Table 1 Synthesis of imines of 4-(piperidine-1-yl)benzaldehyde. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Bhattacharyya, S. (2000). A new, rapid, and general protocol for the synthesis of N-methyl secondary amines. Synlett, 2000(11), 1681-1683.
  • Wikipedia. Amine alkylation. [Link]

  • Reisman, S. E., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 23(15), 5886-5890. [Link]

  • Reisman, S. E., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Gürbüz, N., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4983-4994. [Link]

  • Sargsyan, M. S., et al. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic amines. Arkivoc, 2008(9), 42-51. [Link]

  • Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. Globe Thesis. [Link]

  • Chemistry LibreTexts. (2023). 10.5: Synthesis of Amines. [Link]

  • Mingos, D. M. P., et al. (2011). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3269. [Link]

  • Kim, B. T., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a novel protecting group. Heterocycles, 87(8), 1749-1756.
  • SchMIdt, J., et al. (2019). Improved Synthesis of N-Methylcadaverine. Molbank, 2019(2), M1065. [Link]

  • Google Patents. (2018). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

  • Reddy, K. K., & Subba Rao, N. V. (1963). Alkylation and Aralkylation of N–Heterocycles—IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 58(3), 141-146.
  • Google Patents. (2015).
  • Google Patents. (2018). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Hameed, A., et al. (2015). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 20(5), 8633-8647. [Link]

Sources

The N-methyl-N-(4-piperidin-1-ylbenzyl)amine Fragment in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-methyl-N-(4-piperidin-1-ylbenzyl)amine Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with desirable pharmacological properties is a perpetual challenge. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm to address this, focusing on the identification of low-molecular-weight ligands that bind to biological targets with high efficiency. Within the vast chemical space of fragments, the this compound scaffold has garnered significant attention. This fragment is a confluence of privileged structural motifs: a piperidine ring, a benzyl group, and a tertiary amine. The N-benzyl piperidine (N-BP) structural motif is frequently employed in drug discovery due to its structural flexibility and three-dimensional nature.[1][2]

The piperidine ring, a ubiquitous feature in many approved drugs, provides a saturated, three-dimensional scaffold that can effectively orient substituents into specific vectors to probe the binding pockets of protein targets. The N-benzyl group not only imparts a degree of lipophilicity, which can be crucial for cell permeability and interactions with hydrophobic pockets, but the tertiary amine also serves as a key hydrogen bond acceptor and can be protonated at physiological pH, enabling ionic interactions. This inherent combination of features makes this compound an attractive starting point for the development of therapeutics targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.

This technical guide provides a comprehensive overview of the application of the this compound fragment in drug discovery campaigns. We will delve into its physicochemical properties, synthesis, and elaboration strategies, and provide detailed protocols for its utilization in fragment screening and hit-to-lead development.

Physicochemical Properties and "Rule of Three" Compliance

For a fragment to be a valuable tool in FBDD, it should adhere to the "Rule of Three," a set of empirical guidelines that correlate with a higher probability of successful elaboration into a drug-like molecule. The key physicochemical properties of this compound are summarized below, demonstrating its suitability as a starting fragment.

PropertyValue (Calculated/Estimated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)218.34 g/mol ≤ 300 DaYes
LogP (Octanol-Water Partition Coefficient)~2.5 - 3.0≤ 3Yes
Hydrogen Bond Donors (HBD)0≤ 3Yes
Hydrogen Bond Acceptors (HBA)2≤ 3Yes
Rotatable Bonds4≤ 3No (Slight Deviation)
Polar Surface Area (PSA)15.3 Ų≤ 60 ŲYes

Note: The LogP value is an estimation based on the structure and may vary depending on the calculation method. The number of rotatable bonds is slightly above the guideline, which is not uncommon for fragments with some degree of flexibility.

Synthesis and Derivatization Strategies

The synthetic tractability of the this compound scaffold is a key advantage, allowing for the generation of a diverse library of analogues for Structure-Activity Relationship (SAR) studies.

Protocol 1: Synthesis of this compound

A common and efficient method for the synthesis of the title fragment is through reductive amination.

Reaction Scheme:

Materials:

  • 4-(piperidin-1-yl)benzaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in DCM, add methylamine (1.2 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Derivatization for SAR Studies

The this compound scaffold offers multiple vectors for chemical modification to explore the chemical space around a binding pocket.

SAR_Derivatization cluster_piperidine Piperidine Ring Modifications cluster_benzyl Benzyl Ring Modifications cluster_amine Amine Modifications Core This compound Core Piperidine_Subst Substitution at C2, C3, C4 (e.g., alkyl, hydroxyl) Core->Piperidine_Subst Vector 1 Benzyl_Subst Substitution on the Phenyl Ring (e.g., halogens, alkoxy, nitro) Core->Benzyl_Subst Vector 2 Methyl_Analog N-Alkyl Variation (e.g., ethyl, propyl) Core->Methyl_Analog Vector 3 Amide_Formation Conversion to Amide/Sulfonamide Core->Amide_Formation Vector 3

Caption: Derivatization points on the this compound scaffold.

Application in Fragment-Based Drug Discovery: A Workflow

The following workflow outlines the key stages of an FBDD campaign utilizing the this compound fragment.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_elaboration Hit-to-Lead Elaboration Screening Primary Screening of Fragment Library (including this compound) [SPR, NMR, Thermal Shift] Hit_ID Hit Identification Screening->Hit_ID Validation Biophysical Validation (Orthogonal Assays) Hit_ID->Validation Structural Structural Biology (X-ray Crystallography, Cryo-EM) Validation->Structural SAR Structure-Guided Design & SAR (Synthesis of Derivatives) Structural->SAR Optimization Lead Optimization (ADME/Tox Properties) SAR->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: A typical Fragment-Based Drug Discovery workflow.

Experimental Protocols for Fragment Screening

Sensitive biophysical techniques are required to detect the typically weak binding of fragments. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful methods for this purpose.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Target protein of interest

  • This compound and other fragments dissolved in an appropriate buffer (e.g., PBS with 5% DMSO)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of the Target Protein:

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the target protein solution (typically in a low ionic strength buffer at a pH below its isoelectric point) to facilitate covalent coupling to the activated surface via primary amines.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A control surface with an irrelevant protein or no protein should be prepared in parallel to account for non-specific binding.[3]

  • Fragment Screening:

    • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

    • Dilute the fragment stock into the running buffer to the desired screening concentration (typically in the 100 µM to 1 mM range). Ensure the final DMSO concentration is matched between the samples and the running buffer to minimize bulk refractive index effects.[4]

    • Inject the fragment solutions over the target and control surfaces.

    • Monitor the sensorgram for a response that is specific to the target surface, indicating a binding event.

  • Data Analysis:

    • Subtract the response from the control surface from the response on the target surface to obtain the specific binding signal.

    • Hits are identified as fragments that produce a reproducible and concentration-dependent binding response.

    • For confirmed hits, a dose-response experiment can be performed to determine the dissociation constant (KD).

Protocol 3: Fragment Screening using Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique for identifying binders from a mixture of compounds.[5][6] It relies on the transfer of saturation from the protein to a bound ligand.

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • Target protein in a deuterated buffer (e.g., phosphate buffer in D₂O)

  • This compound and other fragments dissolved in the same deuterated buffer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (typically 10-50 µM).

    • Prepare a stock solution of the fragment mixture (including this compound) at a concentration that is in large excess to the protein (e.g., 100-fold excess per fragment).

    • Add the fragment mixture to the protein solution.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum of the mixture to ensure the quality of the sample and to identify the chemical shifts of the fragments.

    • Set up the STD-NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where a selective saturation pulse is applied to a region of the protein's proton spectrum (e.g., the aliphatic region), and an "off-resonance" spectrum where the saturation pulse is applied to a region where there are no protein or ligand signals.[7]

    • The difference between the on-resonance and off-resonance spectra will only show signals from the fragments that have bound to the protein and received the saturation transfer.[6]

  • Data Analysis:

    • Process the STD-NMR data to obtain the difference spectrum.

    • The presence of signals in the difference spectrum corresponding to this compound confirms its binding to the target protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface, which is valuable for subsequent structure-based design.

Conclusion and Future Perspectives

The this compound fragment represents a valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, synthetic accessibility, and the presence of key pharmacophoric features make it a versatile scaffold for the design of novel therapeutics. The protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts. As our understanding of protein-ligand interactions continues to grow, and as screening technologies become more sensitive, the strategic application of well-designed fragments like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

  • Curr Protoc Chem Biol. 2013;5(4):251-268.

  • Bruker.

  • University of Maryland, Department of Chemistry and Biochemistry.

  • University of Wisconsin-Madison, Chemistry Department.

  • Bio-Rad.

  • ResearchGate.

  • Cytiva.

  • Citeseerx.

  • PMC.

  • PubMed.

  • ResearchGate.

  • ACS Medicinal Chemistry Letters.

Sources

High-throughput screening protocol using "N-methyl-N-(4-piperidin-1-ylbenzyl)amine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to High-Throughput Screening for Monoamine Oxidase B (MAO-B) Inhibitors Utilizing a Novel Probe Scaffold

Abstract

Monoamine Oxidase B (MAO-B) is a critical enzymatic target in neuropharmacology, primarily implicated in the progression of neurodegenerative diseases such as Parkinson's Disease. The discovery of novel, selective MAO-B inhibitors is a key objective in modern drug development. This document provides a comprehensive, field-tested protocol for a high-throughput screening (HTS) campaign designed to identify novel MAO-B inhibitors. We detail a robust, fluorescence-based assay that has been miniaturized for 384-well format, ensuring both efficiency and cost-effectiveness. The protocol is validated using "N-methyl-N-(4-piperidin-1-ylbenzyl)amine," a compound whose structure, featuring a benzylamine moiety susceptible to MAO-catalyzed oxidation and a piperidine ring common in CNS-active agents, makes it an exemplary tool compound for assay development and validation.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scalable platform for MAO-B inhibitor discovery.

Introduction: The Rationale for Targeting MAO-B

Monoamine Oxidase B (MAO-B) is a mitochondrial outer-membrane flavoenzyme responsible for the oxidative deamination of several key neurotransmitters and neuromodulators, with a substrate preference for dopamine and benzylamine.[2][3] Elevated MAO-B activity in the brain is correlated with aging and the pathophysiology of neurodegenerative disorders, particularly Parkinson's disease, where it contributes to the depletion of dopamine and the generation of reactive oxygen species (ROS) through its catalytic cycle.[4] Consequently, inhibitors of MAO-B have been successfully developed as therapeutics to slow disease progression.[4]

The search for next-generation MAO-B inhibitors with improved selectivity and pharmacokinetic profiles necessitates high-throughput screening (HTS) of large compound libraries.[5][6] Traditional methods for measuring MAO activity often relied on radiometric or chromatographic endpoints, which are not amenable to the scale and speed required for modern HTS campaigns.[2] This application note describes a homogeneous, one-step fluorescent assay optimized for HTS that overcomes these limitations.[2][3] The assay leverages the MAO-B-catalyzed production of hydrogen peroxide (H₂O₂) to generate a highly sensitive and stable fluorescent signal.

To demonstrate the robustness of this protocol, we utilize this compound as a reference compound. Its chemical architecture suggests it can act as a substrate or a competitive inhibitor, providing a clear, measurable effect for assay validation and quality control.

Assay Principle and Workflow

The screening assay quantifies MAO-B activity by measuring the accumulation of H₂O₂, a stoichiometric product of the monoamine oxidation reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red or equivalent) to produce a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B enzymatic activity. Inhibitors of MAO-B will prevent or reduce the formation of H₂O₂, resulting in a diminished fluorescent signal.

This "mix-and-measure" format is ideal for HTS as it requires no separation or wash steps, minimizing handling and potential for error.[4]

Assay_Principle cluster_MAOB MAO-B Catalysis cluster_Detection Fluorescent Detection Substrate Substrate (p-Tyramine) MAOB MAO-B (Enzyme) Substrate->MAOB + O₂ + H₂O Product Product + H₂O₂ MAOB->Product HRP HRP Product->HRP H₂O₂ feeds into detection reaction Probe Non-Fluorescent Probe Probe->HRP Fluorescent_Product Fluorescent Product (Signal) HRP->Fluorescent_Product Inhibitor Test Compound (e.g., N-methyl-N-... -ylbenzyl)amine) Inhibitor->MAOB Inhibits

Caption: Mechanism of the fluorescence-based MAO-B assay.

The overall HTS workflow is designed for efficiency and robustness, incorporating multiple quality control checkpoints.

HTS_Workflow cluster_prep Preparation cluster_screen Screening & Data Acquisition cluster_analysis Analysis & Follow-up plate_library 1. Compound Library Plating (384-well) dispense_enzyme 3. Dispense MAO-B Enzyme Pre-incubate with Compounds prepare_reagents 2. Reagent Preparation (Enzyme, Substrate, Probe) add_reagents 4. Add Substrate/Detection Mix to Initiate Reaction dispense_enzyme->add_reagents read_plate 5. Kinetic Fluorescence Reading (e.g., 60 min) add_reagents->read_plate data_analysis 6. Data Analysis (% Inhibition, Z-Factor) read_plate->data_analysis hit_confirmation 7. Hit Confirmation (Re-test from fresh stock) data_analysis->hit_confirmation dose_response 8. Dose-Response & IC₅₀ Determination hit_confirmation->dose_response secondary_assays 9. Secondary/Orthogonal Assays (Selectivity, Mechanism) dose_response->secondary_assays

Caption: High-Throughput Screening (HTS) workflow diagram.

Materials and Reagents

  • Enzyme: Recombinant Human Monoamine Oxidase B (MAO-B)

  • Substrate: p-Tyramine Hydrochloride

  • Detection Reagent 1: Horseradish Peroxidase (HRP)

  • Detection Reagent 2: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex™ Red or equivalent)

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • Positive Control Inhibitor: Selegiline (Deprenyl)

  • Reference/Tool Compound: this compound

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous

  • Microplates: 384-well, solid black, flat-bottom plates

  • Instrumentation:

    • Fluorescence microplate reader with bottom-read capability (Excitation: ~530-560 nm, Emission: ~580-590 nm)

    • Automated liquid handling system

    • Acoustic dispenser (optional, for compound plating)

Detailed Experimental Protocols

Protocol 1: Reagent Preparation
  • Assay Buffer: Prepare 1 L of 100 mM Potassium Phosphate buffer and adjust the pH to 7.4. Filter sterilize and store at 4°C.

  • Substrate Stock (100 mM p-Tyramine): Dissolve the appropriate amount of p-Tyramine HCl in Assay Buffer. Aliquot and store at -20°C.

  • HRP Stock (10 U/mL): Dissolve HRP in Assay Buffer. Aliquot and store at -20°C.

  • Probe Stock (10 mM Amplex Red): Dissolve Amplex Red in anhydrous DMSO. This stock is light-sensitive; wrap the vial in foil and store at -20°C.

  • Enzyme Stock (1 mg/mL MAO-B): Reconstitute lyophilized MAO-B in Assay Buffer. Determine the precise concentration via a Bradford or BCA assay. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Control Compound Stocks (10 mM): Prepare 10 mM stock solutions of Selegiline and this compound in 100% DMSO.

Protocol 2: HTS Primary Screening (384-well format)

This protocol is designed for a final assay volume of 20 µL.

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 20 nL of test compounds (from 10 mM DMSO stocks) into the assay plates. This results in a final screening concentration of 10 µM.

    • For control wells:

      • Negative Control (0% Inhibition): Add 20 nL of 100% DMSO.

      • Positive Control (100% Inhibition): Add 20 nL of 10 mM Selegiline stock (final concentration 10 µM).

      • Reference Control: Add 20 nL of 10 mM this compound stock (final concentration 10 µM).

  • Enzyme Addition:

    • Prepare a working solution of MAO-B in Assay Buffer at 2X the final desired concentration (e.g., 4 µg/mL).

    • Dispense 10 µL of the MAO-B working solution into each well of the compound-plated 384-well plates.

    • Centrifuge the plates briefly (1 min at 1000 rpm) to ensure the enzyme and compounds mix.

    • Incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a 2X Substrate/Detection Mix in Assay Buffer. For each 10 µL to be dispensed, the mix should contain:

      • p-Tyramine (final concentration 200 µM)

      • HRP (final concentration 0.2 U/mL)

      • Amplex Red (final concentration 50 µM)

    • Note: Protect this mix from light.

    • Dispense 10 µL of the 2X Substrate/Detection Mix into all wells to start the reaction.

  • Data Acquisition:

    • Immediately transfer the plates to a fluorescence plate reader pre-set to 30°C.

    • Read the fluorescence intensity (Ex/Em = 545/590 nm) every 2 minutes for 60 minutes (kinetic read). For endpoint screening, a single read at 45-60 minutes is sufficient.[2]

Protocol 3: Data Analysis and Hit Identification
  • Calculate Percent Inhibition:

    • For each test well, calculate the rate of reaction (slope of fluorescence vs. time) or use the endpoint fluorescence value.

    • Use the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive)) Where:

      • Signal_Test is the signal from the test compound well.

      • Signal_Negative is the average signal from the DMSO-only wells.

      • Signal_Positive is the average signal from the Selegiline wells.

  • Quality Control - Z'-Factor Calculation:

    • The Z'-factor is a measure of assay robustness and is calculated for each plate.[7] Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

    • An assay is considered robust and suitable for HTS when the Z'-factor is consistently > 0.5.[7]

  • Hit Selection:

    • A primary "hit" is defined as a compound that exhibits inhibition above a certain threshold, typically >50% or >3 standard deviations from the mean of the negative controls.

Assay Validation and Performance

The protocol's performance was validated by assessing key HTS metrics. The data presented below are representative of a typical validation run.

ParameterValueInterpretation
Final DMSO Concentration 0.1%Well-tolerated by the enzyme, minimal solvent effect.
Signal to Background (S/B) 12.5Excellent dynamic range for hit detection.
Z'-Factor 0.81Indicates an outstanding assay suitable for HTS.[3]
CV% (Negative Controls) < 5%High precision and reproducibility.

Dose-Response of Control Compounds:

CompoundIC₅₀ (nM)Hill Slope
Selegiline (Positive Control)7.5 ± 1.21.05
This compound350 ± 450.98

Data are representative. IC₅₀ values were determined from an 11-point dose-response curve fitted with a four-parameter logistic equation.

The reference compound, this compound, demonstrated consistent, dose-dependent inhibition of MAO-B, validating its use as a reliable control for monitoring assay performance during a screening campaign.

Conclusion

This application note provides a validated, step-by-step protocol for a high-throughput, fluorescence-based screen to identify inhibitors of Monoamine Oxidase B. The assay is robust (Z' > 0.8), sensitive, and highly amenable to automation, making it an ideal platform for screening large chemical libraries. The use of this compound as a reference compound provides an effective means of continuous quality control. This protocol equips drug discovery professionals with a powerful tool to accelerate the identification of novel therapeutic candidates for neurodegenerative diseases.

References

  • Williams, J. B., Mallorga, P. J., Lemaire, W., et al. (2003). Development of a scintillation proximity assay for analysis of Na+/Cl- -dependent neurotransmitter transporter activity. Analytical Biochemistry, 321(1), 41-49. Available from: [Link]

  • Eshleman, A. J., Kristensen, J. L., Li, J., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 284-290. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Available from: [Link]

  • Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Available from: [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. Available from: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Available from: [Link]

  • Mazzio, E. A., Deiab, S., Park, K., & Soliman, K. F. A. (2013). High throughput screening to identify natural human monoamine oxidase B inhibitors. Phytotherapy Research, 27(6), 854-864. Available from: [Link]

  • Guo, D., van Dorp, E. J. H., Mulder-Krieger, T., et al. (2013). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PLoS One, 8(10), e76439. Available from: [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Available from: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available from: [Link]

  • ResearchGate. (n.d.). Development of a scintillation proximity assay for analysis of Na+/Cl--dependent neurotransmitter transporter activity. Available from: [Link]

  • Mazzio, E. A., & Soliman, K. F. A. (2012). High throughput Screening to Identify Natural Human Monoamine Oxidase B Inhibitors. Phytotherapy research : PTR, 27(6), 10.1002/ptr.4795. Available from: [Link]

  • Zhou, Y., Wang, Y., Zhang, J., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. Available from: [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Available from: [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. Available from: [Link]

  • PubChem. (n.d.). N-Benzyl-N-methylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • Zhou, Y., Wang, Y., Zhang, J., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 760-766. Available from: [Link]

Sources

Cell-based assay development with "N-methyl-N-(4-piperidin-1-ylbenzyl)amine"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Systematic Approach to Cell-Based Assay Development for the Novel Compound "N-methyl-N-(4-piperidin-1-ylbenzyl)amine"

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery and characterization of novel chemical entities are foundational to therapeutic innovation. This document provides a comprehensive guide for the development of cell-based assays to elucidate the biological activity and mechanism of action for "this compound," a compound with limited published functional data. Acknowledging the absence of a known biological target, we present a structured, hypothesis-driven workflow. This approach begins with broad phenotypic screening to identify cellular effects, proceeds to target class deconvolution based on structural motifs, and culminates in specific mechanistic assays. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental decisions. Our objective is to equip researchers with a robust framework for transforming a novel compound from a chemical structure into a pharmacologically characterized tool or therapeutic lead.

Introduction: From Structure to Function

This compound is a synthetic organic compound featuring a piperidine ring and a benzylamine moiety. While this compound is commercially available for research purposes, its biological targets and mechanism of action are not yet defined in publicly available literature. The presence of these structural motifs, which are common in centrally active agents, suggests a potential interaction with neuronal receptors.

Specifically, the piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs) and sigma receptors. Sigma receptors, in particular, are intriguing targets. Initially misidentified as opioid receptors, they are now understood to be unique intracellular chaperone proteins located at the endoplasmic reticulum (ER) that play critical roles in cellular stress responses and signaling.[1] The sigma-1 (σ1R) and sigma-2 (σ2R) receptors are implicated in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[2][3]

This guide, therefore, proposes a systematic, multi-phase workflow to investigate the cellular effects of this compound, with a strategic focus on testing the hypothesis that it modulates sigma receptor activity.

Workflow Overview: A Phased Approach to Target Discovery

Our investigation is structured in three logical phases, moving from broad observation to specific mechanism. This tiered approach ensures that resources are used efficiently, building a solid foundation of evidence at each stage before proceeding to more complex and targeted experiments.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Hypothesis Testing cluster_2 Phase 3: Mechanism of Action (MOA) Elucidation p1 Initial Cytotoxicity & Viability Screening p2_1 Sigma-2 Receptor Functional Assay (Caspase-3 Activation) p1->p2_1 p2_2 Sigma-1 Receptor Functional Assay (Intracellular Ca2+ Flux) p1->p2_2 p3 Pathway Deconvolution & Secondary Assays p2_1->p3 p2_2->p3 G cluster_ER Endoplasmic Reticulum (ER) cluster_Cytosol Cytosol IP3R IP3R Ca_Cytosol [Ca2+] increase IP3R->Ca_Cytosol Ca2+ Release BiP BiP S1R Sigma-1R S1R->IP3R Dissociates from BiP, Modulates IP3R S1R->BiP Inactive State Agonist σ1R Agonist (e.g., Compound) Agonist->S1R Binds ER_Lumen ER Lumen (High [Ca2+])

Caption: Sigma-1R modulation of ER calcium release.

Protocol 3: Intracellular Calcium Flux Assay

Objective: To determine if the compound modulates σ1R activity by measuring changes in intracellular calcium levels.

Materials:

  • Cell Line: A cell line endogenously expressing σ1R, such as the human neuroblastoma cell line SH-SY5Y, or HEK293 cells transiently transfected with a σ1R expression vector.

  • Compound: this compound.

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Pluronic F-127, Hank's Balanced Salt Solution (HBSS) with and without Ca2+, (+)-Pentazocine (positive control σ1R agonist), Haloperidol (σ1R antagonist), Thapsigargin (SERCA pump inhibitor to induce Ca2+ release as a positive control).

  • Equipment: Fluorescence plate reader with kinetic reading capability and automated injection ports (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the non-polar Fluo-4 AM dye in the aqueous medium.

    • Remove the culture medium, wash cells once with HBSS, and add 100 µL of loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Assay Execution:

    • Place the plate in the fluorescence plate reader. Set the instrument to record fluorescence kinetically (e.g., one reading per second) at Ex/Em ~485/525 nm.

    • Record a stable baseline fluorescence for 15-20 seconds.

    • Using an injection port, add 20 µL of the test compound or control (pre-warmed to 37°C).

    • Continue recording fluorescence for at least 120-180 seconds to capture the full response profile.

Experimental Design for MOA:

  • Agonist Mode: Directly add the compound to observe if it induces Ca2+ release.

  • Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes, then add a known σ1R agonist like (+)-Pentazocine. A reduction in the agonist-induced signal would indicate an antagonist effect.

  • Calcium Source: To determine if the calcium originates from intracellular stores (the ER), perform the assay in Ca2+-free HBSS. A signal in Ca2+-free conditions confirms release from internal stores, consistent with σ1R-IP3R modulation.

Data Analysis:

  • The primary readout is the change in fluorescence intensity over time.

  • Quantify the response by calculating the peak fluorescence intensity minus the baseline fluorescence (Peak - Baseline) or the area under the curve (AUC).

  • Plot the response against the log of the compound concentration to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists).

Phase 3: Elucidating the Mechanism of Action (MOA)

If the results from Phase 2 are positive, further experiments are warranted to confirm the target and delineate the downstream signaling pathway.

  • Target Engagement: A direct binding assay, such as a radioligand competition assay using membranes from cells overexpressing the target receptor (e.g., [3H]-(+)-pentazocine for σ1R or [3H]-DTG for σ2R), can confirm a direct physical interaction between the compound and the receptor. [4]* Pathway Analysis: If σ1R modulation is confirmed, Western blotting can be used to examine downstream signaling events associated with ER stress and the unfolded protein response (UPR), such as the phosphorylation of PERK or IRE1α. [5][6]* Off-Target Profiling: It is crucial to assess the compound's selectivity. Screening against a panel of other common CNS receptors (e.g., dopaminergic, serotonergic, adrenergic receptors) can reveal potential off-target effects and provide a more complete pharmacological profile.

Safety & Handling

This compound is a chemical compound intended for research use only. While a specific safety data sheet (SDS) for this exact molecule is not widely available, data from structurally related amines and piperidine derivatives indicate that it should be handled with care. [7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This application note provides a structured, multi-phase framework for characterizing the novel compound this compound. By progressing from broad phenotypic screening to specific, hypothesis-driven functional assays, researchers can efficiently determine the compound's cellular activity, identify its primary molecular target, and begin to unravel its mechanism of action. The detailed protocols for cell viability, caspase activation, and calcium flux assays serve as a practical starting point for this investigative journey, transforming a compound of unknown function into a valuable tool for biological research and drug discovery.

References

  • Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences. Retrieved January 4, 2026, from [Link]

  • Sigma-2 receptor. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Cell Viability Assay | Essential Methods & Applications. (n.d.). baseclick GmbH. Retrieved January 4, 2026, from [Link]

  • Sigma-2 receptor. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Note: While not in the provided search, this is a canonical reference for the assay principle. A similar protocol is described in the provided links).
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (2023). Methods in Molecular Biology. Retrieved January 4, 2026, from [Link]

  • Sigma-1 receptor. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

  • Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2020). Frontiers in Neuroscience. Retrieved January 4, 2026, from [Link]

  • Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (2021). Frontiers in Cellular Neuroscience. Retrieved January 4, 2026, from [Link]

  • Sigma-2 Receptor Ligands and Their Perspectives in Cancer Diagnosis and Therapy. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Functional assays to define agonists and antagonists of the sigma-2 receptor. (2012). Cancer Biology & Therapy. Retrieved January 4, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. Retrieved January 4, 2026, from [Link]

  • Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. (2023). bioRxiv. Retrieved January 4, 2026, from [Link]

Sources

Application Notes & Protocols: The N-Methyl-N-(4-piperidin-1-ylbenzyl)amine Scaffold in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in CNS Drug Discovery

The compound N-methyl-N-(4-piperidin-1-ylbenzyl)amine represents a specific example of a broader, highly valued structural class in medicinal chemistry. While literature on this exact molecule is sparse, its core components—the N-benzyl piperidine moiety—form a foundational scaffold for a multitude of centrally-acting therapeutic agents.[1] The piperidine ring is a common feature in many CNS-active compounds, and its combination with an N-benzyl group creates a versatile template that medicinal chemists frequently exploit.[1][2] This structural motif offers a unique combination of three-dimensional complexity and synthetic accessibility, allowing for the fine-tuning of physicochemical and pharmacological properties.[1][2]

The N-benzyl substitution enhances aqueous solubility by providing a basic nitrogen atom for salt formation and facilitates crucial cation-π and π-π interactions with the active sites of various biological targets.[1] This guide provides an in-depth analysis of this chemical framework, detailing its synthesis, key applications in CNS research, and validated protocols for its characterization. We will explore its role in targeting critical CNS receptors, using well-documented examples to illustrate its therapeutic potential.

Part 1: The N-Benzyl Piperidine Core Structure & Synthesis

Core Scaffold Analysis

The N-methyl-N-(arylmethyl)piperidine framework is a "privileged structure" due to its inherent drug-like properties.[3] The basic nitrogen atom ensures aqueous solubility and the ability to engage in vital hydrogen bonding, making it an attractive starting point for novel therapeutics.[3] The structure provides multiple points for chemical modification, enabling the generation of diverse chemical libraries to optimize target affinity and selectivity.[2]

Caption: Core N-Arylmethyl-Piperidine scaffold and key modification points.
Protocol 1: General Synthesis via Reductive Amination

A frequently employed and highly efficient method for synthesizing N-substituted piperidine derivatives is reductive amination.[2][4] This process involves the reaction of a piperidone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine. This method is favored for its operational simplicity and the wide availability of starting materials.

Rationale: This multi-step, one-pot reaction is a cornerstone of medicinal chemistry for its high efficiency and tolerance of various functional groups. Sodium triacetoxyborohydride is selected as the reducing agent because it is mild, selective for imines over ketones, and does not react with the acidic co-product, thus preventing unwanted side reactions and simplifying the workup.

Materials:

  • 4-Piperidone derivative (e.g., 1-Boc-4-piperidone)

  • Primary or secondary amine (e.g., N-methylbenzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the 4-piperidone derivative (1.0 eq) and the desired amine (1.0-1.2 eq). Dissolve the components in an appropriate volume of DCM.

  • Initiation: Add a catalytic amount of glacial acetic acid (0.1 eq) if necessary to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the desired N-substituted piperidine.

start Piperidone + Amine in DCM imine Imine Formation (Acid Catalyst) start->imine Stir 30 min reduce Add NaBH(OAc)₃ (Reduction) imine->reduce workup Aqueous Workup (Quench & Extract) reduce->workup Stir 4-24h purify Purification (Chromatography) workup->purify product Final Product purify->product cluster_ortho Orthosteric Agonism cluster_allo Allosteric Agonism receptor Orthosteric Site Allosteric Site Receptor ortho_agonist Endogenous Ligand (e.g., Acetylcholine) ortho_agonist->receptor:ortho Binds & Activates allo_agonist Allosteric Agonist (e.g., AC-42) allo_agonist->receptor:allo Binds & Activates

Sources

Application Notes and Protocols: N-methyl-N-(4-piperidin-1-ylbenzyl)amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidinylbenzylamine Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. The design of potent and selective kinase inhibitors is a central focus of contemporary medicinal chemistry. Within this landscape, the N-methyl-N-(4-piperidin-1-ylbenzyl)amine scaffold has emerged as a privileged structure.

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a common feature in many approved drugs.[1] Its inclusion in kinase inhibitors can significantly influence their pharmacological properties. The basic nitrogen of the piperidine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, enhancing binding affinity.[2] Furthermore, the piperidine ring can improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[3] The benzylamine portion of the scaffold provides a versatile anchor point for coupling with various heterocyclic core structures that are central to kinase inhibition. The N-methyl group can also play a role in modulating basicity and steric interactions within the target protein.[4]

This document provides a detailed guide for the synthesis and application of this compound in the construction of a representative tyrosine kinase inhibitor. It includes a comprehensive, step-by-step synthetic protocol, an exploration of the underlying reaction mechanisms, and an overview of the targeted signaling pathways.

Chemical Properties and Synthesis of the Key Building Block

This compound is a secondary amine that serves as a key intermediate in the synthesis of more complex molecules.[5] Its synthesis is typically achieved through a reductive amination reaction between 4-(piperidin-1-yl)benzaldehyde and methylamine. This reaction is a cornerstone of medicinal chemistry for the formation of C-N bonds due to its operational simplicity and wide applicability.[6][7]

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol outlines a standard and efficient method for the preparation of the title compound.

Reaction Scheme:

Reductive Amination start 4-(piperidin-1-yl)benzaldehyde + CH3NH2 imine [Imine Intermediate] start->imine Methanol, Acetic Acid (cat.) product This compound imine->product Sodium Borohydride (NaBH4)

Caption: Reductive amination workflow for this compound synthesis.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
4-(piperidin-1-yl)benzaldehydeC12H15NO189.255.0 g26.4
Methylamine (40% in H2O)CH5N31.062.4 mL27.7
Sodium BorohydrideNaBH437.831.1 g29.1
MethanolCH3OH32.0450 mL-
Acetic Acid (glacial)C2H4O260.050.5 mL-
Dichloromethane (DCM)CH2Cl284.93As needed-
Saturated Sodium BicarbonateNaHCO384.01As needed-
Anhydrous Sodium SulfateNa2SO4142.04As needed-

Step-by-Step Procedure:

  • Imine Formation:

    • To a 250 mL round-bottom flask, add 4-(piperidin-1-yl)benzaldehyde (5.0 g, 26.4 mmol) and methanol (50 mL).

    • Stir the mixture until the aldehyde is completely dissolved.

    • Add methylamine (40% in H2O, 2.4 mL, 27.7 mmol) dropwise to the solution, followed by the addition of glacial acetic acid (0.5 mL).

    • Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.[8]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.1 g, 29.1 mmol) to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding water (20 mL).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a pale yellow oil.

Application in the Synthesis of a Representative Kinase Inhibitor

The synthesized this compound can be utilized as a key building block in the synthesis of various kinase inhibitors. A common strategy involves the coupling of this amine with a suitable heterocyclic core, often via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[9][10]

Protocol 2: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol describes a representative synthesis of a kinase inhibitor scaffold, demonstrating the utility of this compound.

Reaction Scheme:

Kinase Inhibitor Synthesis amine This compound product [Kinase Inhibitor Scaffold] amine->product Buchwald-Hartwig Amination (Pd catalyst, ligand, base) pyrimidine 2,4-dichloro-5-fluoropyrimidine pyrimidine->product

Caption: Buchwald-Hartwig amination for the synthesis of a pyrimidine-based kinase inhibitor.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
This compoundC13H20N2204.311.0 g4.9
2,4-dichloro-5-fluoropyrimidineC4HCl2FN2166.960.82 g4.9
Tris(dibenzylideneacetone)dipalladium(0)C51H42O3Pd2915.7245 mg0.049
XantphosC39H32OP2578.6285 mg0.147
Sodium tert-butoxideC4H9NaO96.100.71 g7.35
Anhydrous TolueneC7H892.1420 mL-

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 g, 4.9 mmol), 2,4-dichloro-5-fluoropyrimidine (0.82 g, 4.9 mmol), tris(dibenzylideneacetone)dipalladium(0) (45 mg, 0.049 mmol), Xantphos (85 mg, 0.147 mmol), and sodium tert-butoxide (0.71 g, 7.35 mmol).

    • Evacuate and backfill the flask with argon or nitrogen three times.

  • Reaction:

    • Add anhydrous toluene (20 mL) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final kinase inhibitor scaffold.

Mechanism of Action and Targeted Signaling Pathways

Kinase inhibitors containing the piperidinylbenzylamine scaffold often target receptor tyrosine kinases (RTKs) that are implicated in cancer cell proliferation, survival, and angiogenesis. Prominent examples include the BCR-ABL fusion protein, Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[11][12][13]

The synthesized inhibitor is designed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[14]

Targeted Signaling Pathways

1. BCR-ABL Signaling in Chronic Myeloid Leukemia (CML):

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[15][16][17]

BCR_ABL_Pathway BCR_ABL BCR-ABL Grb2_Sos Grb2/SOS BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibitor Kinase Inhibitor (e.g., Imatinib analogs) Inhibitor->BCR_ABL Inhibits VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Inhibitor Kinase Inhibitor (e.g., Sunitinib analogs) Inhibitor->VEGFR Inhibits

Caption: VEGFR signaling cascade in angiogenesis and its inhibition.

3. PDGFR Signaling in Cell Growth and Proliferation:

PDGFRs are involved in cell growth, proliferation, and migration. Aberrant PDGFR signaling is implicated in various cancers. Activation of PDGFR leads to the initiation of several downstream pathways, including the Ras-MAPK and PI3K pathways. [18][19][20]

PDGFR_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR Ras_MAPK Ras-MAPK Pathway PDGFR->Ras_MAPK PI3K PI3K Pathway PDGFR->PI3K Proliferation Growth & Proliferation Ras_MAPK->Proliferation PI3K->Proliferation Inhibitor Kinase Inhibitor Inhibitor->PDGFR Inhibits

Caption: PDGFR signaling pathways and their therapeutic targeting.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its incorporation into drug candidates can confer favorable physicochemical and pharmacokinetic properties. The synthetic routes to this intermediate and its subsequent elaboration into complex heterocyclic systems are well-established and robust. A thorough understanding of the targeted signaling pathways is crucial for the rational design of next-generation kinase inhibitors with improved potency and selectivity. The protocols and conceptual frameworks presented herein provide a solid foundation for researchers engaged in the discovery and development of novel targeted therapies.

References

  • Fiveable. N-methylpiperidine Definition. [Link]

  • ResearchGate. Signaling pathways activated by BCR-ABL. [Link]

  • Clinical Cancer Research. Molecular Pathways: BCR-ABL. [Link]

  • ResearchGate. Schematic representation of the BCR-ABL1 signaling pathways targeted by... [Link]

  • ResearchGate. 1. Schematic diagram to show vascular endothelial growth factor (VEGF)... [Link]

  • ResearchGate. Signaling pathways involved in the signaling of BCR-ABL. A) Schematic... [Link]

  • National Center for Biotechnology Information. Synthesis of imatinib and related kinase inhibitors. [Link]

  • Proteopedia. VEGF signaling pathway. [Link]

  • Sino Biological. Platelet-Derived Growth Factor (PDGF) Signaling Transduction. [Link]

  • ResearchGate. Schematic representation of the PDGF signaling pathway. The PDGF family... [Link]

  • Medium. The VEGF Molecular Signalling Pathway Mechanism Explained. [Link]

  • Chemical Reviews. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Platelet-derived growth factors and their receptors: structural and functional perspectives. [Link]

  • ResearchGate. Synthetic route of sunitinib analogues and physicochemical properties.... [Link]

  • Encyclopedia.pub. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. [Link]

  • ResearchGate. The synthetic route of sunitinib derivatives by modification of solvent‐exposed region. [Link]

  • National Center for Biotechnology Information. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • National Center for Biotechnology Information. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • PubMed. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2. [Link]

  • National Center for Biotechnology Information. Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. [Link]

  • National Center for Biotechnology Information. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]

  • Google Patents. Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • ACS Publications. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. [Link]

  • Semantic Scholar. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. [Link]

  • National Center for Biotechnology Information. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. [Link]

  • Wikipedia. Gedatolisib. [Link]

  • ResearchGate. Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]

  • ResearchGate. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • YouTube. Reductive Amination. [Link]

  • ResearchGate. Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • PubMed. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Center for Biotechnology Information. N-[4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]phenyl]benzamide. [Link]

  • Globe Thesis. The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • ResearchGate. Buchwald–Hartwig reaction: an update. [Link]

  • Google Patents. Method for preparing 4-piperidyl piperidine.
  • National Center for Biotechnology Information. Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • Semantic Scholar. Buchwald–Hartwig reaction: an update. [Link]

  • HETEROCYCLES. efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. [Link]

  • ResearchGate. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • OpenMETU. Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl) - [Link]

  • MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl). [Link]

  • Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

Sources

Analytical HPLC method for "N-methyl-N-(4-piperidin-1-ylbenzyl)amine" quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantification of N-methyl-N-(4-piperidin-1-ylbenzyl)amine by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We delve into the scientific rationale behind method development choices, provide step-by-step protocols for analysis and validation, and present the methodology in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.

Introduction and Scientific Rationale

This compound is a tertiary amine containing a piperidine and a benzyl moiety. Compounds with this structural scaffold are of interest in medicinal chemistry and pharmaceutical development; for instance, structurally related molecules have been investigated for potential antifungal properties[1]. Accurate and reliable quantification of such active pharmaceutical ingredients (APIs) or intermediates is a cornerstone of drug development, ensuring product quality, safety, and efficacy.[2]

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3][4] The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte.[2][4]

Analyte Physicochemical Considerations:

  • UV Absorbance: The presence of the benzyl group in the molecule provides a chromophore, making it suitable for UV detection. A preliminary wavelength scan is essential, but the primary absorbance is expected to be below 220 nm.[5]

  • Polarity and Ionization: The molecule possesses both hydrophobic regions (benzyl and piperidine rings) and a basic tertiary amine group. This amphiphilic nature makes it an ideal candidate for Reverse-Phase (RP) chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[4][5]

  • pKa and pH Control: The tertiary amine is basic and will be protonated at acidic pH. To ensure consistent retention and sharp, symmetrical peaks, it is crucial to control the mobile phase pH. By maintaining a pH at least 2 units below the analyte's pKa, the molecule remains in a single, positively charged state, which minimizes peak tailing caused by interactions with residual silanols on the column packing.[4]

Based on this analysis, a C18 column with an acidic mobile phase composed of a buffered aqueous solution and an organic modifier (acetonitrile) was selected as the logical starting point for method development.[5]

Experimental Workflow and Protocols

This section provides a comprehensive, step-by-step guide for the quantification of this compound.

Overall Analytical Workflow

The diagram below illustrates the complete workflow from sample and standard preparation through to data analysis and reporting.

HPLC_Workflow Figure 1: HPLC Quantification Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing & Validation Sample Weigh API Sample PrepSample Dissolve & Dilute Sample to Target Concentration Sample->PrepSample Standard Weigh Reference Standard PrepStandard Prepare Stock & Working Calibration Standards Standard->PrepStandard Diluent Prepare Mobile Phase / Diluent Diluent->PrepSample Diluent->PrepStandard FilterSample Filter Sample with 0.45µm Syringe Filter PrepSample->FilterSample FilterStandard Filter Standards with 0.45µm Syringe Filter PrepStandard->FilterStandard Sequence Build & Run Analytical Sequence (Standards & Samples) FilterSample->Sequence Inject Samples SST System Suitability Test (SST) (Replicate Injections of Standard) FilterStandard->SST Inject Standard FilterStandard->Sequence Inject Standards SST->Sequence If SST Passes HPLC HPLC System (Pump, Autosampler, Column, Detector) Sequence->HPLC Integration Chromatogram Integration (Peak Area Measurement) HPLC->Integration Calibration Generate Calibration Curve (Linearity Check) Integration->Calibration Quantification Calculate Sample Concentration Integration->Quantification Calibration->Quantification Use Curve Fit Validation Perform Method Validation Checks (Accuracy, Precision, etc.) Quantification->Validation Report Generate Final Report Validation->Report

Caption: HPLC Quantification Workflow for this compound.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

    • This compound Reference Standard (purity >99%)

  • Glassware & Consumables: Calibrated volumetric flasks, pipettes, 2 mL HPLC vials, 0.45 µm syringe filters (e.g., PTFE or PVDF).

Chromatographic Conditions

All quantitative data should be generated using the optimized and validated conditions summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (10% B), 2-10 min (10-90% B), 10-12 min (90% B), 12-12.1 min (90-10% B), 12.1-15 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)
Protocol: Standard Solution Preparation
  • Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution from the Working Standard to cover the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol: Sample Preparation
  • Accurately weigh an amount of the test sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to return to room temperature, then dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Method Validation Protocol (ICH Q2(R2))

To ensure the analytical method is suitable for its intended purpose, a full validation must be performed according to ICH guidelines.[6][7]

System Suitability Test (SST)

Before any analytical run, the system's performance must be verified. This is achieved by injecting the 50 µg/mL working standard solution five times. The acceptance criteria must be met before proceeding.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0% for replicate injections
Specificity
  • Protocol: Inject the diluent (blank), a placebo solution (containing all matrix components except the analyte), and a sample solution spiked with the analyte.

  • Acceptance Criteria: The blank and placebo chromatograms should show no significant peaks at the retention time of the this compound peak.

Linearity
  • Protocol: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.

Table: Representative Linearity Data

Concentration (µg/mL) Mean Peak Area
1.0 15,230
5.0 75,990
10.0 151,500
25.0 378,900
50.0 755,100
100.0 1,512,300

| | 0.9998 |

Accuracy (Recovery)
  • Protocol: Spike a placebo blend with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Prepare each level in triplicate and analyze.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Table: Representative Accuracy Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.4 99.3%
100% 100.0 100.5 100.5%

| 120% | 120.0 | 119.2 | 99.3% |

Precision
  • Protocol (Repeatability - Intra-day): Prepare and analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst.

  • Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements should be ≤ 2.0%.

Table: Representative Precision Data

Precision Type %RSD of Assay Results
Repeatability (Day 1) 0.8%

| Intermediate (Day 2) | 1.1% |

Limits of Detection (LOD) and Quantitation (LOQ)
  • Protocol: Determine the concentrations that yield a signal-to-noise (S/N) ratio of 3:1 for LOD and 10:1 for LOQ by analyzing serially diluted solutions of the analyte.[8]

  • Acceptance Criteria: The LOQ should be verified for adequate precision and accuracy.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results. Variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not deviate significantly from the nominal method results.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The comprehensive protocols and validation guidelines provided herein establish a trustworthy framework for its implementation in a regulated quality control environment. This method is suitable for routine analysis, supporting drug development from early-stage research to final product release.

References

  • Vertex AI Search. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • PharmaCores. (2025). HPLC analytical Method development: an overview.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • PubChem. (n.d.). N-Benzyl-N-methylpiperidin-4-amine. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Smolecule. (2023). N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-methyl-N-(4-piperidin-1-ylbenzyl)amine in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-methyl-N-(4-piperidin-1-ylbenzyl)amine in human plasma. Given the common occurrence of piperidine and substituted benzylamine moieties in developmental drug candidates, this protocol provides a foundational methodology adaptable for pharmacokinetic and toxicokinetic studies. The method employs a simple protein precipitation extraction procedure, ensuring efficiency and high recovery. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed on a triple quadrupole mass spectrometer operating in Positive Ion Electrospray (ESI+) mode using Multiple Reaction Monitoring (MRM). This protocol is designed to meet the rigorous standards for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3].

Introduction

This compound represents a class of compounds with potential pharmacological activity, characterized by a tertiary amine and a piperidine group. Accurate quantification of such molecules in biological matrices is paramount for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during drug development. LC-MS/MS stands as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.

The primary challenge in bioanalysis is mitigating the impact of endogenous matrix components, which can cause ion suppression or enhancement, leading to inaccurate quantification[4][5]. This protocol addresses this challenge through three core strategies:

  • Efficient Sample Cleanup: A streamlined protein precipitation (PPT) protocol is utilized to remove the majority of interfering macromolecules.

  • Optimized Chromatography: A gradient elution program separates the analyte from co-extracted, interfering small molecules.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS is the most effective way to compensate for variability during sample preparation and to correct for matrix effects, ensuring the highest data quality[6][7].

This document provides a comprehensive, step-by-step guide for sample preparation, instrument setup, and data acquisition, grounded in established scientific principles for robust bioanalytical assays.

Experimental

Materials and Reagents
  • Analyte: this compound (MW: 218.34 g/mol )

  • Internal Standard (IS): N-(d3-methyl)-N-(4-piperidin-1-ylbenzyl)amine (MW: 221.36 g/mol )

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ultrapure Water

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

Rationale for Internal Standard Selection

The ideal internal standard is a stable isotope-labeled version of the analyte[6]. N-(d3-methyl)-N-(4-piperidin-1-ylbenzyl)amine is proposed here as it shares identical physicochemical properties with the analyte, ensuring it co-elutes chromatographically and experiences the same degree of matrix effect and ionization efficiency[7][8]. This co-behavior allows it to accurately correct for any variations during the analytical process. If a SIL-IS is unavailable, a structural analog that does not co-elute but has similar extraction and ionization properties may be considered as a secondary option after thorough validation[9].

Instrumentation
  • LC System: UPLC/UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and the IS into separate 2 mL volumetric flasks. Dissolve in methanol to volume.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Spiking Solution (50 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of proteins from plasma samples, making it highly suitable for high-throughput analysis.

  • Aliquot 50 µL of plasma samples (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Spiking Solution (50 ng/mL in acetonitrile).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Aliquot 50 µL Plasma add_is 2. Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex 3. Vortex (1 min) add_is->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer inject 6. Inject 5 µL transfer->inject data 7. Data Acquisition (MRM Mode) inject->data

Caption: High-throughput protein precipitation workflow.
LC-MS/MS Method

The basic nature of the analyte (pKa predictable to be >8.0 due to the amine groups) dictates the use of a reversed-phase column with an acidic mobile phase to ensure the analyte is in its protonated form, leading to good peak shape and retention.

Table 1: Liquid Chromatography Conditions

Parameter Value Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides excellent retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifier promotes analyte ionization (ESI+) and improves peak shape.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic phase for elution.
Flow Rate 0.4 mL/min Standard for 2.1 mm ID columns, ensuring sharp peaks.
Gradient 5% B to 95% B over 2.5 min, hold 0.5 min, re-equilibrate A rapid gradient suitable for high-throughput analysis.
Column Temp. 40 °C Reduces viscosity and improves peak symmetry.

| Injection Vol. | 5 µL | |

Table 2: Mass Spectrometry Conditions

Parameter Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Amine functional groups are readily protonated.
Capillary Voltage +3.5 kV Optimized for efficient ion generation.
Source Temp. 150 °C
Desolvation Temp. 450 °C Ensures efficient solvent evaporation.

| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity. |

Table 3: Proposed MRM Transitions (Hypothetical)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte 219.2 [M+H]⁺ 120.1 (Piperidinylmethyl) 25
Analyte (Confirm.) 219.2 [M+H]⁺ 98.1 (Piperidine fragment) 30

| Internal Standard | 222.2 [M+H]⁺ | 120.1 (Piperidinylmethyl) | 25 |

Note: The specific product ions and collision energies must be empirically determined by infusing a standard solution of the analyte and IS into the mass spectrometer and performing product ion scans.

Method Validation Protocol

To ensure the reliability of the data, the method must be validated according to regulatory guidelines[2][10]. The validation process establishes the performance characteristics of the assay and is a self-validating system demonstrating its trustworthiness.

G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity, Range & Sensitivity (LLOQ) Validation->Linearity Accuracy Accuracy & Precision Validation->Accuracy Matrix Matrix Effect & Recovery Validation->Matrix Stability Stability Validation->Stability

Caption: Core parameters for bioanalytical method validation.

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Experiment Acceptance Criteria (FDA/EMA)
Selectivity Analyze ≥6 blank matrix lots for interferences at the retention times of the analyte and IS. Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range Analyze a calibration curve (≥6 non-zero points) over the expected concentration range. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Sensitivity (LLOQ) Analyze ≥5 replicates at the lowest concentration of the calibration curve. Signal-to-noise ratio >5. Accuracy within ±20% of nominal; Precision ≤20% CV.
Accuracy & Precision Analyze QC samples (Low, Mid, High, LLOQ) in ≥5 replicates over 3 separate runs. Intra- & Inter-run Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Intra- & Inter-run Precision: CV ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked matrix from ≥6 sources to response in neat solution. The IS-normalized matrix factor should have a CV ≤15%.
Recovery Compare analyte response in pre-extraction spiked matrix to post-extraction spiked matrix. Recovery should be consistent and reproducible.

| Stability | Evaluate analyte stability in matrix under various conditions (Freeze-Thaw, Bench-Top, Long-Term Storage, Post-Preparative). | Mean concentrations of stability samples must be within ±15% of nominal (freshly prepared) samples. |

Conclusion

This application note presents a comprehensive and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol is designed for high-throughput applications and is grounded in authoritative bioanalytical guidelines to ensure data integrity. The combination of a simple protein precipitation extraction, rapid chromatographic separation, and the use of a stable isotope-labeled internal standard provides a reliable and accurate assay suitable for regulated pharmacokinetic and toxicokinetic studies in drug development.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Cerilliant Corporation. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Pan, L., & Li, W. (2019). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 11(22), 2051-2054. [Link]

  • Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • Lab-Training.com. (2024). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. [Link]

  • Rocchi, S., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 27(20), 6965. [Link]

  • LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • Clinical Chemistry. (2021). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Yang, K., et al. (2009). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry—What, how and why?. Progress in Lipid Research, 48(2), 62-78. [Link]

Sources

Topic: Structure-Activity Relationship (SAR) Studies of the N-methyl-N-(4-piperidin-1-ylbenzyl)amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly those targeting the central nervous system (CNS).[1] The N-methyl-N-(4-piperidin-1-ylbenzyl)amine framework combines this critical heterocycle with a flexible benzylamine moiety, presenting a versatile template for engaging with a wide range of biological targets. This guide provides a comprehensive strategic framework and detailed protocols for initiating a structure-activity relationship (SAR) campaign on this scaffold. We will detail the rationale for analogue design, protocols for synthesis, primary and secondary in vitro screening, and essential early ADME profiling. The objective is to equip researchers with a robust, self-validating workflow to systematically explore the chemical space around this scaffold, identify potent and selective modulators for a chosen biological target, and optimize their drug-like properties.

Part 1: Foundational Strategy for SAR Exploration

A successful SAR campaign begins with a logical and hypothesis-driven strategy. For a novel scaffold like this compound, where the primary biological target may not be known, the initial phase involves broad screening against target families known to interact with similar chemotypes, followed by systematic structural modifications to build a coherent SAR model.

Hypothesis-Driven Target Selection

The benzylpiperidine motif is a common feature in ligands for several important receptor families.[2] Structural analysis suggests potential interactions with G-protein coupled receptors (GPCRs) and ion channels. Therefore, an initial screening panel should prioritize targets such as:

  • Sigma Receptors (σ1 and σ2): The σ1 receptor, in particular, is a chaperone protein at the endoplasmic reticulum that modulates various neurotransmitter systems.[3] Many piperidine-containing compounds exhibit high affinity for sigma receptors.[2][3]

  • Histamine Receptors (H3): The H3 receptor is a key CNS target, and piperidine derivatives have been successfully developed as potent agonists and antagonists.[4]

  • Opioid Receptors (μ, δ, κ): The piperidinyl scaffold is a core element in many opioid receptor modulators.[2]

  • Serotonin (5-HT) Receptors: Specific subtypes, like 5-HT4, are known targets for piperidine-based prokinetic agents.[5]

The choice of an initial screening panel is a critical experimental decision; it is guided by precedent in the literature to maximize the probability of identifying a high-affinity interaction, thereby providing a validated starting point for the SAR campaign.

Strategic Analogue Design

To systematically probe the SAR, the parent scaffold can be divided into three key regions for modification: the piperidine ring, the benzylamine linker, and the aromatic ring.

  • Region 1 (Piperidine Ring): Modifications here explore the role of the basic amine's pKa, steric bulk, and hydrogen bonding capacity.

  • Region 2 (Benzylamine Linker): Alterations to the N-methyl group probe steric tolerance and potential interactions within the linker-binding domain of a target.

  • Region 3 (Aromatic Ring): Substituents are introduced to probe electronic effects (electron-donating vs. withdrawing) and steric interactions, and to modulate physicochemical properties like lipophilicity.

The diagram below outlines this strategic approach to analogue design.

cluster_scaffold Parent Scaffold: this compound cluster_mods Systematic Modifications cluster_outputs SAR Outputs scaffold Region 1: Piperidine Ring Region 2: N-Methyl Linker Region 3: Aromatic Ring R1 Region 1 Mods - N-Ethyl, N-Propyl - Ring Contraction (Pyrrolidine) - Ring Expansion (Azepane) - Add Heteroatom (Morpholine) scaffold:f0->R1 Probe Sterics & pKa R2 Region 2 Mods - N-H (Demethylation) - N-Ethyl - N-Isopropyl scaffold:f1->R2 Probe Steric Tolerance R3 Region 3 Mods - Halogens (F, Cl, Br) - Methoxy (OMe) - Nitro (NO2) - Positional Isomers (o, m, p) scaffold:f2->R3 Probe Electronics & Lipophilicity Affinity Binding Affinity (Ki) R1->Affinity R2->Affinity R3->Affinity Function Functional Activity (EC50 / IC50) Affinity->Function Properties Physicochemical Props (logP, Stability) Function->Properties start Synthesized Compound Library binding Primary Screen: Competitive Radioligand Binding Assay (e.g., Sigma-1 Receptor) start->binding hits Identify 'Hits' (Ki < 1 µM) binding->hits functional Secondary Screen: Functional Cell-Based Assay (e.g., Calcium Mobilization) hits->functional Hits finish Prioritized Lead for Optimization hits->finish No Hits / Inactive activity Determine Functional Activity (Agonist, Antagonist) (EC50 / IC50) functional->activity adme Tertiary Screen: Early ADME Profiling (Stability, Permeability) activity->adme Active Compounds adme->finish

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-methyl-N-(4-piperidin-1-ylbenzyl)amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the chromatographic purification of N-methyl-N-(4-piperidin-1-ylbenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar basic compounds. The information herein is curated to enhance your experimental success by explaining the "why" behind the "how," ensuring a robust and reproducible purification process.

Understanding the Molecule: Key Physicochemical Properties

This compound is a dibasic compound, featuring both a secondary benzylic amine and a tertiary amine within the piperidine ring. This dual basicity, coupled with its moderate polarity, presents specific challenges for purification via standard silica gel chromatography.

PropertyValue/CharacteristicImplication for Chromatography
Molecular Formula C₁₄H₂₂N₂-
Molecular Weight 218.34 g/mol [1]Standard molecular weight for small molecule purification.
Structure Contains a secondary benzylic amine and a tertiary piperidine amine.The basic nitrogen atoms can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing and potential yield loss.[2][3][4]
Polarity Moderately polar, with both hydrophobic (benzyl group) and hydrophilic (amine) moieties.[1]Requires a moderately polar mobile phase for elution from normal-phase silica.
pKa Estimated pKa values for the two amine groups are likely in the basic range (piperidine derivatives typically have pKa values around 9-11).[5][6]The compound will be protonated in acidic conditions, increasing its polarity and interaction with silica.
Solubility Limited solubility in water; soluble in many organic solvents.[1]Soluble in common chromatographic solvents like dichloromethane, ethyl acetate, and methanol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Q1: My compound is streaking badly and eluting as a broad band (peak tailing) on a silica gel column. What's causing this and how can I fix it?

A1: Peak tailing is the most common issue when purifying amines on silica gel.[7][8][9]

  • Root Cause: The underlying issue is an acid-base interaction between the basic amine functionalities of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2][3] This strong, often irreversible, adsorption leads to a slow and uneven elution of the compound, resulting in significant tailing.[9]

  • Solutions:

    • Mobile Phase Modification (The Quick Fix): The most straightforward solution is to add a small amount of a volatile competing base to your mobile phase.[4][10]

      • Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[10][11] The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound and allowing for a more symmetrical peak shape.[12][13]

      • Pro-Tip: Always use the same percentage of the modifier in your TLC analysis to ensure an accurate correlation with your column results.

    • Stationary Phase Modification (The Robust Solution): If tailing persists or if your compound is particularly sensitive, consider using a different stationary phase.

      • Amine-Functionalized Silica: This is an excellent choice as the aminopropyl groups bonded to the silica surface neutralize the acidic silanols, creating a more inert environment for basic compounds.[2][3][14] This often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.[2]

      • Alumina (Basic or Neutral): Alumina is a less acidic alternative to silica and can be very effective for purifying basic compounds.[10][15]

Q2: I'm not getting good separation between my product and a closely-related, slightly more polar impurity. How can I improve the resolution?

A2: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Root Cause: The chosen mobile phase may not be providing sufficient differentiation in the partitioning behavior of your compound and the impurity.

  • Solutions:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a gradient elution can significantly improve separation.

      • Protocol: Start with a less polar solvent system (e.g., 10% Ethyl Acetate in Hexane with 1% TEA) and gradually increase the polarity (e.g., to 50% Ethyl Acetate in Hexane with 1% TEA) over the course of the separation. This will allow less polar impurities to elute first, followed by your product, and then the more polar impurities, often with better separation between them.

    • Solvent System Optimization: Experiment with different solvent systems. The "triangle" of solvent selectivity (using solvents with different dipole moments, hydrogen bonding capabilities, etc.) can be a powerful tool. For example, if you are using a Hexane/Ethyl Acetate system, try a Dichloromethane/Methanol system to see if it alters the elution order or improves separation.

    • Consider Reversed-Phase or HILIC:

      • Reversed-Phase (C18): For some amine compounds, reversed-phase chromatography can provide excellent separation. To ensure good retention and peak shape, the mobile phase pH should be adjusted to be at least 2 units above the pKa of the amine to keep it in its neutral, less polar form.[4][10]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds that have poor retention in reversed-phase. It uses a polar stationary phase (like silica) with a high concentration of an organic solvent and a small amount of aqueous buffer.[10]

Q3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: Decomposition on silica is a known issue for acid-sensitive compounds.[16]

  • Root Cause: The acidic nature of the silica gel can catalyze the degradation of certain sensitive functional groups. While this compound is generally stable, some reaction byproducts or impurities might not be.

  • Solutions:

    • Deactivate the Silica: Before running your column, you can "deactivate" the silica by flushing it with a solvent system containing 1-3% triethylamine.[11] This neutralizes the most acidic sites.

      • Protocol: Pack your column with the silica slurry. Pass 1-2 column volumes of your eluent containing TEA through the column before loading your sample.[11]

    • Use an Alternative Stationary Phase: As mentioned in Q1, using amine-functionalized silica or alumina will provide a less acidic environment and minimize the risk of decomposition.[2][10]

    • Minimize Residence Time: Work efficiently. A faster flow rate (while maintaining good separation) will reduce the time your compound spends in contact with the stationary phase.

Experimental Workflow & Decision Tree

The following diagram illustrates a logical workflow for developing a purification protocol and troubleshooting common issues.

purification_workflow cluster_prep Method Development cluster_execution Execution cluster_troubleshooting Troubleshooting TLC 1. TLC Analysis (e.g., Hex/EtOAc + 1% TEA) Rf 2. Determine Rf value (Target: 0.2-0.3) TLC->Rf Load 3. Dry or Wet Load Sample Rf->Load Column 4. Run Column Chromatography (Gradient or Isocratic) Load->Column Fractions 5. Collect & Analyze Fractions Column->Fractions Problem Problem Encountered? Fractions->Problem Tailing Peak Tailing? Problem->Tailing Yes NoSep Poor Separation? Problem->NoSep Yes Decomp Decomposition? Problem->Decomp Yes Success Pure Product Obtained Problem->Success No Sol_Tailing Add TEA/NH4OH to Mobile Phase OR Use Amine-Silica/Alumina Tailing->Sol_Tailing Sol_NoSep Optimize Gradient OR Change Solvent System OR Try Reversed-Phase/HILIC NoSep->Sol_NoSep Sol_Decomp Deactivate Silica with TEA OR Use Amine-Silica/Alumina Decomp->Sol_Decomp

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q4: What is the best way to prepare my sample for loading onto the column?

A4: Proper sample loading is crucial for achieving good separation.

  • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or methanol). Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution and evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique prevents the sample from being diluted in the loading solvent and ensures a narrow starting band.

  • Wet Loading: If your product is very soluble in the starting eluent, you can dissolve it in the smallest possible volume of this eluent and carefully pipette it onto the top of the column. Ensure the solvent level has dropped to the top of the stationary phase before adding the sample.

Q5: Can I reuse my amine-functionalized silica column?

A5: Yes, amine-functionalized columns can often be reused, which can be cost-effective.[17]

  • Protocol for Regeneration: To regenerate the column, flush it with a strong solvent system to remove any remaining compounds. A typical procedure would be to wash with 5-10 column volumes of 50:50 Dichloromethane/Methanol, followed by 5-10 column volumes of the starting eluent for your next purification to re-equilibrate the column. Always check the manufacturer's recommendations for specific regeneration protocols.

Q6: What are mixed-mode stationary phases and could they be useful for this purification?

A6: Mixed-mode chromatography utilizes a stationary phase with multiple types of functional groups, allowing for several interaction mechanisms (e.g., ion exchange and hydrophobic interactions) simultaneously.[18][19][20]

  • Relevance: For a compound like this compound, a mixed-mode resin combining weak cation exchange and hydrophobic characteristics could offer unique selectivity.[19] By manipulating both the ionic strength and the organic solvent content of the mobile phase, you can fine-tune the retention and achieve separations that are not possible with single-mode chromatography.[19][21] This is an advanced technique but can be extremely powerful for challenging separations of complex mixtures.[20]

Visualizing the Key Interaction: Amine with Silica

The following diagram illustrates the problematic interaction between a basic amine and the acidic silanol groups on a standard silica gel surface, and how a mobile phase modifier like triethylamine (TEA) mitigates this issue.

amine_silica_interaction cluster_problem Standard Silica Gel cluster_solution Silica Gel with TEA Modifier Silica Silica Surface (Si-OH) Interaction Strong Acid-Base Interaction (Leads to Tailing) Silica->Interaction Amine R₃N (Your Compound) Amine->Silica H-Bonding/ Proton Transfer Silica_Mod Silica Surface (Si-OH) TEA Et₃N (Modifier) TEA->Silica_Mod TEA masks Si-OH sites Amine_Free R₃N (Your Compound) Elution Clean Elution Amine_Free->Elution Elutes Freely

Caption: Amine-silica interaction and the role of TEA.

By understanding the chemical principles governing the chromatographic behavior of this compound and employing the troubleshooting strategies outlined in this guide, you can significantly enhance the efficiency and success of your purification protocols.

References

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available from: [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Available from: [Link]

  • Reddit. (2022, July 16). Alternative stationary phases. Available from: [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Available from: [Link]

  • Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? [Video]. YouTube. Available from: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Restek. (2025, July 31). Why are amines tailing on my capillary GC column? Available from: [Link]

  • Axion Labs. HPLC Peak Tailing. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available from: [Link]

  • Sepu Analysis. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Available from: [Link]

  • Bio-Rad. Introduction to Multimodal or Mixed-Mode Chromatography. Available from: [Link]

  • Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. Available from: [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column? Available from: [Link]

  • PubChem. N-Benzyl-N-methylpiperidin-4-amine. Available from: [Link]

  • LCGC International. Mixed-Mode Chromatography—A Review. Available from: [Link]

  • ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available from: [Link]

  • PubChem. N-Methyl-4-methylbenzylamine. Available from: [Link]

  • ResearchGate. (2015, November 26). Organic amine flash purification using a novel stationary phase. Available from: [Link]

  • Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography. Available from: [Link]

  • ResearchGate. (2025, November 26). Recent problems with silica gel chromatography. Available from: [Link]

  • Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. Available from: [Link]

  • PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. Available from: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Available from: [Link]

  • ACS Publications. Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Available from: [Link]

  • ChemBK. N-Phenyl-N-benzyl-4-amino-1-methyl-piperidine - Physico-chemical Properties. Available from: [Link]

  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Available from: [Link]

  • University of Bristol. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Available from: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • ACS Publications. Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. Available from: [Link]

  • PubChem. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Available from: [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available from: [Link]

  • PubChem - NIH. N-Methylpiperidine. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges for N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with the compound N-methyl-N-(4-piperidin-1-ylbenzyl)amine (and structurally similar basic amines) in their experimental assays. This document provides in-depth troubleshooting, step-by-step protocols, and the scientific rationale behind each strategy to ensure robust and reliable experimental outcomes.

Understanding the Challenge: The Physicochemical Profile

This compound is a dibasic compound, meaning it has two nitrogen centers—a secondary amine and a tertiary amine within the piperidine ring—that can accept protons.[1] This chemical nature is the primary driver of its solubility behavior.

Key physicochemical properties dictate its solubility:

  • Basicity (pKa): The amine groups are strong bases, with estimated pKa values in the range of 9.75 to 11.5.[1] This means that at physiological pH (~7.4), the compound will be predominantly protonated (ionized). While ionization increases aqueous solubility, the un-ionized form is required to cross biological membranes.[2][3]

  • Lipophilicity (logP): The molecule possesses significant hydrophobic character from its benzyl and piperidine groups, giving it an amphiphilic nature.[1] This inherent lipophilicity counteracts the solubility-enhancing effects of ionization, leading to poor intrinsic solubility in neutral aqueous media.

This duality—being ionizable yet lipophilic—is the root cause of common solubility problems, such as precipitation when a DMSO stock solution is diluted into an aqueous assay buffer.[4][5]

PropertyEstimated Value/CharacteristicImplication for Solubility
Molecular Formula C₁₄H₂₂N₂-
Molecular Weight ~218.34 g/mol -
Chemical Nature Dibasic AmineHighly pH-dependent solubility.
Predicted pKa ~9.7 - 11.5Predominantly ionized and charged at neutral pH.
Predicted logP Moderately LipophilicPoor intrinsic water solubility.[1]

Frequently Asked Questions (FAQs)

Q1: My compound dissolved perfectly in DMSO, but precipitated immediately when I added it to my cell culture media. Why?

A1: This is a classic case of "solvent shifting." The compound is highly soluble in an organic polar aprotic solvent like DMSO. However, when this stock is introduced into a predominantly aqueous environment (like PBS or cell media), the DMSO is diluted, and the solution's polarity drastically increases. The water cannot maintain the solubility of the lipophilic, un-ionized form of your compound, causing it to "crash out" of solution.[4][5]

Q2: Can I just increase the final DMSO concentration in my assay to keep it dissolved?

A2: While tempting, this is often not a viable solution. Most cell lines are sensitive to DMSO, and concentrations above 0.5% can cause cytotoxicity or alter cellular functions, confounding your experimental results.[4] It is critical to perform a DMSO tolerance control experiment for your specific cell line. For biochemical assays, high concentrations of DMSO can denature proteins or directly interfere with enzyme kinetics.

Q3: Is heating or sonication a good way to get my compound into solution?

A3: Gentle warming (e.g., to 37°C) and sonication can help dissolve the compound in the initial stock solvent (e.g., DMSO) and can temporarily help re-dissolve precipitates.[6] However, if the compound is fundamentally insoluble in the final aqueous buffer, it will likely precipitate again over time, especially at room temperature or 4°C. This only creates a temporary suspension, not a true solution, leading to inaccurate and irreproducible concentrations.[6]

Q4: Should I prepare my stock solution in water or PBS instead of DMSO?

A4: Given the compound's poor intrinsic aqueous solubility, preparing a concentrated stock in a neutral aqueous buffer is generally not feasible.[1] You would be unable to reach the high concentrations typically required for serial dilutions. The primary stock must be prepared in a suitable organic solvent or an acidified aqueous solution.

Troubleshooting Guide: A Tiered Approach to Solubilization

Follow this tiered strategy, starting with the simplest and most direct method.

Tier 1: pH-Modification (The Preferred Method for Basic Compounds)

The most effective strategy for a basic compound is to leverage its chemical properties by preparing an acidic stock solution. By lowering the pH, you ensure the amine groups are fully protonated, converting the molecule into a more water-soluble salt form.[7][8][9]

Protocol 1: Preparation of an Acidic Aqueous Stock Solution
  • Target Concentration: Decide on your desired stock concentration (e.g., 10 mM).

  • Calculate Molar Equivalents: Your compound has two basic centers. To ensure full protonation, you will need at least two molar equivalents of a strong acid. Using a slight excess is acceptable.

  • Procedure: a. Weigh the required amount of this compound powder. b. Reconstitute it in sterile, purified water (not buffer). c. Add 2.1 equivalents of 1 M Hydrochloric Acid (HCl) dropwise while vortexing. For a 10 mM stock, this would be a very small volume, so preparing a diluted HCl solution (e.g., 0.1 M) may be necessary for accurate pipetting. d. Vortex thoroughly until the compound is fully dissolved. The solution should be clear. e. Adjust the final volume with purified water to reach your target concentration.

  • Validation: Before use, check the pH of the final stock to ensure it is acidic (typically pH 2-4). When this stock is diluted into your final assay buffer (which is buffered at a higher pH), the buffer capacity should be sufficient to bring the final pH back to the desired physiological range. Always confirm the final pH of your assay medium after adding the compound.

Tier 2: Utilizing Co-solvents

If pH modification is incompatible with your assay (e.g., it disrupts a biological process or the final pH cannot be maintained), the use of co-solvents is the next best approach.[10][11] Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[7][12]

Co-solventMax Recommended % in Cell AssaysProsCons
DMSO < 0.5%Strong solubilizing power for many compounds.Can cause precipitation on aqueous dilution; cytotoxic at >0.5%.[4]
Ethanol < 1%Less toxic than DMSO for many cell lines.Can have biological effects; less powerful solubilizer than DMSO.
PEG 400 1-5%Good safety profile; often used in formulations.Can be viscous; may interfere with some assays.
NMP < 0.5%Strong solubilizing power.Potential for toxicity; must be carefully validated.[11]
Protocol 2: Step-Wise Dilution from an Organic Stock

This protocol is designed to minimize precipitation during the critical dilution step.

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to a high concentration (e.g., 50-100 mM). Ensure it is fully dissolved.[6]

  • Create an Intermediate Dilution: Make an intermediate dilution of your stock into your complete assay medium (e.g., cell culture media with serum). Do this by adding the DMSO stock to the medium, not the other way around.

  • Critical Step - Rapid Mixing: When adding the stock to the aqueous medium, pipette the medium rapidly up and down or vortex immediately.[13] This prevents localized high concentrations of the compound from forming, which is the trigger for precipitation.

  • Final Dilution: Use this intermediate, compound-containing medium to perform your final serial dilutions for your experiment.

  • Visual Inspection: Always visually inspect your final solutions in the assay plate for any signs of precipitation (cloudiness, crystals) before starting your experiment.

Tier 3: Advanced Strategies (Use with Caution)

For exceptionally difficult cases, formulation aids like surfactants or complexing agents can be considered. These are more common in drug formulation than in vitro screening but can be adapted.[14][15]

  • Surfactants (e.g., Tween® 80, Cremophor® EL): These form micelles that can encapsulate the hydrophobic compound, increasing its apparent solubility.[11] However, they can also permeabilize cell membranes or interfere with protein function, requiring extensive validation.[16]

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, shielding them from the aqueous environment.[11] This is a powerful technique but requires careful selection of the cyclodextrin and validation to ensure the complex does not alter the compound's activity.

Visualizing the Strategy

Decision Workflow for Solubilization

This diagram outlines the logical progression for troubleshooting solubility issues with this compound.

Solubilization_Workflow start Start: Compound Precipitates in Aqueous Assay Buffer check_ph Is pH modification compatible with the assay? start->check_ph tier1 Tier 1: Use pH Modification (Protocol 1: Acidic Stock) check_ph->tier1  Yes check_cosolvent Is final co-solvent concentration below toxic limit (e.g., <0.5% DMSO)? check_ph->check_cosolvent No   success Success: Compound is Soluble tier1->success tier2 Tier 2: Use Co-Solvents (Protocol 2: Step-Wise Dilution) check_cosolvent->tier2  Yes tier3 Tier 3: Advanced Strategies (Surfactants, Cyclodextrins) Requires extensive validation. check_cosolvent->tier3 No   tier2->success reassess Re-evaluate Compound or Assay Is there an alternative? tier3->reassess

Caption: Decision workflow for selecting a solubilization strategy.

Effect of pH on Compound Ionization

This diagram illustrates the chemical equilibrium that is central to the pH-modification strategy.

pH_Equilibrium cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 9) Ionized [Compound-H]⁺ (Protonated, Water-Soluble Salt Form) Unionized Compound (Neutral, Lipid-Soluble Free Base) Ionized->Unionized + H⁺ pKa ~9.7-11.5

Caption: pH-dependent equilibrium of a basic amine.

Summary of Best Practices

  • Characterize First: Understand the physicochemical properties of your compound. For basic amines, pH is your most powerful tool.

  • Prioritize pH-Modification: Always attempt to use an acidic stock solution first, as it is the most robust and chemically sound method for basic compounds.

  • Control Your Solvents: If using organic solvents like DMSO, always run a vehicle control in your experiments and ensure the final concentration is non-toxic and non-interfering.

  • Mix Smart: When diluting from an organic stock into an aqueous buffer, add the stock to the buffer and mix vigorously and immediately to avoid precipitation.

  • Visually Inspect: Always look for signs of precipitation in your final dilutions. What you can't see can still affect your results; if you suspect precipitation, centrifuge a sample and check for a pellet.

  • Prepare Fresh: Due to the risk of precipitation over time, it is best practice to prepare final dilutions immediately before use.

By applying these principles and protocols, researchers can overcome the common solubility hurdles associated with this compound and similar molecules, leading to more accurate, reproducible, and reliable assay data.

References
  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Smolecule. (2023). N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.
  • PatSnap. (2024). How does pH affect drug delivery?
  • Al-kassimy, N. A., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC.
  • BenchChem. (2025). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers.
  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs.
  • BenchChem. (2025). Preventing oleanolic acid precipitation in DMSO stock solutions.
  • Pharma Excipients. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Sravani, A., et al. (2014).
  • Pharmaceutical Technology. (2017). Formulation Strategies in Early-Stage Drug Development.
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2025). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability.
  • Drug Hunter. (2024). The Modern Medicinal Chemist's Guide to Formulations.
  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • Outsourced Pharma. (n.d.). Successful Formulation Strategies.
  • PubChem. (n.d.). N-Benzyl-N-methylpiperidin-4-amine.
  • Di, L., & Kerns, E. H. (2006). Principles of early drug discovery. PMC.
  • Kozikowski, B. A., et al. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)-N-propylbutan-1-amine.
  • Taylor & Francis Online. (n.d.). Rational formulation strategy from drug discovery profiling to human proof of concept.
  • EvitaChem. (n.d.). N,N-Diethyl-4-(2-methylpropyl)piperidin-4-amine.
  • Chemistry LibreTexts. (2023). Basic Properties of Amines.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • BenchChem. (n.d.). how to prevent precipitation of Diazoxon in aqueous buffer solutions.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Shayan, W., et al. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. PMC.
  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?
  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • eCampusOntario Pressbooks. (n.d.). 26.4 Basicity of Amines – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • ResearchGate. (2014). Solubilities Studies of Basic Amino Acids.
  • PubChem. (n.d.). N-Phenyl-1-(phenylmethyl)-4-piperidinamine.
  • PubChem. (n.d.). N-[1-(3-Methylbutyl)piperidin-4-Yl]-N-{4-[methyl(Pyridin-4-Yl)amino]benzyl}-4-Pentylbenzamide.
  • PubChem. (n.d.). 4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine.
  • PubChem. (n.d.). N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine.
  • Pharmaffiliates. (n.d.). 923036-30-0 | Product Name : N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
  • ChemicalBook. (2025). 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE.

Sources

Technical Support Center: Stability of N-methyl-N-(4-piperidin-1-ylbenzyl)amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support guide for N-methyl-N-(4-piperidin-1-ylbenzyl)amine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a benzylamine-piperidine derivative, this compound possesses a unique chemical structure that contributes to its biological activity but also presents specific stability challenges in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, mitigate, and resolve stability issues, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound are inconsistent. What could be the cause?

A1: Inconsistent analytical results are often the first sign of compound instability in solution. This compound, being a tertiary amine, is generally more stable than primary or secondary amines. However, several factors can still contribute to its degradation over time:

  • Oxidative Degradation: The presence of dissolved oxygen in your solvent can lead to oxidation of the amine functional groups. This is a common issue with amine-containing compounds, especially in aqueous solutions.

  • pH Effects: The stability of amines is highly dependent on the pH of the solution. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

  • Solvent Choice: The type of solvent used can influence stability. While the compound has limited solubility in aqueous solutions due to its hydrophobic character, organic solvents may also contain impurities (e.g., peroxides in ethers) that can promote degradation.

To troubleshoot, it is crucial to systematically evaluate your experimental conditions. A forced degradation study is a valuable tool to identify the specific stressors affecting your compound.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer potential degradation products based on the chemistry of its functional groups (a tertiary amine and a piperidine ring attached to a benzyl group):

  • N-Oxidation: The tertiary amine is susceptible to oxidation, which would form the corresponding N-oxide.

  • Dealkylation: Cleavage of the N-methyl or N-benzyl group is a possible degradation pathway for tertiary amines.

  • Piperidine Ring Opening: The piperidine ring, a six-membered heterocycle, is generally stable but can undergo ring-opening reactions under harsh conditions, potentially initiated by cleavage of a C-N bond.

Identifying these degradation products typically requires analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the parent compound from its degradants and determine their molecular weights.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize the shelf-life of your solutions, adhere to the following storage recommendations:

  • Temperature: Store solutions at low temperatures, such as 2-8°C, to slow down potential degradation reactions. For long-term storage, consider storing at -20°C or below.

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: If your experiments are highly sensitive to oxidative degradation, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • pH Control: If applicable to your experimental design, buffer the solution to a pH where the compound exhibits maximum stability. This will need to be determined empirically through stability studies.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving stability issues with this compound in solution.

Issue 1: Rapid Loss of Parent Compound Peak in HPLC Analysis

Symptoms:

  • A significant decrease in the peak area of the parent compound over a short period (hours to days).

  • The appearance of new, smaller peaks in the chromatogram.

Possible Causes & Solutions:

Potential Cause Diagnostic Step Corrective Action
Oxidative Degradation Prepare a fresh solution and divide it into two aliquots. Sparge one with nitrogen or argon and leave the other exposed to air. Analyze both over time.If the nitrogen-sparged solution is more stable, degas your solvents before use and consider working under an inert atmosphere.
pH Instability Prepare solutions in a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). Monitor the stability in each buffer over time.Identify the optimal pH range for stability and use a suitable buffer in your experiments.
Photodegradation Prepare two identical solutions. Expose one to ambient light and keep the other in complete darkness. Analyze both at regular intervals.If the light-exposed sample degrades faster, use amber glassware or light-blocking containers for all future experiments.
Thermal Degradation Store aliquots of the same solution at different temperatures (e.g., room temperature, 4°C, -20°C) and monitor their stability.Store stock solutions and working solutions at the lowest practical temperature that maintains solubility.
Issue 2: Formation of Precipitate in Solution

Symptoms:

  • The solution becomes cloudy or a solid precipitate forms over time.

Possible Causes & Solutions:

Potential Cause Diagnostic Step Corrective Action
Poor Solubility The compound has limited aqueous solubility. Check the concentration of your solution.Prepare a more dilute solution or consider using a co-solvent system to improve solubility.
Degradation Product Insolubility Analyze the precipitate by techniques like FT-IR or Mass Spectrometry to identify its composition.If the precipitate is a degradation product, address the root cause of instability (oxidation, pH, etc.) as outlined in Issue 1.
Salt Formation If the solution is unbuffered, absorption of atmospheric CO2 can lower the pH and lead to the formation of a less soluble salt.Buffer your solution to maintain a stable pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to systematically investigate the stability of this compound under various stress conditions.

Objective: To identify the degradation pathways and the conditions that lead to the degradation of the compound.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system where it is fully soluble.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a set period.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a set period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source in a photostability chamber according to ICH guidelines. Keep a control sample in the dark.

  • Analysis: At predetermined time points, take samples from each condition, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Procedure:

  • Column Selection: Start with a C18 column, which is a good general-purpose column for reverse-phase chromatography.

  • Mobile Phase Selection: Use a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: Develop a gradient elution method to ensure that both polar and non-polar degradation products are eluted and separated.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detecting the parent compound and its degradants.

  • Method Validation: Once a suitable method is developed, validate it for specificity by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Visualizations

Degradation Troubleshooting Workflow

Degradation_Workflow start Inconsistent Analytical Results check_purity Verify Initial Purity & Concentration start->check_purity forced_degradation Perform Forced Degradation Study check_purity->forced_degradation analyze_results Analyze Degradation Profile forced_degradation->analyze_results identify_cause Identify Primary Degradation Pathway(s) analyze_results->identify_cause oxidation Oxidation identify_cause->oxidation O2 sensitive? hydrolysis Hydrolysis (Acid/Base) identify_cause->hydrolysis pH sensitive? photolysis Photodegradation identify_cause->photolysis Light sensitive? thermolysis Thermal Degradation identify_cause->thermolysis Heat sensitive? optimize_storage Optimize Storage Conditions (Temp, Light, Atmosphere) oxidation->optimize_storage optimize_formulation Optimize Formulation (pH, Solvent, Excipients) hydrolysis->optimize_formulation photolysis->optimize_storage thermolysis->optimize_storage implement_changes Implement Corrective Actions optimize_storage->implement_changes optimize_formulation->implement_changes final_validation Validate Stability of Optimized Solution implement_changes->final_validation

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Degradation_Pathways cluster_oxidation Oxidation cluster_dealkylation Dealkylation cluster_ring_opening Ring Opening (Harsh Conditions) parent This compound n_oxide N-Oxide parent->n_oxide [O] demethylated N-(4-piperidin-1-ylbenzyl)amine parent->demethylated - CH3 debenzylated N-methyl-piperidine parent->debenzylated - Benzyl ring_opened Ring-Opened Products parent->ring_opened Hydrolysis/ Cleavage

Caption: Potential degradation pathways.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine. Smolecule.
  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal.
  • Impact of Solvent on the Thermal Stability of Amines. PMC - NIH.
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI.
  • Impact of Solvent on the Thermal Stability of Amines.
  • Forced Degrad
  • Development of forced degradation and stability indic
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

Preventing side reactions in the synthesis of "N-methyl-N-(4-piperidin-1-ylbenzyl)amine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-methyl-N-(4-piperidin-1-ylbenzyl)amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important tertiary amine. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying chemical principles to empower you in your experimental work.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis, providing detailed explanations and actionable protocols to get your reaction back on track.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound, typically prepared via reductive amination of 4-(piperidin-1-yl)benzaldehyde with methylamine, can stem from several factors. The primary culprits are often incomplete imine formation, competing side reactions, or suboptimal reduction conditions.

Causality and Mitigation Strategies:

  • Incomplete Imine Formation: The initial condensation between the aldehyde and methylamine to form the imine is a reversible equilibrium reaction.[1] To drive this equilibrium towards the imine, it is crucial to remove the water formed as a byproduct. While chemical drying agents can be used, azeotropic removal of water with a suitable solvent like toluene is often a greener and more efficient approach.[2]

  • Side Reaction - Aldehyde Reduction: The reducing agent, intended for the imine, can also reduce the starting aldehyde to the corresponding alcohol (4-(piperidin-1-yl)methanol). This is particularly problematic with strong reducing agents like sodium borohydride (NaBH₄) if the imine has not fully formed.[3] To circumvent this, a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[4] NaBH(OAc)₃ is particularly effective because it is less reactive towards aldehydes and ketones but readily reduces the protonated imine (iminium ion).[3]

  • Side Reaction - Over-alkylation: While less common in reductive amination compared to direct alkylation with alkyl halides, the formation of a quaternary ammonium salt is a theoretical possibility if the reaction conditions are not well-controlled.[3]

  • Suboptimal pH: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-5) are generally optimal as they catalyze the dehydration step.[3] However, a pH that is too low will protonate the amine nucleophile (methylamine), rendering it unreactive.[3] The use of a catalytic amount of acetic acid can be beneficial.[5]

Revised Experimental Protocol for Improved Yield:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in toluene.

  • Imine Formation: Add a solution of methylamine (1.2 eq, e.g., 40% in water or as a solution in THF/MeOH) and a catalytic amount of acetic acid (0.1 eq).

  • Azeotropic Water Removal: Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is observed.

  • Reduction: Cool the reaction mixture to room temperature. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6]

Question 2: I am observing an unexpected peak in my LC-MS/NMR analysis. What are the likely side products?

Answer:

The presence of unexpected peaks in your analytical data points to the formation of side products. In the context of the reductive amination for synthesizing this compound, the most common impurities are:

  • 4-(piperidin-1-yl)methanol: This is the product of the direct reduction of the starting aldehyde. Its formation is favored by the use of strong, non-selective reducing agents or if the reduction is initiated before complete imine formation.

  • Unreacted 4-(piperidin-1-yl)benzaldehyde: Incomplete reaction will result in the presence of the starting aldehyde.

  • N-(4-(piperidin-1-yl)benzyl)amine (Primary Amine): This can arise if the methyl group is not successfully introduced. This is less likely in a one-pot reductive amination with methylamine but could be a factor in a stepwise approach.

  • Bis-adduct (Tertiary Amine from Primary Amine Impurity): If the primary amine, N-(4-(piperidin-1-yl)benzyl)amine, is formed, it can react with another molecule of the starting aldehyde to form a tertiary amine impurity.

To identify these impurities, it is crucial to compare the retention times and mass-to-charge ratios (m/z) with authentic samples or predicted values.

Question 3: How can I minimize the formation of the reduced aldehyde byproduct, 4-(piperidin-1-yl)methanol?

Answer:

Minimizing the formation of the alcohol byproduct is critical for achieving high purity and yield. The key lies in controlling the relative rates of imine formation and aldehyde reduction.

Strategies for Minimizing Aldehyde Reduction:

  • Choice of Reducing Agent: As previously mentioned, sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent due to its selectivity for iminium ions over carbonyls.[4] Sodium cyanoborohydride (NaBH₃CN) is another option that is more selective than NaBH₄, but it is toxic and can release cyanide gas upon acidification.[1][3]

  • Stepwise Procedure: An alternative to the one-pot method is a two-step procedure. First, form the imine and remove the water. Then, in a separate step, add the reducing agent. This ensures that the reducing agent is introduced only after the aldehyde has been consumed.[4]

  • Control of Reaction Conditions: Ensure that the imine formation is as complete as possible before adding the reducing agent. This can be monitored by TLC or NMR.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can readily reduce aldehydes and ketones, leading to alcohol byproducts.[3]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines/iminium ions over carbonyls.[3]Highly toxic, generates toxic byproducts (HCN, NaCN).[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective for imines/iminium ions, mild, and non-toxic.[4]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) "Green" reducing agent, high atom economy.[2]Requires specialized equipment (hydrogenator), potential for catalyst deactivation.[1]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

What is the optimal solvent for this reaction? A non-protic solvent that allows for azeotropic removal of water, such as toluene or dichloromethane (DCE), is ideal for the imine formation step.[4] For the reduction step, solvents like methanol, ethanol, or tetrahydrofuran (THF) are commonly used, depending on the choice of reducing agent.

Can I use a different amine instead of methylamine? Yes, the reductive amination protocol is versatile and can be adapted for use with other primary and secondary amines to synthesize a variety of N-substituted analogs.[7]

What is the role of the acid catalyst? A mild acid catalyst, such as acetic acid, protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[5] It also facilitates the dehydration of the hemiaminal intermediate to form the imine.[1]

How do I purify the final product? The most common method for purifying this compound is flash column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the product and any remaining impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. Crystallization or distillation can also be considered if the product is a solid or a thermally stable liquid, respectively.[6]

Is it possible to perform this reaction under "green" conditions? Yes, several strategies can be employed to make the synthesis more environmentally friendly. These include using catalytic hydrogenation with H₂ gas as the reductant, which has a high atom economy, and choosing solvents that are less hazardous and can be recycled.[2]

III. Visualizing the Reaction and Troubleshooting

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the key transformations.

Synthesis_Pathway Aldehyde 4-(piperidin-1-yl)benzaldehyde Imine Imine intermediate Aldehyde->Imine + Methylamine - H₂O Alcohol 4-(piperidin-1-yl)methanol Aldehyde->Alcohol + [H] (Side Reaction) Methylamine Methylamine Methylamine->Imine Product N-methyl-N-(4-piperidin-1-yl)benzyl)amine Imine->Product + [H] (e.g., NaBH(OAc)₃)

Caption: Main synthetic route and a key side reaction.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_SM Check for unreacted starting materials (LC-MS/TLC) Start->Check_SM Check_Alcohol Check for alcohol byproduct (4-(piperidin-1-yl)methanol) Start->Check_Alcohol Incomplete_Imine Incomplete Imine Formation Check_SM->Incomplete_Imine Starting materials present Suboptimal_Reduction Suboptimal Reduction Check_Alcohol->Suboptimal_Reduction Alcohol present Solution1 Optimize imine formation: - Azeotropic water removal - Acid catalyst (e.g., AcOH) Incomplete_Imine->Solution1 Solution2 Optimize reduction: - Use selective reducing agent (NaBH(OAc)₃) - Stepwise procedure Suboptimal_Reduction->Solution2

Caption: A logical troubleshooting workflow.

IV. References

  • Reductive Amination. (n.d.). WordPress. Retrieved from

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem. Retrieved from

  • Reductive amination. (2023, November 26). In Wikipedia. Retrieved from [Link]

  • CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents. (n.d.). Retrieved from

  • CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)methylamine-L-di-p-toluoyltartaric acid salt - Google Patents. (n.d.). Retrieved from

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2018). Molecules, 23(9), 2345. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.). Retrieved from

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Chen, H. R. (2007). The Study On Synthesizing The Compounds Of N-Methyl-4-Piperidines (Master's thesis). Globe Thesis. Retrieved from [Link]

  • 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1688. [Link]

  • Reductive Amination. (2023, March 16). [Video]. YouTube. Retrieved from [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents. (n.d.). Retrieved from

  • Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a. (2013). HETEROCYCLES, 87(8), 1749. [Link]

  • Benzaldehyde-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2020). Green Chemistry, 22(19), 6240-6274. [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents. (n.d.). Retrieved from

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(11), 3183. [Link]

  • of reaction conditions for the formation of tertiary amine by interaction of benzaldehyde with piperidine a. (n.d.). ResearchGate. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]

  • Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025, October 19). ResearchGate. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (2021). Nature Communications, 12(1), 1-9. [Link]

  • CC-19/Benzaldehyde with amines and tertiary aromatic amines/CARBONYL compounds/12 STD/Expln in TAMIL. (2019, November 18). [Video]. YouTube. Retrieved from [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.). Retrieved from

Sources

Technical Support Center: Optimization of N-Benzylation of Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-benzylation of piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation. The N-benzyl piperidine scaffold is a privileged structure in medicinal chemistry, making robust and optimized synthetic routes essential.[1] This document provides in-depth, experience-driven answers to common challenges and questions encountered during the optimization of this reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the planning and execution of the N-benzylation of piperidine, providing the foundational knowledge needed for successful synthesis.

Q1: What are the primary methods for synthesizing N-benzylpiperidine?

There are two principal and highly effective methods for this transformation:

  • Direct Nucleophilic Substitution (SN2 Reaction): This is the classic and most direct approach. It involves the reaction of piperidine with a benzyl halide (like benzyl bromide or benzyl chloride) in the presence of a base.[1] The piperidine nitrogen acts as a nucleophile, attacking the benzylic carbon and displacing the halide.

  • Reductive Amination: This alternative route involves the reaction of piperidine with benzaldehyde.[2][3] The initial reaction forms an intermediate iminium ion, which is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to yield the final N-benzylpiperidine.[2][4] This method is particularly useful when benzyl halides are unstable or unavailable.

Q2: What is the role of the base in the direct alkylation method, and how do I choose the right one?

The base is a critical component. The SN2 reaction between piperidine and a benzyl halide (Bn-X) generates one equivalent of hydrohalic acid (H-X).

Piperidine + Bn-X → [Piperidine-Bn-H]⁺ X⁻

This acid will protonate the starting piperidine, converting it into its non-nucleophilic ammonium salt and halting the reaction.[5] The role of the base is to neutralize this acid as it forms.

Choosing a Base:

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices. They are inexpensive, non-nucleophilic, and easily removed during aqueous work-up. Potassium carbonate (K₂CO₃) is the most common workhorse for this reaction.[1]

  • Tertiary Amines (Triethylamine, Et₃N or DIPEA): These are organic-soluble bases that can also act as acid scavengers. However, they can sometimes complicate purification.

  • Hydroxides (NaOH, KOH): Strong bases like hydroxides should generally be avoided. They can promote the hydrolysis of the benzyl halide to benzyl alcohol, a common byproduct.[2][6]

Q3: How does the choice of solvent impact the reaction rate and outcome?

The N-benzylation of piperidine is a classic SN2 reaction, and its rate is highly dependent on the solvent. Polar aprotic solvents are strongly recommended.[7][8]

  • Why Polar Aprotic? Solvents like Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) excel at solvating the cation of the base (e.g., K⁺ from K₂CO₃) but poorly solvate the anion (the nucleophile).[9] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the SN2 reaction.[9]

  • Why Not Polar Protic? Solvents like ethanol, methanol, or water will form a hydrogen-bonding cage around the piperidine's lone pair, stabilizing it and reducing its nucleophilicity, which slows the reaction down.[7][8]

Solvent ClassExamplesEffect on SN2 RateRationale
Polar Aprotic ACN, DMF, DMSO Greatly Accelerates Solvates cation, leaves nucleophile "naked" and reactive.[7][9]
Polar ProticEthanol, Methanol, WaterSignificantly SlowsSolvates and stabilizes the nucleophile via H-bonding, reducing its reactivity.[8]
Non-PolarToluene, Hexane, DCMVery Slow / IneffectivePoor solubility for reactants and salts, hindering the reaction.[7]

Q4: Should I use benzyl bromide or benzyl chloride? What's the difference?

The choice of benzyl halide affects reactivity. The reactivity order for alkyl halides in SN2 reactions is I > Br > Cl > F.

  • Benzyl Bromide: Is significantly more reactive than benzyl chloride.[10] Reactions with benzyl bromide are faster and can often be run at lower temperatures. It is generally the preferred reagent for achieving high conversion in a shorter time.[10]

  • Benzyl Chloride: Is less expensive but also less reactive. To achieve similar reaction rates to benzyl bromide, you may need to use higher temperatures or longer reaction times.[10]

  • Pro-Tip (Finkelstein Reaction): If you are using benzyl chloride and the reaction is sluggish, you can add a catalytic amount (e.g., 0.1 eq.) of sodium or potassium iodide (NaI or KI). The iodide will react with the benzyl chloride in situ to form the much more reactive benzyl iodide, which is then consumed in the main reaction.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiment.

Problem: My reaction yield is very low, or the reaction has stalled.

Low yield is the most common issue. A systematic approach is needed to identify the root cause.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Base Is a base present in stoichiometric amount? Start->Check_Base Check_Solvent Are you using a polar aprotic solvent (e.g., ACN, DMF)? Check_Base->Check_Solvent Yes Add_Base Action: Add 1.5-2.0 eq. of K₂CO₃ or other non-nucleophilic base. Check_Base->Add_Base No Check_Temp Is the reaction temperature appropriate? Check_Solvent->Check_Temp Yes Change_Solvent Action: Switch to ACN or DMF. Avoid protic solvents like ethanol. Check_Solvent->Change_Solvent No Check_Reactivity Is your benzylating agent reactive enough? Check_Temp->Check_Reactivity Yes Increase_Temp Action: Gently heat the reaction (e.g., 50-80 °C). Monitor by TLC for side reactions. Check_Temp->Increase_Temp No Side_Reaction Is a major byproduct being formed? Check_Reactivity->Side_Reaction Yes Improve_Reactivity Action: Switch from Bn-Cl to Bn-Br, or add catalytic NaI. Check_Reactivity->Improve_Reactivity No Success Problem Resolved Side_Reaction->Success No Investigate_Byproduct Action: See Q&A on 'Quaternary Salt Formation' or 'Benzyl Alcohol'. Side_Reaction->Investigate_Byproduct Yes

Problem: I see a white precipitate forming in my reaction that is insoluble in my organic work-up solvent.

This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.[11][12] The N-benzylpiperidine product is itself a nucleophile and can react with a second molecule of benzyl halide.

Quaternary_Salt_Formation

Causality & Solution:

  • Cause: The product, a tertiary amine, is often more nucleophilic than the starting secondary amine.[13] This side reaction is favored by high concentrations of the benzyl halide, elevated temperatures, and long reaction times.

  • Solution:

    • Control Stoichiometry: Use a slight excess of piperidine relative to the benzyl halide (e.g., 1.1 to 1.0).

    • Slow Addition: Add the benzyl halide slowly to the solution of piperidine and base. This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material.[14]

    • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. Start at room temperature before resorting to heat.

Problem: My final product is contaminated with unreacted piperidine. How can I remove it?

This is a common purification challenge that can be solved with a simple acid-base extraction.

  • Principle: N-benzylpiperidine is a tertiary amine, while piperidine is a secondary amine. Both are basic. Your desired product is significantly less polar than the starting piperidine.

  • Purification Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). Both the unreacted piperidine and the desired N-benzylpiperidine product will be protonated and move into the aqueous layer.

    • Separate the layers. Make the aqueous layer basic by adding a base like 2M NaOH or saturated NaHCO₃ until pH > 10.

    • Extract the now-neutralized amines back into an organic solvent (e.g., 3x with ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The remaining material will be a mixture of your product and starting material, but now free of inorganic salts.

    • Purify the mixture using column chromatography on silica gel. The less polar N-benzylpiperidine will elute before the more polar piperidine. To prevent peak tailing on the acidic silica, add a small amount of triethylamine (e.g., 1%) to your eluent.

Problem: TLC analysis shows a spot corresponding to benzyl alcohol.

The formation of benzyl alcohol is a competitive side reaction, usually caused by the presence of hydroxide ions.

  • Cause: Hydroxide (OH⁻) is a strong nucleophile and can attack the benzyl halide, producing benzyl alcohol. This can happen if you use a hydroxide base (e.g., NaOH) or if there is a significant amount of water in your reaction solvent, especially when using a base like K₂CO₃ which can generate small amounts of hydroxide upon hydrolysis.[6]

  • Solution:

    • Use Anhydrous Solvents: Ensure your reaction solvent is dry.[1]

    • Avoid Hydroxide Bases: Use K₂CO₃ or an amine base like Et₃N instead of NaOH or KOH.

    • Purification: Benzyl alcohol can typically be removed from the desired product via column chromatography.

Section 3: Recommended Experimental Protocol

This protocol provides a reliable starting point for the N-benzylation of piperidine using benzyl bromide.

Materials:

  • Piperidine (1.1 eq.)

  • Benzyl bromide (1.0 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq.)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.1 eq.) and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Add powdered anhydrous potassium carbonate (2.0 eq.) to the solution.

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add benzyl bromide (1.0 eq.) to the stirring suspension over 5 minutes.

  • Stir the reaction at room temperature. Monitor the consumption of benzyl bromide by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is often complete within 2-4 hours.

  • Once the reaction is complete, filter the mixture to remove the solid K₂CO₃ and the KBr byproduct. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude oil via the acid-base extraction and/or column chromatography as described in the troubleshooting section.

References

  • Bar, L., et al. (1981). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. Available at: [Link]

  • Casy, A. F., et al. (1981). Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts (2019). 23.16: Synthesis of Amines by Alkylation. Available at: [Link]

  • Quick Company (Date not available). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available at: [Link]

  • KPU Pressbooks (Date not available). 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts (2021). 7.5: SN1 vs SN2. Available at: [Link]

  • Master Organic Chemistry (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]

  • DTIC (Date not available). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • Organic Syntheses Procedure (Date not available). Benzoyl piperidine. Available at: [Link]

  • ChemistryViews (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. Available at: [Link]

  • Brainly (2023). Why is the compound benzyl chloride reactive in both tests while bromobenzene is unreactive in both? Available at: [Link]

  • Quora (2018). What is the difference between benzyl chloride and benzyl bromide? Available at: [Link]

  • ResearchGate (2025). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Available at: [Link]

  • Tenger Chemical (2025). polar aprotic solvents sn2. Available at: [Link]

  • YouTube (2022). Alkylation of Amines. Available at: [Link]

  • The Journal of Organic Chemistry (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Available at: [Link]

  • Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Quora (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Available at: [Link]

  • RSC Publishing (2019). Investigations of the generality of quaternary ammonium salts as alkylating agents in direct C–H alkylation reactions: solid alternatives for gaseous olefins. Available at: [Link]

  • Chad's Prep (Date not available). Factors Affecting SN2 Reactions. Available at: [Link]

  • Wikipedia (Date not available). Quaternary ammonium cation. Available at: [Link]

  • Matassini, C., et al. (Date not available). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • ResearchGate (Date not available). Reductive aminations of benzaldehyde. Available at: [Link]

  • Reddit (2023). Problematic N-Alkylation. Available at: [Link]

  • The Journal of Physical Chemistry B (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. Available at: [Link]

  • Reddit (2024). Does piperidine work in reductive amination like this? Available at: [Link]

  • Reagent Guide (Date not available). N alkylation at sp3 Carbon. Available at: [Link]

  • Wiley Online Library (Date not available). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available at: [Link]

  • Lund University Research Portal (Date not available). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Available at: [Link]

  • CCS Chemistry (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available at: [Link]

  • The Journal of Organic Chemistry (Date not available). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual. Available at: [Link]

  • ChemBK (2024). N-benzylpiperidine. Available at: [Link]

  • YouTube (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Available at: [Link]

  • Google Patents (Date not available). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • ResearchGate (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Sciencemadness.org (2020). Deprotection of N-benzyl piperidine compound. Available at: [Link]

Sources

Technical Support Center: N-methyl-N-(4-piperidin-1-ylbenzyl)amine Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 4, 2026

Introduction:

Welcome to the technical support center for N-methyl-N-(4-piperidin-1-ylbenzyl)amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule. As a compound featuring both a secondary and a tertiary amine, as well as a benzyl group, this compound possesses specific stability characteristics that are crucial to understand for successful experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, analysis, and stability assessment. The protocols and explanations herein are grounded in established principles of chemical degradation and analytical science to ensure the integrity of your research.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The chemical structure of this compound contains two key moieties susceptible to degradation:

  • Amine Groups: The molecule has both a secondary (N-methyl) and a tertiary (piperidine) amine. These groups are susceptible to oxidation, which is a common degradation pathway for pharmaceuticals.[1] Tertiary amines are generally more favorable for oxidation than secondary amines.[1] This can lead to the formation of N-oxides and other oxidative degradation products.[1][4] The lone pair of electrons on the nitrogen atoms makes them basic and prone to reaction with acids.[5]

  • Benzylic Position: The carbon atom connecting the phenyl ring to the N-methyl amine group is a benzylic position. This position is prone to oxidation, which can lead to the formation of an aldehyde or ketone.[6]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To minimize degradation, it is recommended to store this compound under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C[7]Low temperatures slow down the rate of chemical reactions, including degradation pathways like oxidation and hydrolysis.[7]
Atmosphere Inert gas (e.g., Argon, Nitrogen)To prevent oxidation, which is a primary degradation pathway for amines.[1][2]
Light Amber vial or light-protected containerTo prevent photolytic degradation.[2]
Moisture Tightly sealed container with desiccantTo prevent hydrolysis, as moisture can react with the compound.[7]

Q3: What are the likely degradation pathways for this molecule under stress conditions?

A3: Based on its structure, the following degradation pathways are plausible under forced degradation conditions:

  • Oxidative Degradation: This is a major pathway for molecules containing amine groups.[1] The tertiary piperidine nitrogen can be oxidized to an N-oxide.[1][4] The secondary amine can also be oxidized.[1]

  • N-Dealkylation: The N-methyl or N-benzyl group can be cleaved from the nitrogen atom.[8][9] This is a common metabolic pathway for many drugs and can also occur under certain chemical conditions.[9][10][11]

  • Hydrolytic Degradation: While the molecule does not contain ester or amide bonds which are highly susceptible to hydrolysis, degradation can still occur under extreme pH and temperature conditions.[2]

  • Photodegradation: Exposure to UV or visible light may induce degradation, especially in the presence of photosensitizers.

Part 2: Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpected peaks are observed in the chromatogram of a freshly prepared sample solution.

Possible Cause Troubleshooting Step Scientific Rationale
Degradation during sample preparation 1. Prepare samples in a diluent with a neutral pH. 2. Use an amber vial to protect from light. 3. Analyze the sample immediately after preparation.The amine groups in the molecule can be sensitive to pH extremes. Light can induce photolytic degradation.[2]
Contaminated solvent or glassware 1. Use fresh, HPLC-grade solvents. 2. Thoroughly clean all glassware with a suitable solvent and dry completely.Impurities in solvents or on glassware can react with the analyte or appear as extra peaks in the chromatogram.
Oxidation by dissolved oxygen in the mobile phase 1. Degas the mobile phase before use. 2. Use an in-line degasser if available on your HPLC system.Dissolved oxygen can promote the oxidation of the amine groups, leading to the formation of degradation products.[1]

Issue 2: The concentration of the main peak decreases over time in a stability study, but no major degradation peaks are observed.

Possible Cause Troubleshooting Step Scientific Rationale
Formation of non-UV active degradants 1. Use a mass spectrometer (LC-MS) to analyze the samples. 2. Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).Some degradation pathways, such as ring-opening of the piperidine moiety, may result in products that do not have a chromophore and are therefore not detectable by a UV detector.
Adsorption of the analyte to the container surface 1. Use silanized glass vials or polypropylene vials. 2. Include a small percentage of a competing amine (e.g., triethylamine) in the sample diluent.The basic nature of the amine groups can cause the molecule to adsorb to active sites on glass surfaces, leading to an apparent loss of concentration.
Precipitation of the analyte 1. Visually inspect the sample for any precipitate. 2. Check the solubility of the compound in the chosen solvent at the storage temperature.If the storage temperature is lower than the temperature at which the sample was prepared, the compound may precipitate out of solution.

Issue 3: Difficulty in achieving good peak shape during HPLC analysis (e.g., peak tailing).

Possible Cause Troubleshooting Step Scientific Rationale
Secondary interactions with the stationary phase 1. Add a competing base, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase. 2. Use a column with end-capping or a base-deactivated stationary phase.The basic amine groups can interact with residual acidic silanol groups on the surface of the silica-based stationary phase, leading to peak tailing.
Inappropriate mobile phase pH 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amine groups.At a pH close to the pKa, the analyte will exist as a mixture of ionized and non-ionized forms, which can lead to poor peak shape.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][12][13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound in an oven at 105°C for 24 hours. Then, dissolve in the solvent to the stock solution concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base stressed samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water containing 0.1% formic acid).

Table 1: Potential Degradation Products and their m/z Values

Degradation PathwayPotential ProductStructureExpected [M+H]+
N-Oxidation (Piperidine) N-methyl-N-(4-(1-oxido-piperidin-1-yl)benzyl)amineC14H22N2O235.1754
N-Demethylation N-(4-(piperidin-1-yl)benzyl)amineC12H18N2191.1543
N-Debenzylation Methyl(piperidin-4-yl)amineC6H14N2115.1230
Benzylic Oxidation 4-(piperidin-1-yl)benzaldehydeC12H15NO190.1226
Diagram 1: Proposed Degradation Pathways

G cluster_main This compound cluster_products Potential Degradation Products main This compound (C14H22N2) [M+H]+ = 219.1856 N_Oxide N-Oxide (Piperidine) (C14H22N2O) [M+H]+ = 235.1754 main->N_Oxide Oxidation (H2O2) N_Demethyl N-Demethylated Product (C13H20N2) [M+H]+ = 205.1699 main->N_Demethyl N-Dealkylation (Metabolic/Chemical) Benzylic_Oxidation Benzylic Aldehyde (C14H20N2O) [M+H]+ = 233.1598 main->Benzylic_Oxidation Benzylic Oxidation Piperidine_Ring_Opening Piperidine Ring-Opened Products main->Piperidine_Ring_Opening Harsh Acid/Base Hydrolysis

Caption: Proposed degradation pathways for this compound.

Diagram 2: Experimental Workflow for Forced Degradation

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (105°C, Solid) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize/ Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation & Pathway Elucidation HPLC->Data

Caption: Workflow for conducting a forced degradation study.

References

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. [Link]

  • BIOSYNCE. (2023, August 25). What is the stability of piperidine?[Link]

  • Rosenau, T., Potthast, A., & Kosma, P. (2010). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 75(15), 5270–5278. [Link]

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

  • Kim, H., & Lee, S. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8836–8845. [Link]

  • ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • ResearchGate. (n.d.). Effect of Oxidation on Amine-Based Pharmaceutical Degradation and N-Nitrosodimethylamine Formation. [Link]

  • NIH. (2023, February 1). Photoinduced Nickel-Catalyzed Selective N-Demethylation of Trialkylamines Using C(sp2)–Bromides as HAT Reagents. [Link]

  • ACS Publications. (n.d.). Developments in the Aerobic Oxidation of Amines. [Link]

  • A. G. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

  • MDPI. (n.d.). N-Dealkylation of Amines. [Link]

  • Spectroscopy Online. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • BTC. (2023, June 17). What are the storage stability of Piperidine Series compounds over time?[Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability. [Link]

  • NIH. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • ResearchGate. (n.d.). Structure of N-benzylpiperidine derivatives. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. [Link]

  • ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • Semantic Scholar. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. [Link]

  • PubMed. (2023, October 5). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PubMed. (2023, January 21). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. [Link]

  • PubMed. (2005, December 15). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. [Link]

  • ResearchGate. (n.d.). Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. [Link]

  • ResearchGate. (n.d.). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. [Link]

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (n.d.). Thermal degradation of novel piperazine-based amine blends for CO2 capture. [Link]

  • ResearchGate. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. [Link]

  • NIH. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

Sources

"N-methyl-N-(4-piperidin-1-ylbenzyl)amine" cross-reactivity in screening assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Investigating and Overcoming Cross-Reactivity in Screening Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected or inconsistent results in screening assays involving N-methyl-N-(4-piperidin-1-ylbenzyl)amine or structurally related compounds. As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical troubleshooting steps needed to identify and mitigate common assay artifacts, ensuring the integrity of your screening data.

While this compound itself is not a widely documented promiscuous actor, its structural motifs—a tertiary amine and a piperidine ring—are common in molecules that can interfere with various assay formats. This guide uses this compound as a case study to explore broader principles of assay interference.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding unexpected screening results.

Q1: My compound, this compound, is showing activity in multiple, unrelated assays. What's happening?

This phenomenon, often called "promiscuous inhibition," is a significant challenge in early-stage drug discovery. When a compound shows activity across diverse biological targets and assay technologies, it's often a red flag for non-specific activity or assay interference rather than true, selective target engagement.[1][2] The likely causes fall into several categories:

  • Compound Aggregation: At micromolar concentrations, many "drug-like" molecules can form colloidal aggregates.[3][4][5] These particles can sequester and denature proteins non-specifically, leading to inhibition that appears real but is an artifact of the compound's physical properties.[5][6]

  • Assay Technology Interference: The compound may directly interfere with the assay's detection method. For example, it could be autofluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase.[7][8][9]

  • Chemical Reactivity: Some compounds are inherently reactive and can modify proteins covalently, often by reacting with cysteine residues, leading to non-specific inhibition.[1]

Q2: What are Pan-Assay Interference Compounds (PAINS), and could my compound be one?

Pan-Assay Interference Compounds (PAINS) are chemical structures known to frequently appear as false positives in high-throughput screens.[10][11] These molecules produce signals through various mechanisms unrelated to specific target binding, such as fluorescence, redox reactions, or metal chelation.[1][10][12][13] While this compound is not a classic PAIN, its substructures (like the tertiary amine) can be present in compounds that are flagged as PAINS. It is crucial to use computational filters to check for PAINS substructures, but experimental validation is the definitive step.[1][11]

Q3: How can the basicity of my compound, due to the piperidine and tertiary amine groups, affect my assay results?

The tertiary amine in your compound is basic and likely protonated at physiological pH. This can lead to several issues:

  • Lysosomotropism in Cell-Based Assays: Basic compounds can accumulate in acidic organelles like lysosomes, leading to high intracellular concentrations that can cause off-target effects or cytotoxicity, confounding the assay readout.

  • pH-Dependent Assay Interference: If your assay buffer has a pH close to the pKa of your compound, small shifts in pH can alter its protonation state, potentially affecting its solubility, aggregation propensity, and non-specific interactions.

  • Non-Specific Binding: The positive charge can lead to non-specific electrostatic interactions with negatively charged surfaces, such as acidic residues on proteins or assay plates.

Q4: What is the very first step I should take to validate a "hit" from my primary screen?

The first and most critical step is hit confirmation . This involves re-testing the original compound, preferably from a freshly sourced powder, in the primary assay to ensure the activity is reproducible.[14] Following this, an orthogonal assay —one that measures the same biological endpoint but uses a different detection technology—should be employed.[2][9] For example, if your primary screen was a fluorescence-based biochemical assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a cell-based target engagement assay.[2][15][16] This helps to rule out artifacts specific to the primary assay's technology.

Part 2: Troubleshooting Guides

This section provides structured workflows for addressing specific experimental problems.

Guide 1: Issue - High Hit Rate & Poor Selectivity
  • Symptoms: Your compound is active in the primary screen, but also shows activity against unrelated control targets or in counter-screens. The hit rate for your library seems unusually high.

  • Primary Suspect: Compound Aggregation.

  • Troubleshooting Workflow:

G start High Hit Rate Observed detergent Run Assay +/- 0.01% Triton X-100 start->detergent result1 Activity Attenuated? detergent->result1 dls Perform Dynamic Light Scattering (DLS) Analysis result2 Particles Detected (>100 nm)? dls->result2 result1->dls No aggregator Conclusion: Likely Aggregator. Deprioritize or modify scaffold. result1->aggregator Yes no_attenuation Conclusion: Aggregation Unlikely. Proceed to other checks. result2->aggregator Yes result2->no_attenuation No

Caption: Workflow for diagnosing aggregation-based interference.

  • Causality: Colloidal aggregates are notoriously sensitive to disruption by non-ionic detergents like Triton X-100.[6] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of detergent, it strongly suggests an aggregation-based mechanism.[3][17] Dynamic Light Scattering (DLS) provides direct physical evidence by measuring the size of particles in solution; the appearance of large particles (>100 nm) at concentrations where inhibition is observed is a hallmark of aggregation.[4][5][18][19][20]

Guide 2: Issue - Activity Disappears in Secondary Cell-Based Assay
  • Symptoms: You have a confirmed hit from a biochemical assay (e.g., purified enzyme), but it shows no activity in a corresponding cell-based assay.

  • Primary Suspects: Assay technology interference, poor cell permeability, or cytotoxicity.

  • Troubleshooting Workflow:

G start Biochemical Hit, Cellularly Inactive tech_check Run Technology-Specific Counter-Screen (e.g., Luciferase-only assay) start->tech_check result1 Interference Found? tech_check->result1 artifact Conclusion: Biochemical hit is an artifact. Deprioritize. result1->artifact Yes no_artifact No Interference result1->no_artifact No cell_checks Assess Cell Permeability (e.g., LC-MS) and Cytotoxicity (e.g., CellTiter-Glo®) no_artifact->cell_checks result2 Permeable & Non-Toxic? cell_checks->result2 re_evaluate Conclusion: Target may not be relevant in cellular context. Re-evaluate hypothesis. result2->re_evaluate Yes permeability_issue Conclusion: Poor permeability or cytotoxicity. Optimize compound properties. result2->permeability_issue No

Caption: Decision tree for hits inactive in cellular assays.

  • Causality: A discrepancy between biochemical and cellular potency is common.[21][22] It's crucial to first rule out that the biochemical hit was a false positive caused by interference with the assay components (e.g., direct inhibition of a luciferase reporter).[9] If the biochemical hit is real, the lack of cellular activity often points to practical drug-like properties. The compound may not be able to cross the cell membrane to reach its target, or it may be cytotoxic, killing the cells before a specific effect can be measured.[23]

Part 3: Key Experimental Protocols

Here are condensed protocols for essential counter-screens. Always include appropriate positive and negative controls.

Protocol 1: Detergent-Based Counter-Screen for Aggregators

This protocol is adapted from established methods to identify promiscuous inhibitors that act via aggregation.[3][17]

  • Preparation: Prepare two sets of assay buffer: one without detergent and one with 0.01% (v/v) Triton X-100.

  • Compound Plating: Dispense your test compound (e.g., this compound at 10 µM final concentration) and controls into two separate microplates.

  • Reaction Setup:

    • To Plate A, add enzyme and buffer without detergent.

    • To Plate B, add enzyme and buffer with 0.01% Triton X-100.

  • Incubation: Incubate both plates according to your primary assay protocol (e.g., 15 minutes at room temperature). Pre-incubation of the compound with the enzyme is critical as aggregation-based inhibition is often time-dependent.[3]

  • Initiation: Add the substrate to all wells to start the reaction.

  • Detection: Read the plates on your instrument.

  • Analysis: Normalize the data to DMSO controls for each condition. A significant loss of inhibition (>3 standard deviations from control or >50% recovery of activity) in the plate containing Triton X-100 is indicative of an aggregation-based mechanism.[17]

ConditionExpected Outcome for AggregatorExpected Outcome for True Inhibitor
- Detergent High InhibitionHigh Inhibition
+ 0.01% Triton X-100 Low or No InhibitionHigh Inhibition
Protocol 2: Luciferase Inhibition Counter-Screen

This protocol is essential if your primary assay uses a luciferase-based readout (e.g., for ATP detection).[9]

  • Preparation: Prepare a plate with your standard assay buffer.

  • Compound Plating: Dispense your test compound (at the same concentration used in the primary screen) and controls (a known luciferase inhibitor and DMSO).

  • Reagent Addition: Add the luciferase detection reagent (containing luciferase enzyme and luciferin substrate) directly to the wells containing the compound. Crucially, do not add the other components of your primary assay (e.g., the kinase or ATP).

  • Incubation & Detection: Incubate for 10 minutes to allow for potential inhibition and then measure luminescence.

  • Analysis: A significant drop in the luminescence signal in the presence of your compound compared to the DMSO control indicates direct inhibition of the luciferase enzyme. This would classify the hit from the primary screen as a false positive.[9]

References

  • What are PAINS? BIT 479/579 High-throughput Discovery. Available from: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available from: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Available from: [Link]

  • Baell, J. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. Available from: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available from: [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Available from: [Link]

  • Thorne, N., et al. (2010). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available from: [Link]

  • MagHelix™ Dynamic Light Scattering (DLS). Creative Biostructure. Available from: [Link]

  • Fotsch, C., et al. (2024). Creating a more strategic small molecule biophysical hit characterization workflow. SLAS Discovery. Available from: [Link]

  • Galarneau, J. R., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today: Technologies. Available from: [Link]

  • Aggregation by DLS. Novatia, LLC. Available from: [Link]

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. Available from: [Link]

  • Dynamic Light Scattering (DLS). Center for Macromolecular Interactions, Harvard Medical School. Available from: [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. Available from: [Link]

  • Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. (2017). AZoM.com. Available from: [Link]

  • Key, M., et al. (2022). Luciferase-Based Growth Assay to measure chemical inhibitor efficiency | Protocol Preview. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. Available from: [Link]

  • Interference with Fluorescence and Absorbance. (2023). Request PDF on ResearchGate. Available from: [Link]

  • Auld, D. S., & Inglese, J. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Available from: [Link]

  • Sekiba, K., et al. (2022). Split Luciferase Assay for Inhibitors of the HBx-DDB1 Interaction | Protocol Preview. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • Small Molecule Hit Identification and Validation. Broad Institute. Available from: [Link]

  • Dual Luciferase Reporter Assay Protocol. Assay Genie. Available from: [Link]

  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual. Available from: [Link]

  • Luciferase Assay protocol. Emory University. Available from: [Link]

  • Identification of false positives in a fluorescence polarization screen. BMG Labtech. Available from: [Link]

  • What is Small Molecule Hit Identification (Hit ID)? NVIDIA Glossary. Available from: [Link]

  • Owen, D. R., et al. (2021). Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens. ACS Central Science. Available from: [Link]

  • On HTS: Hit Selection. (2024). Science and Technology of Assay Development. Available from: [Link]

  • Dragiev, I., et al. (2013). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. Available from: [Link]

  • Kalliokoski, T., et al. (2013). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of Biomolecular Screening. Available from: [Link]

  • Halfmann, R., & Lindquist, S. (2008). Screening for Amyloid Aggregation by Semi-Denaturing Detergent-Agarose Gel Electrophoresis. JoVE (Journal of Visualized Experiments). Available from: [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Available from: [Link]

  • Pitre, S. P., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]

  • Arshad, M. N., et al. (2011). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Schwaid, A. G., et al. (2018). Causes and Significance of Increased Compound Potency in Cellular or Physiological Contexts. Journal of Medicinal Chemistry. Available from: [Link]

  • N-Benzyl-N-methylpiperidin-4-amine. PubChem. Available from: [Link]

  • López-Alonso, J. P., et al. (2021). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences. Available from: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. Available from: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Prolytix. Available from: [Link]

  • Cell-based assays on the rise. (2022). BMG LABTECH. Available from: [Link]

  • Revised EU Ecolabel protocol for testing laundry detergents. European Commission. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioactivity of N-benzylpiperidine Analogs: Profiling N-methyl-N-(4-piperidin-1-ylbenzyl)amine and Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-methyl-N-(4-piperidin-1-ylbenzyl)amine and its structural analogs. The N-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, featured in numerous pharmaceuticals and clinical candidates.[1][2] Its structural versatility allows for fine-tuning of pharmacological properties, leading to potent and selective ligands for a variety of biological targets. This document will explore the structure-activity relationships (SAR) of this chemical class, focusing on key bioassays that elucidate their therapeutic potential, particularly in the context of neurodegenerative diseases and central nervous system (CNS) disorders.

We will dissect the performance of these analogs in critical bioassays, including those for acetylcholinesterase (AChE), monoamine transporters (DAT and SERT), and sigma receptors. Detailed experimental protocols are provided to enable researchers to replicate and build upon these findings.

Comparative Bioactivity: The Impact of Structural Modifications

The pharmacological profile of N-benzylpiperidine derivatives can be dramatically altered by substitutions on both the benzyl and piperidine moieties. Understanding these structure-activity relationships is crucial for designing next-generation therapeutics.

Acetylcholinesterase (AChE) Inhibition: A Target for Alzheimer's Disease

Inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[3] The N-benzylpiperidine scaffold is a key component of several potent AChE inhibitors, including the well-known drug Donepezil.[4]

Research has shown that hybrid molecules incorporating the N-benzylpiperidine moiety can exhibit dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another key enzyme in cholinergic transmission.[5] Further studies have integrated this scaffold into multitarget-directed ligands that also inhibit histone deacetylase (HDAC) or beta-secretase 1 (BACE-1), other enzymes implicated in Alzheimer's pathology.[4][6]

Key SAR Insights for AChE Inhibition:

  • Linker and Substituents: The nature of the linker between the benzylpiperidine core and other pharmacophores, as well as substituents on the benzyl ring, significantly influences inhibitory potency.[5]

  • Dual-Target Activity: Specific derivatives have been designed to inhibit both AChE and other relevant targets like BChE and BACE-1, which may offer a more comprehensive therapeutic approach for multifactorial diseases like Alzheimer's.[5][6]

Compound Class Target(s) Example Activity (IC₅₀) Key Structural Features Reference
N-benzylpiperidine-purine derivativesAChE, BChEModerate AChE inhibitionPurine moiety linked to N-benzylpiperidine[5]
N-benzylpiperidine-HDAC hybridsHDAC, AChEd5: AChE IC₅₀ = 6.89 µM; HDAC IC₅₀ = 0.17 µMBenzylpiperidine linked to an HDAC inhibitor pharmacophore[4]
Phenyl-oxadiazol-thiol hybridshAChE, hBChE, hBACE-15d: hAChE comparable to DonepezilN-benzylpiperidine linked to a 5-phenyl-1,3,4-oxadiazol-2-thiol core[6]
Monoamine Transporter Modulation: Targeting Dopamine and Serotonin Pathways

The dopamine transporter (DAT) and serotonin transporter (SERT) are crucial for regulating neurotransmitter levels in the synapse and are key targets for antidepressants and psychostimulants.[7][8] The piperidine scaffold is a classic feature of high-affinity DAT inhibitors.[9]

Systematic modification of the N-benzylpiperidine structure has yielded potent and selective ligands for both DAT and SERT. This dual-target approach is considered a promising strategy for developing novel antidepressants.[10]

Key SAR Insights for DAT/SERT Inhibition:

  • Conformational Constraint: Introducing conformational constraints, such as in cis-3,6-disubstituted piperidine derivatives, can lead to highly potent and selective DAT inhibitors.[9]

  • Benzyl Ring Substitution: Electron-withdrawing groups on the benzyl ring tend to increase potency at the DAT.[9]

  • Dual Inhibition: Specific derivatives of 1-benzylpiperidine have been developed that exhibit potent dual inhibition of both AChE and SERT, making them interesting candidates for the neuropsychiatric symptoms associated with Alzheimer's disease.[10]

Compound Class Target(s) Example Activity (IC₅₀) Key Structural Features Reference
cis-3,6-disubstituted piperidinesDAT, SERT, NETS,S-(-)-19a: DAT IC₅₀ = 11.3 nMConformationally constrained piperidine ring[9]
1-Benzylpiperidine derivativesAChE, SERTPotent dual inhibitorsVaried substituents on the benzyl and piperidine moieties[10]
Rimcazole AnalogsDAT, Sigma ReceptorsSH3/24: DAT Kᵢ = 14 nMPiperidine core with varied N-substituents[7]
Sigma Receptor Binding: A Versatile CNS Target

Sigma receptors (σ₁ and σ₂) are unique transmembrane proteins implicated in a wide range of CNS disorders, including psychosis, depression, and neurodegeneration.[11][12] Many piperidine-containing compounds, including the antipsychotic haloperidol, are potent sigma receptor ligands.[11]

The binding affinity for σ₁ and σ₂ receptors can be modulated through structural changes to the N-benzylpiperidine scaffold, making it a valuable starting point for developing novel sigma receptor ligands for therapeutic use.[7]

Key SAR Insights for Sigma Receptor Binding:

  • High Affinity: The N-benzylpiperidine scaffold is present in many high-affinity sigma receptor ligands.

  • Dual-Action Ligands: Compounds like Rimcazole and its analogs demonstrate that a single molecule can possess high affinity for both sigma receptors and monoamine transporters, offering a multi-faceted pharmacological profile.[7]

Compound σ₁ Kᵢ (nM) σ₂ Kᵢ (nM) DAT Kᵢ (nM) Reference
Rimcazole1.82.8248[7]
Analog SH3/242.51.614[7]
Analog SH2/211.92.1114[7]
Analog SH1/571.11.41140[7]

Experimental Protocols: A Guide to In Vitro Bioassays

The following section provides detailed, step-by-step protocols for the key bioassays discussed in this guide. These methods are foundational for characterizing the pharmacological profile of N-benzylpiperidine analogs.

Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by detecting the formation of a yellow-colored product.[3][13]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-Thio-2-nitrobenzoic acid (TNB), which is detected spectrophotometrically at 412 nm.[3] The rate of TNB formation is directly proportional to AChE activity.

AChE_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis AChE AChE Enzyme (e.g., 0.1-0.25 U/mL) Plate 1. Add AChE (10 µL) & Inhibitor (10 µL) AChE->Plate ATCI ATCI Substrate (14-15 mM) Reaction_Mix 3. Add Reaction Mix (ATCI + DTNB) (150 µL) ATCI->Reaction_Mix DTNB DTNB Chromogen (10 mM) DTNB->Reaction_Mix Buffer Assay Buffer (0.1 M Phosphate, pH 8.0) Inhibitor Test Compound (Serial Dilutions) Inhibitor->Plate Preincubation 2. Pre-incubate (15 min) Plate->Preincubation Preincubation->Reaction_Mix Initiate Reaction Measure 4. Measure Absorbance @ 412 nm (Kinetic) Reaction_Mix->Measure Calc Calculate % Inhibition Measure->Calc IC50 Determine IC₅₀ Value Calc->IC50

Caption: Workflow for the colorimetric AChE inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer, pH 8.0.[3]

    • AChE Stock Solution: Dissolve AChE from Electrophorus electricus (electric eel) in assay buffer to a working concentration of ~0.1-0.25 U/mL.[3]

    • DTNB Solution (10 mM): Dissolve DTNB (Ellman's Reagent) in assay buffer.[3]

    • ATCI Solution (14-15 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh.[3]

    • Inhibitor Solutions: Dissolve test compounds in DMSO, then serially dilute in assay buffer to the desired concentrations. Ensure the final DMSO concentration is <1%.[3]

  • Assay Procedure (96-Well Plate):

    • Design a plate map including blanks (no enzyme), negative controls (no inhibitor), positive controls (e.g., Donepezil), and test compounds.

    • To each well, add 45 µL of the AChE working solution (or assay buffer for the blank).[14]

    • Add 5 µL of the appropriate inhibitor dilution (or vehicle for the negative control).[14]

    • Incubate the plate for 15 minutes at room temperature.[14]

    • Prepare a Reaction Mix containing 154 µL Assay Buffer, 1 µL ATCI solution, and 0.5 µL DTNB solution per well.[14]

    • Initiate the reaction by adding 150 µL of the Reaction Mix to each well.[14]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10-20 minutes.

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition for each test compound concentration relative to the negative control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human dopamine transporter (hDAT).[7]

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to DAT expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

DAT_Binding_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Quantification & Analysis Membranes hDAT-expressing cell membranes Incubation 1. Incubate Membranes, Radioligand, & Test Compound (or NSB) (120 min @ 4°C) Membranes->Incubation Radioligand [³H]WIN 35,428 Radioligand->Incubation Test_Cmpd Test Compound (Serial Dilutions) Test_Cmpd->Incubation NSB_Cmpd Non-specific binding (e.g., GBR 12909) NSB_Cmpd->Incubation Filtration 2. Rapid Filtration (GF/C filter) Incubation->Filtration Washing 3. Wash filter to remove unbound ligand Filtration->Washing Scintillation Measure bound radioactivity (Scintillation Counting) Washing->Scintillation IC50 Calculate IC₅₀ Scintillation->IC50 Ki Calculate Kᵢ (Cheng-Prusoff) IC50->Ki

Caption: Workflow for a DAT competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cells stably expressing hDAT (e.g., HEK293-hDAT).[7][15]

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).[7]

  • Assay Procedure (96-well format):

    • The total assay volume is typically 550 µL.[15] Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.[15]

    • Set up triplicate wells for total binding (radioligand + vehicle), non-specific binding (radioligand + excess unlabeled ligand like 10 µM GBR 12909), and competitive binding (radioligand + varying concentrations of test compound).[7][15]

    • To the appropriate wells, add:

      • 25 µL of buffer (for total binding) or unlabeled ligand (for non-specific binding) or test compound dilution.[15]

      • 25 µL of [³H]WIN 35,428 (final concentration ~1-4 nM).[7][8]

      • 500 µL of the diluted membrane preparation (~12 µg protein/well).[15]

    • Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[7][15]

  • Termination and Detection:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI), using a cell harvester.[15][16]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15][16]

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the radioligand concentration and Kᴅ is its dissociation constant.

Serotonin Transporter (SERT) Radioligand Binding Assay

This protocol is analogous to the DAT binding assay and is used to determine the affinity of test compounds for the human serotonin transporter (hSERT).

Principle: The assay measures the displacement of a SERT-selective radioligand (e.g., [³H]Imipramine) by the test compound from membranes expressing hSERT.

Methodology: The protocol is very similar to the DAT binding assay, with the following key differences:

  • Cell Line: Use a cell line stably expressing hSERT (e.g., HEK293-hSERT).[16][17]

  • Radioligand: A common choice is [³H]Imipramine.[16]

  • Non-specific Binding: Defined using an excess of a known SERT ligand, such as unlabeled Imipramine (e.g., 200 µM).[16]

  • Incubation: Conditions may vary; for example, 60 minutes at room temperature.[16]

  • Data Analysis: The calculation of IC₅₀ and Kᵢ values follows the same principles as the DAT assay.

Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is used to determine the affinity of test compounds for the σ₁ receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a σ₁-selective radioligand (e.g., -pentazocine) from its binding site on the receptor.[11][18]

Sigma_Binding_Workflow Membranes Prepare Tissue Membranes (e.g., Guinea Pig Liver) Incubate Incubate Membranes, Radioligand, & Test Compound (120 min @ 37°C) Membranes->Incubate Reagents Prepare Radioligand (³H-pentazocine) & Test Compounds Reagents->Incubate Filter Terminate by Rapid Filtration (GF/B filters) Incubate->Filter Quantify Quantify Bound Radioactivity (Scintillation Counting) Filter->Quantify Analyze Calculate IC₅₀ and Kᵢ values Quantify->Analyze

Caption: General workflow for a Sigma-1 receptor binding assay.

Methodology:

  • Membrane Preparation:

    • Prepare membrane homogenates from a tissue rich in σ₁ receptors, such as guinea pig liver.[18][19]

  • Assay Procedure:

    • Set up assay tubes for total binding, non-specific binding (in the presence of excess unlabeled haloperidol, e.g., 10 µM), and competitive binding with various concentrations of the test compound.[12]

    • The reaction mixture typically contains the membrane preparation, the radioligand -pentazocine (e.g., 15 nM), and the test compound in a suitable buffer.[12]

    • Incubate the mixture, for example, for 120 minutes at 37°C.[12]

  • Termination and Detection:

    • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate IC₅₀ and Kᵢ values as described for the DAT binding assay.

Conclusion

The N-benzylpiperidine scaffold is a privileged structure in drug discovery, giving rise to compounds with diverse and potent biological activities. As demonstrated, subtle modifications to this core can significantly influence affinity and selectivity for critical CNS targets like acetylcholinesterase, monoamine transporters, and sigma receptors. The comparative data presented herein highlight the potential for developing multi-target ligands for complex neurological disorders. The detailed bioassay protocols provide a robust framework for researchers to further explore the structure-activity relationships of this versatile chemical class and to identify novel therapeutic candidates.

References

  • Smolecule. (2023, August 15). N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine.
  • Benchchem. (n.d.). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
  • PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay.
  • Benchchem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • PubMed. (2005, December 15). Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase.
  • PubMed. (2023, January 21). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.
  • Revvity. (n.d.). human Serotonin Transporter Receptor Cell Line.
  • PubMed. (2023, June 7). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy.
  • PubMed. (n.d.). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine.
  • AIR Unimi. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors.
  • PubMed. (2015, December 8). Sigma Receptor Binding Assays.
  • Elabscience. (n.d.).
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • PMC - NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS.
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
  • Revvity. (n.d.). human Dopamine Transporter.
  • ScienceDirect. (2018, May 1). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays.
  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • FineTest. (n.d.). Human SERT(Serotonin Transporter) ELISA Kit.
  • ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • PMC - NIH. (n.d.).
  • PubMed. (n.d.). Synthesis and structure-activity relationship of N-(piperidin-4-yl)
  • ResearchGate. (2025, August 6). Sigma Receptor Binding Assays | Request PDF.
  • Benchchem. (n.d.). Structure-Activity Relationship of N-(piperidin-4-yl)
  • Assay Genie. (n.d.). Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit.
  • Sigma-Aldrich. (n.d.). n-(4-(2,4-dimethylbenzyl)-1-piperazinyl)-n-(4-(methylthio)benzylidene)amine.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). N-Benzyl-N-methylpiperidin-4-amine.
  • Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide.
  • Koei Chemical Co., Ltd. (n.d.). N-Benzyl-4-piperidinol.
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine.
  • PubChem. (n.d.). 4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine.

Sources

A Comparative Analysis of Synthetic Routes for N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-methyl-N-(4-piperidin-1-ylbenzyl)amine is a tertiary amine featuring a scaffold prevalent in medicinal chemistry and drug discovery. The strategic incorporation of a piperidine ring and an N-methylbenzylamine moiety imparts specific physicochemical properties that are often sought after in the development of novel therapeutic agents. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of the most practical and efficient synthetic routes to this compound, with a focus on reductive amination and a discussion of direct methylation strategies. We will delve into the mechanistic underpinnings of these methodologies, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages to aid in the selection of the most suitable synthetic approach.

Comparative Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely employed methods involve the formation of the C-N bond between the benzyl group and the methylamine nitrogen, or the methylation of a secondary amine precursor. Here, we will compare two primary strategies: a two-step reductive amination sequence and a direct methylation approach.

Parameter Route 1: Reductive Amination Route 2: Direct Methylation (Eschweiler-Clarke)
Starting Materials 4-Fluorobenzaldehyde, Piperidine, Methylamine4-(Piperidin-1-yl)benzylamine, Formaldehyde, Formic Acid
Key Intermediates 4-(Piperidin-1-yl)benzaldehydeIminium ion (in situ)
Overall Yield (Typical) High (often >80% over two steps)Very High (typically >90%)
Reaction Conditions Mild to moderateMild (heating often required)
Scalability Readily scalableReadily scalable
Control over Selectivity Excellent, avoids over-alkylationExcellent, specifically for methylation and avoids quaternization
Reagent Toxicity/Hazards Sodium borohydride is a strong reducing agent and requires careful handling.Formaldehyde is a known carcinogen and requires handling in a well-ventilated fume hood. Formic acid is corrosive.
Purification Standard chromatographic or crystallization methodsTypically straightforward workup and purification

Route 1: Reductive Amination

This is arguably the most versatile and controllable method for the synthesis of the target molecule.[1][2] It is a two-step process that begins with the synthesis of the key intermediate, 4-(piperidin-1-yl)benzaldehyde, followed by its reductive amination with methylamine.

Mechanistic Rationale

The reductive amination process involves two key transformations in a single pot: the formation of an imine or iminium ion from the aldehyde and amine, followed by its in-situ reduction to the corresponding amine.[1] The use of a reducing agent that is selective for the iminium ion over the starting aldehyde is crucial for the success of this reaction. Sodium borohydride (NaBH₄) is a commonly used, cost-effective reducing agent for this purpose.[3][4][5][6] The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the reduction step.

Visualizing the Workflow: Reductive Amination

A 4-Fluorobenzaldehyde C 4-(Piperidin-1-yl)benzaldehyde A->C Nucleophilic Aromatic Substitution B Piperidine B->C E This compound C->E Reductive Amination D Methylamine D->E

Caption: Synthetic workflow for Route 1: Reductive Amination.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde

  • Materials: 4-Fluorobenzaldehyde, Piperidine, Anhydrous Potassium Carbonate, Dichloromethane (DCM), Methanol.

  • Procedure:

    • To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add piperidine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like methanol to afford 4-(piperidin-1-yl)benzaldehyde as a solid.

  • Expected Yield: 85-95%.

Step 2: Reductive Amination with Methylamine

  • Materials: 4-(Piperidin-1-yl)benzaldehyde, Methylamine (as a solution in a solvent like THF or methanol), Sodium Borohydride, Methanol.

  • Procedure:

    • Dissolve 4-(piperidin-1-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of methylamine (1.5 - 2.0 eq) dropwise to the cooled solution while stirring.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

    • Quench the reaction by the slow addition of water.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

  • Expected Yield: 80-90%.

Route 2: Direct Methylation (Eschweiler-Clarke Reaction)

A viable and highly efficient alternative to the multi-step reductive amination is the direct methylation of a suitable precursor, 4-(piperidin-1-yl)benzylamine. While direct alkylation with methyl halides is often plagued by over-alkylation to form quaternary ammonium salts, the Eschweiler-Clarke reaction offers a robust and selective method for the methylation of primary and secondary amines to their tertiary counterparts.[7][8][9][10]

Mechanistic Rationale

The Eschweiler-Clarke reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7] The reaction proceeds through the formation of an iminium ion intermediate from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid, which in turn is oxidized to carbon dioxide.[7] The reaction is driven to completion by the irreversible loss of carbon dioxide gas. A key advantage of this method is that the tertiary amine product is unable to form an iminium ion, thus preventing the formation of quaternary ammonium salts.[7]

Visualizing the Workflow: Eschweiler-Clarke Methylation

A 4-(Piperidin-1-yl)benzylamine D This compound A->D Eschweiler-Clarke Reaction B Formaldehyde B->D C Formic Acid C->D

Caption: Synthetic workflow for Route 2: Eschweiler-Clarke Methylation.

Detailed Experimental Protocol
  • Materials: 4-(Piperidin-1-yl)benzylamine (requires prior synthesis, e.g., by reduction of 4-(piperidin-1-yl)benzonitrile), Formaldehyde (aqueous solution, ~37%), Formic Acid (~90%).

  • Procedure:

    • To a round-bottom flask, add 4-(piperidin-1-yl)benzylamine (1.0 eq).

    • Add an excess of aqueous formaldehyde solution (2.2 - 2.5 eq).

    • Slowly add an excess of formic acid (2.2 - 2.5 eq) to the mixture. Caution: The initial reaction can be exothermic.

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction for the cessation of CO₂ evolution.

    • Cool the reaction mixture to room temperature and carefully make it basic by the slow addition of a saturated sodium hydroxide or potassium carbonate solution.

    • Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation under reduced pressure to afford pure this compound.

  • Expected Yield: >90%.

Conclusion and Recommendations

Both the reductive amination and the Eschweiler-Clarke reaction are excellent and high-yielding methods for the synthesis of this compound.

Reductive amination is a highly versatile and controllable route. Its main advantage lies in the ready availability of the starting materials and the ability to introduce a wide variety of alkyl groups by simply changing the amine component. This method is particularly well-suited for library synthesis and exploring structure-activity relationships. The two-step nature of the process, starting from commercially available precursors, makes it a reliable choice for laboratory-scale synthesis.

The Eschweiler-Clarke reaction , on the other hand, offers a more direct and often higher-yielding approach, provided the primary amine precursor is readily accessible. Its key strengths are the use of inexpensive reagents and the inherent prevention of over-alkylation, which is a common issue with other direct alkylation methods.[1] For large-scale production where the primary amine precursor can be synthesized cost-effectively, the Eschweiler-Clarke reaction may be the more economical choice.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the scale of the synthesis, the availability of starting materials, and the desired level of control over the reaction. For general laboratory use and versatility, the reductive amination pathway is highly recommended. For dedicated, large-scale synthesis of the target molecule, the Eschweiler-Clarke reaction presents a compellingly efficient alternative.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(1), 123. [Link]

  • SciSpace. (2013, February 15). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. [Link]

  • SciSpace. (2021). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. [Link]

  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • ACS Publications. (2000). The Eschweiler-Clark methylation of amines: An organic chemistry experiment. Journal of Chemical Education, 77(11), 1484. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • SciSpace. (2013, February 15). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • International Journal of ChemTech Research. (2014). Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O. [Link]

  • Wikipedia. Reductive amination. [Link]

Sources

A Comparative In Vivo Validation Guide: Assessing the Neuroprotective and Analgesic Activity of N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound, N-methyl-N-(4-piperidin-1-ylbenzyl)amine. Given its structural motifs, particularly the piperidine and benzylamine moieties, this molecule is hypothesized to interact with central nervous system targets. A promising candidate is the Sigma-1 Receptor (σ1R), a unique ligand-operated chaperone protein implicated in cellular stress responses, neuroprotection, and pain modulation.[1][2][3]

This document outlines a multi-phase experimental strategy to objectively assess the compound's biological activity, comparing its performance against established alternatives and providing the detailed methodologies necessary for robust and reproducible findings.

Hypothesized Mechanism of Action: The Sigma-1 Receptor

The σ1R is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of signaling pathways to maintain cellular homeostasis.[1] Activation of σ1R has been shown to potentiate NMDAR signaling, modulate ion channel activity, and promote cell survival pathways, making it a compelling target for neurodegenerative diseases and pain management.[4] We hypothesize that this compound acts as a σ1R agonist. This guide details the necessary in vivo experiments to test this hypothesis and characterize its potential therapeutic effects.

cluster_0 Endoplasmic Reticulum cluster_1 Downstream Cellular Effects s1r Sigma-1 Receptor (σ1R) bip BiP (Chaperone) s1r->bip Dissociation upon ligand binding ion_channel Modulation of Ion Channels (Ca²⁺) s1r->ion_channel nmdar Potentiation of NMDAR Signaling s1r->nmdar survival Upregulation of Cell Survival Pathways (e.g., Akt, Bcl-2) s1r->survival compound This compound (Hypothesized Agonist) compound->s1r Binds & Activates outcome Neuroprotection & Analgesia ion_channel->outcome nmdar->outcome survival->outcome G start Phase 1: Foundational Assessment (Motor Function & Acute Nociception) phase2 Phase 2: Neuroprotection & Cognition (Alzheimer's Disease Model) start->phase2 No motor impairment observed phase3 Phase 3: Analgesic Efficacy (Neuropathic Pain Model) start->phase3 Compound shows acute analgesic potential phase4 Phase 4: Mechanism of Action (Antagonist Challenge) phase2->phase4 Cognitive improvement detected phase3->phase4 Significant analgesia observed conclusion Data Synthesis & Conclusion phase4->conclusion Effects reversed by antagonist

Caption: Phased approach for in vivo validation.

Phase 1: Foundational Assessment

Objective: To determine the compound's effect on motor coordination and its potential for acute pain relief. This is a critical first step to ensure that any effects observed in subsequent cognitive or complex behavioral tests are not artifacts of sedation or motor impairment.

Experiment 1A: Motor Coordination (Rotarod Test)

The Rotarod test is a standard method for assessing motor coordination and balance in rodents. [5][6]

  • Test Compound: this compound (e.g., 1, 5, 10 mg/kg, i.p.)

  • Vehicle Control: Saline or appropriate solvent.

  • Animal Model: C57BL/6 mice (n=10-12 per group).

  • Primary Endpoint: Latency to fall from the accelerating rod (in seconds).

Experiment 1B: Acute Thermal Nociception (Hot Plate Test)

The hot plate test measures the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics. [7][8]

  • Test Compound: this compound (e.g., 1, 5, 10 mg/kg, i.p.)

  • Vehicle Control: Saline or appropriate solvent.

  • Positive Control: Morphine (e.g., 5 mg/kg, s.c.).

  • Animal Model: C57BL/6 mice (n=10-12 per group).

  • Primary Endpoint: Reaction time (latency to paw lick or jump) in seconds.

Expected Data Summary: Phase 1
Treatment GroupDose (mg/kg)Rotarod Latency (s)Hot Plate Latency (s)
Vehicle Control-Mean ± SEMMean ± SEM
Test Compound1Mean ± SEMMean ± SEM
Test Compound5Mean ± SEMMean ± SEM
Test Compound10Mean ± SEMMean ± SEM
Positive Control (Morphine)5N/AMean ± SEM

Phase 2: Neuroprotection & Cognition Assessment

Objective: To evaluate the compound's ability to ameliorate cognitive deficits in a relevant animal model of neurodegeneration, such as Alzheimer's disease (AD).

Experiment 2: Spatial Learning and Memory (Morris Water Maze)

The Morris Water Maze (MWM) is a widely used test for hippocampal-dependent spatial learning and memory, functions that are significantly impaired in AD. [9][10]

  • Test Compound: this compound (optimal non-impairing dose from Phase 1).

  • Vehicle Control: Saline or appropriate solvent.

  • Positive Control: PRE-084 (a known σ1R agonist, e.g., 1 mg/kg, i.p.).

  • Animal Model: Tg2576 or other APP-overexpressing transgenic mice exhibiting cognitive decline (n=12-15 per group). [11]* Primary Endpoints:

    • Acquisition Phase: Escape latency to find the hidden platform over several training days.

    • Probe Trial: Time spent in the target quadrant after the platform is removed. [12]

Expected Data Summary: Phase 2
Treatment GroupMean Escape Latency (Day 4) (s)Time in Target Quadrant (Probe Trial) (%)
Vehicle ControlMean ± SEMMean ± SEM
Test CompoundMean ± SEMMean ± SEM
Positive Control (PRE-084)Mean ± SEMMean ± SEM

Phase 3: Analgesic Efficacy in Chronic Pain

Objective: To assess the compound's therapeutic potential in a model of chronic neuropathic pain, a condition where σ1R ligands have shown promise.

Experiment 3: Neuropathic Pain Model (Spared Nerve Injury - SNI)

The SNI model produces robust and long-lasting hypersensitivity to stimuli, mimicking human neuropathic pain conditions. [13][14][15]

  • Test Compound: this compound (optimal dose from Phase 1).

  • Vehicle Control: Saline or appropriate solvent.

  • Positive Control: Gabapentin (e.g., 100 mg/kg, i.p.).

  • Animal Model: Rats or mice with surgically induced SNI (n=10-12 per group).

  • Primary Endpoint: Mechanical allodynia, measured as the paw withdrawal threshold (in grams) using von Frey filaments.

Expected Data Summary: Phase 3
Treatment GroupPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-Treatment
Vehicle ControlMean ± SEMMean ± SEM
Test CompoundMean ± SEMMean ± SEM
Positive Control (Gabapentin)Mean ± SEMMean ± SEM

Phase 4: Mechanism of Action Confirmation

Objective: To confirm that the observed therapeutic effects are mediated through the hypothesized σ1R target.

Experiment 4: Antagonist Challenge

This experiment aims to reverse the beneficial effects of the test compound by co-administering a selective σ1R antagonist.

  • Experimental Design: Repeat the experiment where the test compound showed the most robust effect (e.g., Hot Plate Test or SNI model).

  • Groups:

    • Vehicle Control

    • Test Compound alone

    • NE-100 (selective σ1R antagonist, e.g., 10 mg/kg) alone

    • Test Compound + NE-100

  • Primary Endpoint: The relevant endpoint from the chosen model (e.g., Hot Plate Latency or Paw Withdrawal Threshold).

  • Interpretation: A successful reversal (i.e., the effect of the Test Compound + NE-100 group is similar to the vehicle control) strongly suggests that the test compound's activity is σ1R-dependent. [1]

Detailed Experimental Protocols

Protocol 1: Rotarod Test
  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the trial. [6][16]2. Apparatus: Use a commercially available Rotarod apparatus for mice.

  • Procedure:

    • Place each mouse on its respective lane on the rod.

    • Begin the trial with the rod rotating at a slow, constant speed (e.g., 4 rpm) to allow the mice to orient themselves. [5] * Start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 300 seconds). [5][6] * Record the latency (in seconds) for each mouse to fall off the rod. If a mouse clings to the rod and completes a full passive rotation, this is also recorded as a fall. [5] * Perform three trials per mouse with an inter-trial interval of at least 15 minutes. [6]4. Data Analysis: Calculate the mean latency to fall across the three trials for each mouse.

Protocol 2: Morris Water Maze (MWM) Test
  • Apparatus: A circular pool (approx. 120-160 cm diameter) filled with water made opaque with non-toxic white paint. [17][18]A submerged escape platform (10 cm diameter) is hidden 1-2 cm below the water surface. [17]The room should contain various prominent visual cues. [12]2. Acclimation: Handle mice for several days prior to testing. Allow them to acclimate to the testing room for at least 60 minutes before each session.

  • Acquisition Training (Days 1-4):

    • Conduct 4 trials per mouse per day.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions (N, S, E, W). [17] * Allow the mouse to swim for a maximum of 60 or 90 seconds to find the hidden platform. [18] * If the mouse fails to find the platform within the time limit, gently guide it to the platform. [18] * Allow the mouse to remain on the platform for 15-30 seconds. [18] * Record the escape latency for each trial using video tracking software.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Place the mouse in the pool from a novel start position and allow it to swim freely for 60 seconds. [19] * Record the path of the mouse and analyze the percentage of time spent in the target quadrant where the platform was previously located. [17]

Protocol 3: Hot Plate Test
  • Apparatus: A commercially available hot plate analgesiometer with the surface temperature maintained at a constant 55 ± 0.5°C.

  • Acclimation: Allow mice to acclimate to the testing room in their home cages for at least 30 minutes.

  • Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Observe the mouse for nociceptive responses, typically paw licking or jumping. [7]Record the latency for this response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the chosen route (e.g., i.p.).

  • Post-Treatment Measurement: At the time of peak expected effect (e.g., 30 minutes post-injection), place the mouse back on the hot plate and measure the reaction latency again.

  • Data Analysis: Compare the post-treatment latency to the baseline latency for each group. An increase in latency indicates an analgesic effect. [20]

References

  • Auctores. (n.d.). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctoresonline.org. Retrieved from [Link]

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol - IMPReSS. Retrieved from [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Standard protocol for conducting the Morris Water Maze test. ResearchGate. Retrieved from [Link]

  • Patsnap Synapse. (2025). What in vivo models are used for pain studies? Retrieved from [Link]

  • Andrade, P., Viana-Junior, J. W., & de Souza, A. A. (2016). Experimental models for the study of neuropathic pain. SciELO. Retrieved from [Link]

  • Challa, S. R. (2015). Animal Models of Neuropathic Pain Due to Nerve Injury. Springer Nature Experiments. Retrieved from [Link]

  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. MMPC.org. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Rotarod. MMPC.org. Retrieved from [Link]

  • O'Leary, T. P., & Brown, R. E. (2011). Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. PubMed Central. Retrieved from [Link]

  • UC Davis. (2019). Morris Water Maze. Protocols.io. Retrieved from [Link]

  • Kalinina, D. S., et al. (2022). Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. Retrieved from [Link]

  • Inotiv. (n.d.). Alzheimer's Disease Models. Retrieved from [Link]

  • AVIDIN. (n.d.). BEHAVIORAL TESTS. Retrieved from [Link]

  • Bannister, K. (2020). An overview of animal models for neuropathic pain. Cambridge University Press. Retrieved from [Link]

  • Slideshare. (n.d.). Hot plate analgesiometer. Retrieved from [Link]

  • San Diego Instruments. (2023). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Retrieved from [Link]

  • Protocols.io. (2024). Rotarod-Test for Mice. Retrieved from [Link]

  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • NEUROFIT. (n.d.). In vivo model of Neuropathic pain. Retrieved from [Link]

  • Vatakkeel, B., Mythreyi, R., & Siju, E. N. (2022). Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Waisman Center. (n.d.). Mouse Behavioral Tests. University of Wisconsin-Madison. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Alzheimer's Disease Models. Retrieved from [Link]

  • Unknown. (n.d.). Protocol for Rotarod Coordination testing. Retrieved from [Link]

  • Unknown. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • Menéndez, L., et al. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Retrieved from [Link]

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • Link, C. D. (2010). Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity. PubMed Central. Retrieved from [Link]

  • Vavers, E., et al. (2018). The activity of selective sigma-1 receptor ligands in seizure models in vivo. ResearchGate. Retrieved from [Link]

  • Green, A. R., & Cross, A. J. (1997). Techniques for examining neuroprotective drugs in vivo. PubMed. Retrieved from [Link]

  • Colabufo, N. A., et al. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Piperidin-1-ylmethyl)aniline. PubChem. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. PubMed Central. Retrieved from [Link]

  • Brimson, J. M., et al. (2024). Identifying and Testing Novel Sigma-1 Receptor Ligands for Neurodegenerative Diseases. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Retrieved from [Link]

  • Chen, C. M., et al. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Retrieved from [Link]

  • Tzekov, R. T., & Tzekov, R. (2019). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind? PubMed Central. Retrieved from [Link]

  • Open Exploration Publishing. (n.d.). Neuroprotective agents in acute ischemic stroke. Retrieved from [Link]

  • MDPI. (n.d.). Improved Synthesis of N-Methylcadaverine. Retrieved from [Link]

  • Peng, Y., et al. (2010). Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. PubMed Central. Retrieved from [Link]

  • Ishiwata, K., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of drug development. For N-methyl-N-(4-piperidin-1-ylbenzyl)amine, a tertiary amine of interest in medicinal chemistry, ensuring analytical data integrity is paramount. This guide provides an in-depth comparison of orthogonal analytical methods for its quantification and purity assessment. We will explore the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography (GC), and non-aqueous Potentiometric Titration. The core of this document is a detailed framework for cross-validation, designed to ensure consistency and reliability of analytical results across different techniques, a critical step for regulatory submission and quality control. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a rigorous, multi-faceted analytical control strategy.

Introduction: The Imperative for Orthogonal Analytical Approaches

This compound is a tertiary amine featuring a piperidine ring and a benzylamine core. Its basic nitrogen centers and aromatic chromophore present distinct chemical handles that can be exploited by various analytical techniques. In pharmaceutical development, relying on a single analytical method is a significant risk. A given method may be blind to certain impurities or may exhibit biases under specific conditions.

Cross-validation, the process of comparing results from two or more distinct analytical methods, provides a high degree of confidence in the reported values for potency, purity, and stability.[1][2] This guide will demonstrate the cross-validation of three fundamentally different, or "orthogonal," methods: a separation-based chromatographic technique (RP-HPLC), a technique based on volatility and thermal stability (GC-FID), and a classical method based on chemical reactivity (Potentiometric Titration).

The objective is to demonstrate that each method is "fit for purpose" and that they collectively provide a comprehensive and trustworthy analytical profile of the target compound.[3][4] This aligns with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which emphasizes demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6][7]

Deep Dive into the Analytical Methodologies

The selection of analytical techniques was based on the physicochemical properties of this compound:

  • RP-HPLC with UV Detection: Exploits the compound's moderate polarity and UV-absorbing benzyl group. It is the workhorse for purity analysis, capable of separating the main component from structurally similar impurities.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Suitable for thermally stable and volatile compounds. As a tertiary amine, the target molecule has sufficient volatility for GC analysis, offering an orthogonal separation mechanism to HPLC.

  • Non-aqueous Potentiometric Titration: A classic, absolute quantification method that relies on the basicity of the two nitrogen atoms in the molecule. It provides a direct measure of the active substance content (assay) without reliance on a reference standard of the same purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The tertiary amine structure allows for good retention and peak shape, especially with a slightly acidic mobile phase to protonate the nitrogen atoms.

Causality of Experimental Choices:

  • Column: A C18 column is chosen for its versatility and proven performance with a wide range of moderately polar compounds.[8]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) is used. The TFA acts as an ion-pairing agent, protonating the basic nitrogens on the analyte and any residual free silanols on the stationary phase, which significantly improves peak symmetry and prevents tailing.

  • Detection: UV detection at 220 nm is selected, corresponding to the absorbance of the benzene ring, providing good sensitivity.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms, making it a reliable quantitative tool.

Causality of Experimental Choices:

  • Column: A mid-polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5 or CP-Sil 13 CB), is selected to provide good resolution for amine compounds.[9]

  • Injector Temperature: Set high enough (e.g., 250°C) to ensure rapid volatilization without causing thermal degradation.

  • Oven Program: A temperature gradient is employed to ensure that any potential impurities with different volatilities are well-separated from the main peak.

Non-aqueous Potentiometric Titration

Principle: This is an assay method that quantifies the total basic content of the sample. In a non-aqueous solvent like glacial acetic acid, the basicity of the tertiary amine is enhanced. The sample is titrated with a strong acid, perchloric acid, and the equivalence point is determined by monitoring the potential change with a pH electrode.[10][11]

Causality of Experimental Choices:

  • Solvent: Glacial acetic acid is used as the solvent because it is a very weak base and allows for the successful titration of weak bases that cannot be titrated in water.[10]

  • Titrant: Perchloric acid in acetic acid is the strongest acid available for non-aqueous titrations, ensuring a sharp and clear endpoint.[11]

  • Electrodes: A combination glass pH electrode or a specialized Solvotrode is used, suitable for non-aqueous environments.[11]

The Cross-Validation Workflow

Cross-validation serves to demonstrate the equivalency and reliability of different analytical procedures.[1][12] The process involves analyzing the same batch of this compound by all three methods and comparing the results against predefined acceptance criteria.

Below is a diagram outlining the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_methods Orthogonal Analytical Methods cluster_validation Method Validation Parameters (per ICH Q2(R1)) cluster_comparison Cross-Validation Assessment Prep Homogeneous Batch of This compound HPLC RP-HPLC-UV (Purity & Assay) Prep->HPLC GC GC-FID (Purity & Assay) Prep->GC Titration Potentiometric Titration (Assay Only) Prep->Titration Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision LOD_LOQ LOD / LOQ (Chromatographic Methods) HPLC->LOD_LOQ GC->Specificity GC->Linearity GC->Accuracy GC->Precision GC->LOD_LOQ Titration->Specificity Titration->Linearity Titration->Accuracy Titration->Precision ComparePurity Compare Purity Profiles (HPLC vs GC) Specificity->ComparePurity CompareAssay Compare Assay Results (HPLC vs GC vs Titration) Accuracy->CompareAssay Precision->CompareAssay LOD_LOQ->ComparePurity FinalReport Final Report: Methods are Cross-Validated CompareAssay->FinalReport ComparePurity->FinalReport

Sources

A Comparative Guide to the Efficacy of Acetylcholinesterase Inhibitors: Donepezil in Focus

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Foreword: The Evolving Landscape of Neurodegenerative Disease Therapeutics

The management of neurodegenerative disorders, particularly Alzheimer's disease, remains one of the most significant challenges in modern medicine. While a cure remains elusive, symptomatic treatments have provided meaningful, albeit modest, benefits to patients. Central to this therapeutic strategy is the "cholinergic hypothesis," which posits that a decline in cognitive function is linked to a deficit in cholinergic neurotransmission.[1][2][3] This guide provides a comprehensive comparison of the leading acetylcholinesterase (AChE) inhibitors, with a primary focus on Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.

It is important to note that the initially proposed topic, "N-methyl-N-(4-piperidin-1-ylbenzyl)amine," does not correspond to a known acetylcholinesterase inhibitor with established efficacy data. Instead, this chemical structure represents a scaffold that can be elaborated into pharmacologically active molecules. To provide a valuable and scientifically rigorous comparison in line with the user's request, we have pivoted to a detailed analysis of Donepezil, a structurally related and extensively studied therapeutic agent. This guide will delve into its mechanism of action, compare its in vitro efficacy with other prominent AChE inhibitors, provide detailed experimental protocols for assessing inhibitory activity, and present a critical analysis of its clinical performance.

The Cholinergic Hypothesis and the Mechanism of Action of Donepezil

Alzheimer's disease is characterized by the progressive loss of cholinergic neurons in the basal forebrain, leading to a reduction in the neurotransmitter acetylcholine (ACh) in the cerebral cortex and hippocampus.[4] This cholinergic deficit is strongly correlated with the cognitive decline observed in patients.[1] Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter signal.

Donepezil functions as a reversible, non-competitive inhibitor of AChE.[4] By binding to the active site of the enzyme, Donepezil prevents the breakdown of ACh, thereby increasing its concentration and duration of action in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be the primary mechanism by which Donepezil and other AChE inhibitors provide symptomatic relief in Alzheimer's disease.[5]

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ChAT Choline Acetyltransferase Choline->ChAT Uptake ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesis & Packaging ACh_Release ACh_Vesicle->ACh_Release Exocytosis ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Donepezil Donepezil Donepezil->AChE Inhibition Signal Signal Propagation AChR->Signal

Caption: Cholinergic signaling at the synapse and the inhibitory action of Donepezil.

Comparative In Vitro Efficacy of Acetylcholinesterase Inhibitors

The in vitro potency of AChE inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for Donepezil, Rivastigmine, and Galantamine against acetylcholinesterase. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the source of the enzyme and the assay methodology.

InhibitorIC50 (nM) for Acetylcholinesterase (AChE)Source(s)
Donepezil 6.7 - 30[6]
Rivastigmine 430 - 4150[6]
Galantamine 410 - 2280[6]

Note: The range of IC50 values reflects the variability reported across different studies and experimental conditions.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The following protocol describes a detailed, step-by-step methodology for determining the in vitro efficacy of potential AChE inhibitors using the widely accepted Ellman's method.[7][8][9][10][11] This colorimetric assay is robust, reliable, and suitable for high-throughput screening.

Principle of the Assay

The Ellman's method is based on the measurement of the rate of formation of a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm.[7] The assay involves two coupled enzymatic reactions:

  • Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate, acetylthiocholine (ATCh), to produce thiocholine and acetic acid.

  • Colorimetric Reaction: The free sulfhydryl group of thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow TNB anion.

The rate of TNB formation is directly proportional to the AChE activity, and a decrease in this rate in the presence of an inhibitor is a measure of its potency.

Ellman_Method_Workflow cluster_preparation 1. Reagent Preparation cluster_assay_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Reagents Prepare Assay Buffer, AChE Solution, DTNB, ATCh, and Inhibitor Dilutions Plate_Setup Add Buffer, AChE, DTNB, and Inhibitor/Vehicle to wells Reagents->Plate_Setup Pre_incubation Pre-incubate for 15 min at 25°C Plate_Setup->Pre_incubation Initiation Add ATCh to initiate reaction Pre_incubation->Initiation Measurement Measure absorbance at 412 nm kinetically for 10-15 min Initiation->Measurement Rate_Calculation Calculate reaction rates (ΔAbs/min) Measurement->Rate_Calculation Inhibition_Calculation Calculate % Inhibition Rate_Calculation->Inhibition_Calculation IC50_Determination Plot % Inhibition vs. [Inhibitor] to determine IC50 Inhibition_Calculation->IC50_Determination

Caption: Experimental workflow for the acetylcholinesterase inhibition assay using Ellman's method.

Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • Known AChE inhibitor (e.g., Donepezil) for positive control

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 412 nm

Procedure
  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.

    • DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.

    • ATCI Solution: Prepare a 14 mM stock solution of ATCI in deionized water. Prepare this solution fresh daily.

    • Inhibitor Solutions: Dissolve test compounds and the positive control in DMSO to create high-concentration stock solutions. Perform serial dilutions in the assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay wells should not exceed 1%.

  • Assay Protocol (96-well plate format):

    • Plate Setup:

      • Blank: 150 µL Assay Buffer + 10 µL DTNB + 10 µL ATCI.

      • Control (100% activity): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the same solvent used for the test compound.

      • Test Sample (with inhibitor): 140 µL Assay Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound solution.

    • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 15 minutes at 25°C.

    • Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the ATCI solution to all wells.

    • Measurement: Immediately begin measuring the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Clinical Efficacy and Safety

While in vitro potency is a crucial initial indicator, clinical efficacy and safety are the ultimate determinants of a drug's utility. Numerous head-to-head clinical trials and meta-analyses have compared the clinical performance of Donepezil, Rivastigmine, and Galantamine in patients with mild to moderate Alzheimer's disease.[12][13][14][15][16][17][18][19][20]

A systematic review and meta-analysis of randomized controlled trials concluded that all three cholinesterase inhibitors demonstrate a modest but significant benefit in stabilizing or slowing the decline in cognitive function, activities of daily living, and global clinical assessment when compared to placebo.[12][14]

Direct head-to-head comparisons have yielded more nuanced and sometimes conflicting results.[13][16] Some studies suggest no significant differences in efficacy between the drugs, while others have found minor advantages for one inhibitor over another in specific cognitive domains or patient populations.[12][16]

In terms of safety and tolerability, gastrointestinal side effects such as nausea, vomiting, and diarrhea are the most commonly reported adverse events for all three inhibitors.[5][15] The incidence of these adverse events is generally reported to be lowest with Donepezil and highest with Rivastigmine.[15][16]

Conclusion

Donepezil, along with Rivastigmine and Galantamine, represents a key therapeutic class for the symptomatic management of Alzheimer's disease. While all three acetylcholinesterase inhibitors have demonstrated efficacy in slowing cognitive decline, their in vitro potencies and clinical profiles exhibit some differences. Donepezil is a potent and selective AChE inhibitor with a generally favorable tolerability profile. The choice of a specific AChE inhibitor for a patient often depends on individual factors, including tolerability and co-morbidities. Continued research into novel compounds with improved efficacy and safety profiles, potentially building upon scaffolds like "this compound," remains a critical endeavor in the fight against Alzheimer's disease.

References

  • Adv Clin Exp Med. 2024 Nov;33(11):1179-1187. doi: 10.17219/acem/176051. ([Link])

  • Hansen RA, Gartlehner G, Webb AP, Morgan LC, Moore CG, Jonas DE. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. Clin Interv Aging. 2008;3(2):211-25. ([Link])

  • Giacobini E. Acetylcholinesterase inhibitors for treating dementia symptoms - a safety evaluation. Expert Opin Drug Saf. 2014;13(9):1147-60. ([Link])

  • Islam, M. R., & Kamal, M. A. (2024). Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis. Advances in clinical and experimental medicine : official organ Wroclaw Medical University, 33(11), 1179–1187. ([Link])

  • Islam, M. R., & Kamal, M. A. (2024). Safety and efficacy of acetylcholinesterase inhibitors for Alzheimer's disease: A systematic review and meta-analysis. Advances in clinical and experimental medicine : official organ Wroclaw Medical University, 33(11), 1179–1187. ([Link])

  • Francis PT, Palmer AM, Snape M, Wilcock GK. The cholinergic hypothesis of Alzheimer's disease: a review of progress. J Neurol Neurosurg Psychiatry. 1999;66(2):137-47. ([Link])

  • Blanco-Silvestre, M., Mielgo-Ayuso, J., & Calleja-González, J. (2022). Efficacy of Acetylcholinesterase Inhibitors on Cognitive Function in Alzheimer's Disease. Review of Reviews. Journal of clinical medicine, 11(2), 375. ([Link])

  • Bond M, Rogers G, Peters J, Anderson R, Hoyle M, Miners A, et al. The clinical effectiveness of donepezil, rivastigmine and galantamine on cognition, quality of life and adverse events in Alzheimer's disease: a systematic review. Int J Geriatr Psychiatry. 2006;21(1):1-12. ([Link])

  • Hori, K., Konishi, K., & Nakada, T. (2015). Cholinesterase Inhibitors as a Disease-Modifying Therapy for Alzheimer's Disease: The Anticholinergic Hypothesis. Austin journal of clinical neurology, 2(6), 1046. ([Link])

  • Gauthier S, López-Pousa S, Auchus AP, et al. Safety and tolerability of donepezil, rivastigmine and galantamine for patients with Alzheimer's disease: systematic review of the 'real-world' evidence. Dement Geriatr Cogn Disord. 2009;27(4):313-21. ([Link])

  • ResearchGate. Approaches Based on Cholinergic Hypothesis and Cholinesterase Inhibitors in the Treatment of Alzheimer's Disease. ([Link])

  • Hansen RA, Gartlehner G, Webb AP, Morgan LC, Moore CG, Jonas DE. Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. Clin Interv Aging. 2008;3(2):211-25. ([Link])

  • Francis PT, Palmer AM, Snape M, Wilcock GK. The cholinergic hypothesis of Alzheimer's disease: a review of progress. J Neurol Neurosurg Psychiatry. 1999 Feb;66(2):137-47. ([Link])

  • Scribd. Ellman Esterase Assay Protocol. ([Link])

  • Manoharan, S., Guillemin, G. J., Abiramasundari, R. S., Essa, M. M., Akbar, M., & Akbar, M. D. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 061-066. ([Link])

  • ResearchGate. Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ([Link])

  • Matsunaga, S., Kishi, T., & Iwata, N. (2015). The comparative efficacy and safety of cholinesterase inhibitors in patients with mild-to-moderate Alzheimer's disease: a Bayesian network meta-analysis. Journal of Alzheimer's disease : JAD, 47(1), 169–178. ([Link])

  • ResearchGate. Acetylcholinesterase inhibitors (Galantamine, Rivastigmine, and Donepezil). ([Link])

  • Pohanka M. Assessment of acetylcholinesterase activity using indoxylacetate and comparison with the standard Ellman's method. Int J Mol Sci. 2011;12(4):2631-41. ([Link])

  • Li, Y., et al. (2022). Comparative efficacy and acceptability of cholinesterase inhibitors and memantine based on dosage in patients with vascular cognitive impairment: a network meta-analysis. Current Alzheimer research, 19(2), 142–153. ([Link])

  • Carlat Publishing. Comparing Cholinesterase Inhibitors. ([Link])

  • Gill, S. S., Anderson, G. M., Fischer, H. D., Bell, C. M., Li, P., & Rochon, P. A. (2014). Comparison of cholinesterase inhibitor safety in real-world practice. Annals of pharmacotherapy, 48(11), 1399–1407. ([Link])

Sources

A Comparative Guide to the In Vitro ADME Properties of N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADME Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidates fail during late-stage development due to unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] Integrating comprehensive in vitro ADME profiling into the early stages of the design-make-test-analyze cycle is not merely a screening step but a critical strategy for identifying and mitigating liabilities, thereby reducing costly late-stage attrition.[2] By characterizing a compound's fundamental pharmacokinetic behavior, we can make more informed decisions, optimize molecular design, and increase the probability of clinical success.[3]

This guide provides a technical framework for benchmarking the ADME properties of N-methyl-N-(4-piperidin-1-ylbenzyl)amine , a molecule featuring structural motifs common in centrally active agents. As direct experimental data for this specific molecule is not publicly available, this document presents a robust, protocol-driven comparison against a panel of well-characterized drugs. This serves as both a hypothetical case study and a practical guide for researchers aiming to conduct similar evaluations.

Our comparator compounds have been selected to represent a spectrum of ADME characteristics, providing essential context for our target molecule's performance:

  • Atenolol: A low-permeability, hydrophilic drug, serving as a benchmark for poor passive absorption.[4]

  • Carbamazepine: A high-permeability, metabolically susceptible CNS drug, representing a favorable permeability profile.[5]

  • Verapamil: A high-permeability drug that is a well-known substrate and inhibitor of the P-glycoprotein (P-gp) efflux transporter, used to assess potential efflux liabilities.[6]

Through a series of validated in vitro assays, we will construct a comprehensive ADME profile, offering a blueprint for predicting the in vivo potential of this compound.

Compound Profiles: Physicochemical Foundations

Before delving into experimental data, it is crucial to understand the fundamental physicochemical properties of our test compounds. These parameters, including molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA), are key determinants of ADME behavior. For instance, CNS drugs typically exhibit a constrained range of these properties to facilitate blood-brain barrier penetration.[5]

CompoundStructureMolecular Weight ( g/mol )XLogP3TPSA (Ų)
This compound Structure of this compound218.342.815.3
Atenolol Structure of Atenolol266.340.293.2
Carbamazepine Structure of Carbamazepine236.272.558.6
Verapamil Structure of Verapamil454.604.671.0

Experimental Benchmarking of ADME Properties

This section details the experimental protocols and comparative analysis for four critical in vitro ADME assays.

A. Metabolic Stability in Human Liver Microsomes

Expertise & Experience: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes located in the microsomal fraction being responsible for the oxidative metabolism of over 60% of marketed drugs.[7] The microsomal stability assay is a foundational experiment that measures the rate of disappearance of a compound over time. This provides an estimate of its intrinsic clearance (CLint), a crucial parameter for predicting hepatic clearance and potential first-pass metabolism, which directly impacts oral bioavailability.[8] A compound that is rapidly metabolized will likely have a short half-life and poor exposure in vivo.

  • Preparation of Reagents:

    • Thaw pooled human liver microsomes (HLM) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[9] Keep on ice.

    • Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[10]

    • Prepare 1 µM working solutions of the test and comparator compounds in the phosphate buffer (final DMSO concentration ≤ 0.1%).

  • Incubation:

    • Pre-incubate 198 µL of the HLM solution at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 2 µL of the NADPH-regenerating system. For the negative control (T=0 and chemical stability check), add buffer instead.[9]

    • Immediately add 2 µL of the compound working solution to the reaction mixture.

  • Time-Point Sampling & Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw a 25 µL aliquot of the reaction mixture.[9]

    • Terminate the reaction by adding the aliquot to 75 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This step precipitates the proteins and halts all enzymatic activity.[8]

  • Sample Analysis:

    • Centrifuge the terminated samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate for analysis.

    • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Analysis prep_hlm Prepare HLM Solution (0.5 mg/mL) pre_warm Pre-warm HLM prep_hlm->pre_warm prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn prep_cmpd Prepare Compound (1 µM) add_cmpd Add Compound prep_cmpd->add_cmpd pre_warm->start_rxn start_rxn->add_cmpd sampling Sample at Time Points (0, 5, 15, 30, 45 min) add_cmpd->sampling terminate Terminate Reaction (Ice-cold Acetonitrile + IS) sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze

Workflow for the Human Liver Microsomal Stability Assay.
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Metabolic Stability Classification
This compound 18.575.1Moderate
Atenolol > 60< 11.5High
Carbamazepine 25.055.5Moderate
Verapamil 8.2169.0Low

Interpretation: In this hypothetical scenario, this compound displays moderate metabolic stability, similar to Carbamazepine. Its clearance is significantly higher than the stable compound Atenolol but lower than the rapidly metabolized Verapamil. This suggests the compound is susceptible to Phase I metabolism and may experience first-pass hepatic clearance in vivo, a critical consideration for dosing and bioavailability.

B. Membrane Permeability and Efflux Liability (Caco-2 Assay)

Expertise & Experience: Predicting a drug's oral absorption is a cornerstone of ADME profiling. The Caco-2 permeability assay is the industry gold standard, utilizing a human colon adenocarcinoma cell line that differentiates into a polarized monolayer resembling the intestinal epithelium.[11] This model not only measures passive permeability but also captures active transport processes, as Caco-2 cells express critical efflux transporters like P-glycoprotein (P-gp).[6] By measuring transport in both directions—from the apical (gut lumen) to the basolateral (blood) side (A→B) and vice versa (B→A)—we can calculate an Efflux Ratio (ER). An ER greater than 2 strongly suggests the compound is a substrate of an efflux transporter, which can severely limit its absorption and tissue penetration.[4]

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in flasks until confluent.

    • Seed the cells onto semi-permeable Transwell® filter inserts in multi-well plates.

    • Maintain the culture for approximately 21 days to allow for differentiation and the formation of a confluent, polarized monolayer with tight junctions.[12]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. A TEER value ≥ 200 Ω·cm² confirms the integrity of the tight junctions.[13] Monolayers not meeting this criterion are discarded.

    • Additionally, assess the permeability of a paracellular marker like Lucifer Yellow; leakage should be <2%.

  • Transport Experiment:

    • Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • For A→B Permeability: Add the test compound (10 µM final concentration) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • For B→A Permeability: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[11]

    • Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.

  • Sample Collection and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of the compound in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[4]

    • Calculate the Efflux Ratio (ER) as Papp (B→A) / Papp (A→B) .

G cluster_prep Preparation cluster_transport Transport Experiment (2h, 37°C) cluster_analysis Analysis culture Culture Caco-2 Cells on Transwell Inserts (21 days) verify Verify Monolayer Integrity (TEER Measurement) culture->verify A_B A→B Transport: Add Compound to Apical Side verify->A_B B_A B→A Transport: Add Compound to Basolateral Side verify->B_A collect Collect Apical & Basolateral Samples A_B->collect B_A->collect analyze LC-MS/MS Analysis collect->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Workflow for the Bidirectional Caco-2 Permeability Assay.
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationEfflux Substrate
This compound 12.515.11.2HighNo
Atenolol 0.40.51.3LowNo
Carbamazepine 21.020.51.0HighNo
Verapamil 8.945.45.1HighYes (P-gp)

Interpretation: The hypothetical data positions this compound as a compound with high permeability, comparable to established drugs known for good oral absorption. Crucially, its efflux ratio is low (ER < 2), indicating it is not a substrate for major efflux transporters like P-gp. This is a highly desirable characteristic, suggesting that its absorption in vivo is unlikely to be limited by active efflux from the intestine.

C. Plasma Protein Binding (Rapid Equilibrium Dialysis)

Expertise & Experience: Once absorbed, a drug's distribution and availability to interact with its target are governed by its binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[14] According to the "free drug hypothesis," only the unbound fraction (fu) of a drug is pharmacologically active and available for metabolism and excretion.[15] High plasma protein binding (>99%) can limit a drug's efficacy and volume of distribution. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely accepted technique for accurately determining the fraction unbound.[16]

  • Device Preparation:

    • Use a commercial 96-well RED plate, which contains individual wells separated by a semi-permeable dialysis membrane (8 kDa MWCO).

    • Hydrate the membranes as per the manufacturer's instructions.

  • Sample Preparation:

    • Spike human plasma with the test and comparator compounds to a final concentration of 1 µM.

    • Add 200 µL of the spiked plasma into the sample chamber (red-colored) of the RED device.[16]

    • Add 350 µL of dialysis buffer (PBS, pH 7.4) into the buffer chamber.

  • Equilibrium Dialysis:

    • Seal the plate and incubate at 37°C on an orbital shaker (approx. 300 RPM) for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[16]

  • Sample Collection and Matrix Matching:

    • After incubation, carefully remove 50 µL from the buffer chamber and 50 µL from the plasma chamber.

    • To ensure accurate quantification by avoiding matrix effects, match the matrices: add 50 µL of blank plasma to the buffer sample and 50 µL of buffer to the plasma sample.

  • Analysis:

    • Precipitate proteins in both sets of samples by adding 200 µL of ice-cold acetonitrile with an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to determine the compound concentration in both the plasma and buffer chambers.

    • Calculate the percent unbound (fu, %) as: (Concentration in Buffer Chamber / Concentration in Plasma Chamber) * 100 .

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis spike Spike Compound into Human Plasma (1 µM) load_plasma Load Plasma into Sample Chamber spike->load_plasma incubate Incubate at 37°C (4-6 hours, shaking) load_plasma->incubate load_buffer Load Buffer into Buffer Chamber load_buffer->incubate collect_samples Collect Plasma & Buffer Aliquots incubate->collect_samples matrix_match Matrix Match Samples collect_samples->matrix_match protein_precip Protein Precipitation matrix_match->protein_precip analyze LC-MS/MS Analysis protein_precip->analyze calculate Calculate % Unbound (fu) analyze->calculate

Workflow for the Rapid Equilibrium Dialysis (RED) Assay.
CompoundFraction Unbound (fu, %)Plasma Protein Binding (%)Binding Classification
This compound 15.284.8Moderate
Atenolol 95.05.0Low
Carbamazepine 25.075.0Moderate
Verapamil 10.090.0High

Interpretation: The hypothetical result indicates that this compound is moderately bound to plasma proteins, with a significant fraction remaining free. This level of binding is generally considered favorable, as it allows for sufficient free drug to distribute to tissues and interact with its target, without being so low as to risk rapid clearance.

D. Cytochrome P450 (CYP) Inhibition Potential

Expertise & Experience: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[17] When a new drug inhibits a CYP enzyme, it can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.[18] Regulatory agencies recommend screening new chemical entities for their potential to inhibit the major human CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4).[17] This is done by measuring the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to reduce the activity of a specific CYP enzyme by 50%. A low IC₅₀ value (<1-10 µM) signals a potential DDI risk that requires further investigation.

  • Reagent Preparation:

    • Use human liver microsomes (0.25 mg/mL) as the enzyme source, as they contain a full complement of CYP enzymes.[17]

    • For each CYP isoform, select a specific probe substrate and monitor the formation of its unique metabolite (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).

    • Prepare a range of concentrations of the test and comparator compounds (e.g., 0.1 to 100 µM) via serial dilution.

  • Incubation:

    • In a 96-well plate, combine the HLM, phosphate buffer, and each concentration of the inhibitor (test compound). Pre-incubate at 37°C.

    • Add the CYP-specific probe substrate to the wells.

    • Initiate the reaction by adding an NADPH-regenerating system.

  • Reaction Termination and Analysis:

    • After a short incubation period (e.g., 10-15 minutes, within the linear range of metabolite formation), terminate the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the amount of the specific metabolite formed.

  • Data Analysis:

    • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[17]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_hlm Prepare HLM & Buffer mix Combine HLM, Buffer, & Inhibitor prep_hlm->mix prep_inhibitor Prepare Inhibitor (Serial Dilutions) prep_inhibitor->mix prep_substrate Prepare CYP-Specific Probe Substrate add_substrate Add Probe Substrate prep_substrate->add_substrate mix->add_substrate start_rxn Initiate with NADPH add_substrate->start_rxn terminate Terminate Reaction (Acetonitrile + IS) start_rxn->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis (Quantify Metabolite) centrifuge->analyze calculate Calculate IC50 Value analyze->calculate

Workflow for the Cytochrome P450 Inhibition IC₅₀ Assay.
CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
This compound > 5028.5> 5015.741.2
Atenolol > 50> 50> 50> 50> 50
Carbamazepine > 5012.025.0> 508.5
Verapamil 22.135.618.34.50.9

Interpretation: The hypothetical IC₅₀ values for this compound are all greater than 10 µM. This is a very encouraging safety profile, suggesting a low risk of causing clinically significant drug-drug interactions via inhibition of major CYP enzymes. It performs better than Carbamazepine and significantly better than Verapamil, which shows potent inhibition of CYP3A4.

Integrated ADME Profile and Strategic Implications

ADME ParameterThis compoundDesired ProfileImplication
Metabolic Stability Moderate (t½ = 18.5 min)HighPotential for first-pass metabolism. May require optimization for in vivo half-life.
Caco-2 Permeability High (Papp = 12.5 x 10⁻⁶ cm/s)HighExcellent potential for oral absorption.
Efflux Liability No (ER = 1.2)No (ER < 2)Favorable. Not a substrate for key intestinal efflux pumps.
Plasma Protein Binding Moderate (fu = 15.2%)ModerateGood balance. Sufficient free drug for efficacy and distribution.
CYP Inhibition Risk Low (All IC₅₀ > 15 µM)Low (IC₅₀ > 10 µM)Excellent. Low potential for drug-drug interactions.

Overall Assessment:

Based on this hypothetical but experimentally grounded profile, This compound emerges as a promising candidate from an ADME perspective. Its high permeability, lack of efflux, moderate protein binding, and low CYP inhibition risk form a strong foundation for a successful drug candidate.

The primary area for consideration is its moderate metabolic stability. While not a fatal flaw, it indicates that the molecule is likely cleared by hepatic metabolism. The next logical steps in a drug discovery program would be:

  • Metabolite Identification: Conduct studies using liver microsomes or hepatocytes to identify the "soft spots" on the molecule where metabolism occurs.[19]

  • Structure-Activity Relationship (SAR) Exploration: Synthesize targeted analogs designed to block the identified metabolic sites (e.g., through deuteration or substitution with non-metabolizable groups) to improve metabolic stability while retaining desired potency.

  • In Vivo Pharmacokinetic Studies: If the profile remains promising, advance the compound to in vivo PK studies in a relevant animal model (e.g., rat) to confirm its oral bioavailability, half-life, and clearance, and to validate the predictions made from these in vitro data.

This comprehensive in vitro benchmarking approach provides the critical data needed to confidently advance a compound, armed with a clear understanding of its strengths and liabilities.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • In Vitro ADME Studies. PharmaLegacy. [Link]

  • In Vitro ADME Assays. Concept Life Sciences. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. Fidelta. [Link]

  • Caco2 assay protocol. Fairborn. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]

  • Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer Nature Experiments. [Link]

  • CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. NIH National Center for Biotechnology Information. [Link]

  • Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. NIH National Center for Biotechnology Information. [Link]

  • An update on the importance of plasma protein binding in drug discovery and development. Taylor & Francis Online. [Link]

Sources

A Researcher's Guide to Establishing Reproducible Biological Data for N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of a Novel Compound

This guide is designed for researchers, scientists, and drug development professionals to address this gap. It provides a strategic framework for systematically generating and validating biological data for N-methyl-N-(4-piperidin-1-ylbenzyl)amine. Instead of merely presenting a protocol, this document outlines the scientific rationale for investigating specific biological activities based on the compound's structural similarity to other well-characterized molecules. We will delve into detailed methodologies for key assays, emphasizing the principles of scientific integrity and reproducibility.

Inferred Biological Activities from Structural Analogs

The structure of this compound, featuring a benzyl group attached to a piperidine ring, is a privileged scaffold in medicinal chemistry.[3] This core structure is present in compounds exhibiting a wide array of biological effects. Therefore, it is logical to hypothesize that this compound may share some of these activities. The following potential biological activities are inferred from structurally related compounds:

  • Antimicrobial and Antifungal Activity: Piperidine derivatives are well-documented for their efficacy against various bacterial and fungal strains.[4][5][6] The lipophilic benzyl group and the basic piperidine nitrogen are key pharmacophoric features that can contribute to membrane disruption and inhibition of microbial growth.

  • Sigma Receptor Modulation: The N-benzylpiperidine scaffold is a common motif in ligands that bind to sigma receptors (σ1 and σ2).[7][8] These receptors are implicated in a variety of central nervous system disorders, making them an important target in neuropharmacology.[7]

  • Antimitotic and Cytotoxic Activity: Certain N-benzylpiperidine derivatives have been shown to possess antimitotic properties, suggesting potential applications in cancer research.[9][10] This activity is often associated with the disruption of microtubule dynamics during cell division.[11]

  • Cholinesterase Inhibition: The structural similarity to compounds like donepezil, an acetylcholinesterase inhibitor, suggests a potential for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease research.[12]

Comparative Analysis of Structurally Related Compounds

To provide a basis for experimental design, the following table summarizes the reported biological activities of compounds structurally related to this compound. This comparative data allows researchers to anticipate the potential potency and spectrum of activity for the target compound.

Compound ClassSpecific ExampleReported Biological ActivityReference(s)
N-Benzylpiperidine Derivatives 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylateAcetylcholinesterase Inhibition[13]
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase Inhibition[13]
Piperidine Derivatives Various 2,6-diaryl-3-methyl-4-piperidonesAntibacterial and Antifungal[14]
(E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylateAntibacterial (E. coli, S. aureus)[6]
Sigma Receptor Ligands (+)-PentazocineSelective σ1 Receptor Agonist[7][15]
HaloperidolBinds to Sigma Receptors[7]
Antimitotic Piperidines N-Benzyl piperidin 4-one oximeAntimitotic in Allium cepa[9][10]

Experimental Protocols for Data Generation and Reproducibility

The following section provides detailed, step-by-step protocols for assessing the inferred biological activities of this compound. Each protocol is designed to be self-validating and to generate reproducible data.

Protocol 1: Antimicrobial and Antifungal Susceptibility Testing

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow for Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of This compound in DMSO serial_dilution Perform 2-fold serial dilutions of the compound in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (bacteria) or RPMI-1640 (fungi) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) add_inoculum Add microbial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C (bacteria) or 30-35°C (fungi) for 18-24 hours controls->incubation read_plate Visually inspect for turbidity or use a plate reader (OD600) incubation->read_plate determine_mic Determine the MIC: lowest concentration with no visible growth read_plate->determine_mic cluster_prep Preparation cluster_assay Binding Reaction cluster_analysis Analysis prep_membranes Prepare guinea pig liver membrane homogenates (rich in σ1 receptors) incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of test compound prep_membranes->incubation prep_ligands Prepare serial dilutions of test compound and [3H]-(+)-pentazocine (radioligand) prep_ligands->incubation define_binding Define non-specific binding using a high concentration of an unlabeled ligand (e.g., haloperidol) incubation->define_binding equilibration Allow to equilibrate at room temperature for 2 hours define_binding->equilibration filtration Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand equilibration->filtration scintillation Quantify radioactivity on filters using a scintillation counter filtration->scintillation calculate_ki Calculate Ki value using the Cheng-Prusoff equation scintillation->calculate_ki

Sources

A Head-to-Head Comparison of N-methyl-N-(4-piperidin-1-ylbenzyl)amine and its Demethylated Analog: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug discovery. Among the myriad of chemical transformations employed, the addition or removal of a methyl group—specifically N-methylation or demethylation—stands out as a subtle yet profound modulator of a molecule's pharmacological profile. This guide provides an in-depth, head-to-head comparison of N-methyl-N-(4-piperidin-1-ylbenzyl)amine and its parent compound, N-(4-piperidin-1-ylbenzyl)amine .

While direct comparative experimental data for these specific molecules is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and pharmacology to infer their likely differential properties. Furthermore, we will provide detailed, field-proven experimental protocols to enable researchers to generate the necessary data for a comprehensive evaluation. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals engaged in the optimization of piperidine-based scaffolds.

Introduction: The Significance of N-Methylation in Drug Design

N-methylation, the addition of a methyl group to a nitrogen atom, can significantly alter a compound's physicochemical and biological properties. Conversely, N-demethylation is a common metabolic pathway that can lead to the formation of active or inactive metabolites. Understanding the impact of this simple structural change is paramount for predicting a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement and overall efficacy.

The two molecules at the center of this guide, this compound and N-(4-piperidin-1-ylbenzyl)amine, represent a classic pair for illustrating the effects of N-methylation on a secondary versus a primary benzylic amine attached to a piperidine moiety. This comparison is particularly relevant for therapeutic areas where piperidine scaffolds are prevalent, such as in the development of central nervous system (CNS) agents, antihistamines, and analgesics.

Physicochemical Properties: A Tale of Two Amines

The addition of a methyl group to the benzylic amine is anticipated to induce several key changes in the molecule's physicochemical properties. These properties, in turn, have a cascading effect on the compound's pharmacokinetic and pharmacodynamic behavior.

PropertyN-(4-piperidin-1-ylbenzyl)amine (Demethylated)This compound (Methylated)Rationale for Predicted Difference
Molecular Weight 204.31 g/mol 218.34 g/mol Addition of a methyl group (CH₃).
LogP (Lipophilicity) LowerHigherThe addition of a non-polar methyl group is expected to increase the molecule's overall lipophilicity.
pKa (Basicity) HigherLowerThe electron-donating effect of the additional methyl group on the nitrogen atom in the methylated analog can slightly decrease the basicity of the amine compared to its primary counterpart.[1]
Hydrogen Bonding Donor and AcceptorAcceptor onlyThe primary amine of the demethylated analog can act as both a hydrogen bond donor and acceptor, whereas the tertiary amine of the methylated analog can only act as a hydrogen bond acceptor.
Aqueous Solubility HigherLowerThe increased lipophilicity and the loss of a hydrogen bond donor capability in the methylated analog are predicted to decrease its solubility in aqueous media.
Experimental Protocol: Determination of Physicochemical Properties

To empirically validate these predicted differences, the following experimental protocols are recommended:

  • Preparation of Solutions: Prepare a stock solution of each compound in a suitable organic solvent (e.g., 1-octanol).

  • Partitioning: Add a known volume of the stock solution to a mixture of 1-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the 1-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).

  • Sample Preparation: Dissolve a precise amount of each compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

  • Sample Preparation: Add an excess amount of each compound to a known volume of purified water in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Filter or centrifuge the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

Biological Activity: Predicting the Impact of N-Methylation

The biological activity of these compounds will be highly dependent on the specific biological target. However, some general principles can be applied to predict how N-methylation might influence their interaction with receptors or enzymes.

  • Receptor Binding: The presence of the methyl group can have several effects on receptor binding. It can provide additional van der Waals interactions with a hydrophobic pocket in the binding site, potentially increasing affinity. Conversely, the increased steric bulk of the methyl group could lead to a steric clash, reducing affinity. The change in basicity and hydrogen bonding capability can also alter key interactions with the receptor. For instance, in a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, N-methylation of the benzamide nitrogen dramatically enhanced anti-acetylcholinesterase activity, suggesting a favorable interaction of the methyl group with the enzyme's active site.[2]

  • Enzyme Inhibition: Similar to receptor binding, the effect of N-methylation on enzyme inhibition is target-dependent. The methyl group can either enhance or diminish binding to the active site.

  • Cell Permeability and CNS Penetration: The increased lipophilicity of the N-methylated analog would generally be expected to enhance its ability to cross cell membranes, including the blood-brain barrier (BBB). This could be advantageous for CNS-targeted drugs but could also lead to off-target effects.

Experimental Protocol: In Vitro Biological Assays

To assess the biological activity of the two compounds, a series of in vitro assays should be conducted, tailored to the hypothesized or known biological target.

This assay is used to determine the binding affinity of the compounds for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compounds (N-methylated and demethylated analogs).

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.

This assay measures the functional consequence of receptor binding (e.g., agonist or antagonist activity). The specific assay will depend on the receptor's signaling pathway. For a G-protein coupled receptor (GPCR), a common functional assay is the measurement of second messenger levels (e.g., cAMP or Ca²⁺).

  • Cell Culture: Culture cells expressing the target receptor.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds.

  • Stimulation (for antagonists): For antagonist testing, stimulate the cells with a known agonist of the receptor.

  • Signal Detection: Measure the levels of the relevant second messenger using a suitable detection kit (e.g., ELISA, fluorescence-based assays).

  • Data Analysis: Plot the response versus the logarithm of the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Pharmacokinetics: The Journey Through the Body

The differences in physicochemical properties between the N-methylated and demethylated analogs will likely lead to distinct pharmacokinetic profiles.

Pharmacokinetic ParameterN-(4-piperidin-1-ylbenzyl)amine (Demethylated)This compound (Methylated)Rationale for Predicted Difference
Absorption Potentially lower oral bioavailabilityPotentially higher oral bioavailabilityThe increased lipophilicity of the methylated analog may enhance its absorption across the gastrointestinal tract.
Distribution Lower volume of distribution (Vd)Higher volume of distribution (Vd)The higher lipophilicity of the methylated compound could lead to greater distribution into tissues, including the CNS.
Metabolism Susceptible to N-methylationSusceptible to N-demethylationThe primary amine of the demethylated analog can be a substrate for N-methyltransferases. The tertiary amine of the methylated analog is a substrate for cytochrome P450 (CYP) enzymes leading to N-demethylation.
Excretion More likely to be renally cleared as the parent drug or glucuronide conjugateMore likely to be cleared after metabolic transformationThe more polar, demethylated compound may be more readily excreted by the kidneys.
Experimental Protocol: In Vitro and In Vivo Pharmacokinetic Studies

A comprehensive assessment of the pharmacokinetic properties requires both in vitro and in vivo studies.

  • Incubation: Incubate the test compounds with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Collect samples at various time points.

  • Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

  • Animal Dosing: Administer a single dose of each compound to a group of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at predetermined time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the parent drug (and any major metabolites, if possible) in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t₁/₂ (half-life), clearance (CL), and volume of distribution (Vd).

Synthesis of the Target Compounds

A plausible synthetic route to obtain both this compound and its demethylated analog is outlined below. This approach allows for the synthesis of both compounds from a common intermediate.

Synthesis_Workflow cluster_0 Synthesis of N-(4-piperidin-1-ylbenzyl)amine cluster_1 Synthesis of this compound A 4-Piperidinobenzaldehyde C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Ammonia B->C D N-(4-piperidin-1-ylbenzyl)amine C->D E N-(4-piperidin-1-ylbenzyl)amine F Formaldehyde and Formic Acid (Eschweiler-Clarke Reaction) E->F G This compound F->G

Synthetic scheme for the preparation of the target compounds.
Detailed Protocol for Reductive Amination
  • To a solution of 4-piperidinobenzaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a solution of ammonia in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-(4-piperidin-1-ylbenzyl)amine.

Detailed Protocol for Eschweiler-Clarke N-Methylation
  • To a solution of N-(4-piperidin-1-ylbenzyl)amine in formic acid, add aqueous formaldehyde.

  • Heat the reaction mixture at reflux for several hours until the reaction is complete.

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH) to pH > 10.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Conclusion and Future Directions

The experimental protocols provided in this guide offer a clear roadmap for researchers to generate the necessary data to fully characterize and compare these two molecules. The results of these studies will not only elucidate the specific properties of these compounds but will also contribute to a broader understanding of the structure-activity and structure-property relationships within this chemical series. This knowledge is critical for the rational design of future analogs with optimized therapeutic potential.

References

  • PubChem. N-Benzyl-N-methylpiperidin-4-amine. [Link]

  • Kozikowski, A. P., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(17), 3278-3286. [Link]

  • Fiveable. N-methylpiperidine Definition. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

Sources

Comparative Selectivity Profiling of N-methyl-N-(4-piperidin-1-ylbenzyl)amine: A Guide for Target Identification and Off-Target Liability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate landscape of drug development, the precise interaction of a candidate molecule with its intended biological target is paramount. However, the journey from a promising hit to a viable therapeutic is fraught with the challenge of off-target interactions, which can lead to unforeseen side effects and potential toxicity. It is here that comprehensive selectivity profiling becomes an indispensable tool, offering a panoramic view of a compound's bioactivity across a diverse array of receptors. This guide provides an in-depth comparative analysis of the selectivity profile of N-methyl-N-(4-piperidin-1-yl)benzyl)amine, a novel scaffold with potential therapeutic applications. Due to the limited publicly available data on this specific molecule, we present a prospective profiling strategy, comparing its hypothetical performance against well-characterized alternative compounds. The methodologies and interpretations herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating similar compounds.

The core structure of N-methyl-N-(4-piperidin-1-yl)benzyl)amine, featuring a piperidine ring, is a privileged motif in many centrally active agents.[1] This structural element is prevalent in ligands targeting a variety of receptors, most notably the sigma (σ) receptors. The sigma-1 (σ1) and sigma-2 (σ2) receptors, once considered orphan receptors, are now recognized as unique and important targets in a range of pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[2][3] Given the structural alerts within our compound of interest, a primary focus of this guide will be its interaction with σ1 and σ2 receptors, with a broader screen against a panel of G-protein coupled receptors (GPCRs) and ion channels to ascertain its selectivity.

Comparative Compounds: Establishing a Selectivity Benchmark

To contextualize the selectivity profile of N-methyl-N-(4-piperidin-1-yl)benzyl)amine, a judicious selection of comparator compounds is essential. These compounds should ideally include both selective and non-selective ligands for the putative primary targets. For our purposes, we have selected the following as benchmarks:

  • Haloperidol: A classic antipsychotic known to bind to both σ1 and σ2 receptors, as well as dopamine D2 receptors, making it a relevant non-selective comparator.[4]

  • PB28: A well-characterized high-affinity σ2 receptor ligand with moderate selectivity over the σ1 receptor.[5]

  • (+)Pentazocine: A widely used σ1 receptor agonist, which will help in delineating the functional activity of our test compound.[4]

These comparators will allow for a nuanced interpretation of the binding affinity and functional activity data generated for N-methyl-N-(4-piperidin-1-yl)benzyl)amine.

Methodology: A Dual Approach to Unveiling Selectivity

A comprehensive understanding of a compound's selectivity profile necessitates a multi-pronged experimental approach. We will employ a combination of in vitro receptor binding assays to determine affinity and cell-based functional assays to elucidate the nature of the interaction (i.e., agonist, antagonist, or inverse agonist).

In Vitro Radioligand Binding Assays

Radioligand binding assays are a cornerstone of receptor pharmacology, providing a direct measure of the affinity of a ligand for its target.[6] These assays are typically performed using cell membranes expressing the receptor of interest.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Cell membranes from stable cell lines overexpressing the target receptors (e.g., CHO-K1 or HEK293 cells) are prepared.[7]

  • Assay Buffer: A suitable buffer is prepared to maintain the integrity of the receptors and ligands.

  • Competition Reaction: A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (N-methyl-N-(4-piperidin-1-yl)benzyl)amine or comparator compounds).

  • Incubation: The reaction mixtures are incubated at a specific temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.[8]

Diagram of the Competitive Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Cell Membranes with Target Receptor Incubation Incubation to Reach Equilibrium Membrane->Incubation Radioligand Radioligand (Fixed Concentration) Radioligand->Incubation Test_Compound Test Compound (Increasing Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis IC50 and Ki Determination Counting->Data_Analysis

Caption: Workflow for the competitive radioligand binding assay.

Cell-Based Functional Assays

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding.[9] Cell-based assays are therefore crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Experimental Protocol: GPCR Functional Assay (cAMP Measurement)

For GPCRs that couple to adenylyl cyclase, measuring changes in intracellular cyclic AMP (cAMP) is a common method to assess functional activity.[10]

  • Cell Culture: Cells expressing the target GPCR are cultured in multi-well plates.

  • Compound Treatment: The cells are treated with the test compound or comparators at various concentrations. For antagonist testing, cells are pre-incubated with the test compound before the addition of a known agonist.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or an ELISA-based method.[11]

  • Data Analysis: The data are plotted to generate dose-response curves, from which potency (EC50 for agonists) or inhibitory potency (IC50 for antagonists) can be determined.

Diagram of a Gs-Coupled GPCR Signaling Pathway

G Ligand Agonist Ligand GPCR Gs-Coupled GPCR Ligand->GPCR Binding G_Protein Gs Protein (α, β, γ subunits) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of downstream targets

Caption: Simplified Gs-coupled GPCR signaling cascade.

Results: A Hypothetical Selectivity Profile

The following tables summarize the hypothetical binding affinity and functional activity data for N-methyl-N-(4-piperidin-1-yl)benzyl)amine and the comparator compounds against a panel of selected receptors.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorN-methyl-N-(4-piperidin-1-yl)benzyl)amineHaloperidolPB28(+)Pentazocine
Sigma-1 (σ1) 152.5505
Sigma-2 (σ2) 5102>10,000
Dopamine D2 5001.2>10,000>10,000
Serotonin 5-HT2A 80020>10,000>10,000
Adrenergic α1 >1,00015>10,000>10,000
Muscarinic M1 >1,0001,500>10,000>10,000

Table 2: Comparative Functional Activity

ReceptorN-methyl-N-(4-piperidin-1-yl)benzyl)amineHaloperidol(+)Pentazocine
Sigma-1 (σ1) Antagonist (IC50 = 25 nM)AntagonistAgonist
Sigma-2 (σ2) Agonist (EC50 = 10 nM)AntagonistNo Activity
Dopamine D2 Antagonist (IC50 = 750 nM)AntagonistNo Activity

Discussion and Interpretation

Based on our hypothetical data, N-methyl-N-(4-piperidin-1-yl)benzyl)amine demonstrates a promising selectivity profile. It exhibits high affinity for the σ2 receptor and moderate affinity for the σ1 receptor, with significantly lower affinity for the other receptors tested. This suggests a degree of selectivity for sigma receptors over the other CNS targets.

Compared to Haloperidol, our compound of interest shows a much cleaner profile with respect to the dopamine D2 receptor, which is associated with the extrapyramidal side effects of typical antipsychotics. Its selectivity for the σ2 receptor over the σ1 receptor is approximately 3-fold, which is less than that of the highly selective tool compound PB28. However, its distinct functional activity profile, acting as a σ1 antagonist and a σ2 agonist, presents an interesting polypharmacological profile that warrants further investigation. This dual activity could offer therapeutic potential in complex diseases where modulation of both sigma receptor subtypes is beneficial.[4]

The weak affinity for the 5-HT2A, adrenergic α1, and muscarinic M1 receptors is a favorable characteristic, suggesting a lower likelihood of side effects associated with these targets, such as sedation, orthostatic hypotension, and cognitive impairment.

Conclusion: A Promising Scaffold for Further Optimization

This guide has outlined a comprehensive strategy for the selectivity profiling of N-methyl-N-(4-piperidin-1-yl)benzyl)amine. The presented hypothetical data suggest that this compound is a promising scaffold with a favorable selectivity profile, particularly for sigma receptors. The dual σ1 antagonist/σ2 agonist activity is a noteworthy feature that could be exploited in various therapeutic areas.

Further studies should focus on expanding the receptor panel to include a wider range of targets and on conducting in vivo studies to correlate the in vitro selectivity profile with in vivo efficacy and safety. The methodologies and comparative framework presented here provide a solid foundation for the continued exploration and optimization of this and other novel chemical entities in the pursuit of safer and more effective medicines.

References

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone. Trends in pharmacological sciences, 31(12), 557-566. [Link]

  • In vitro receptor binding assays: general methods and considerations. (2008). Current protocols in pharmacology, Chapter 1, Unit 1.2. [Link]

  • Alonso, G., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 594(7861), 138-143. [Link]

  • Zeng, C., et al. (2016). Sigma-2 receptor ligands and their perspectives in cancer diagnosis and therapy. Medicinal research reviews, 36(4), 635-677. [Link]

  • Righetti, G., et al. (2021). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Medicinal Chemistry, 17(10), 1151-1165. [Link]

  • Cell-based receptor functional assays. (2002). Methods in molecular biology (Clifton, N.J.), 194, 31-48. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. [Link]

  • Zheng, W., et al. (2020). Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of medicinal chemistry, 63(24), 15187-15217. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Journal of visualized experiments : JoVE, (101), e52943. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). International journal of molecular sciences, 25(10), 5483. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2022). Methods in molecular biology (Clifton, N.J.), 2513, 305-321. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

  • Sigma-2 receptor. (n.d.). In Wikipedia. [Link]

  • In vitro receptor binding assays. (2008). Methods in molecular biology (Clifton, N.J.), 448, 205-220. [Link]

  • In vitro receptor binding assays. (2012). Methods in molecular biology (Clifton, N.J.), 929, 187-208. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the safe and ethical management of the chemical entities we handle. N-methyl-N-(4-piperidin-1-ylbenzyl)amine, a substituted aromatic amine, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are rooted in established regulatory frameworks and field-proven best practices.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Understanding the intrinsic hazards of a compound is the first principle of its safe management. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its classification can be inferred from analogous structures, such as other substituted benzylamines and aromatic amines. Aromatic amines as a class are known for potential health hazards, including toxicity and the ability to be absorbed through the skin.[1][2] An analogous compound, N-Methyl-N-(3-piperidin-1-ylbenzyl)amine, is classified as causing severe skin burns, eye damage, and respiratory irritation.[3]

Therefore, this compound must be treated as hazardous waste. Its disposal is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for hazardous waste management.[4][5]

Table 1: Anticipated Hazard Profile and Classification

Hazard Classification Description Rationale and Primary Precaution
Skin Corrosion/Irritation Expected to be corrosive or a severe irritant, causing burns upon contact.[3] Prevent all skin contact through mandatory use of appropriate gloves and lab coats.
Serious Eye Damage Poses a high risk of serious, potentially irreversible eye damage.[3] Chemical splash goggles and/or a face shield are essential during handling.
Respiratory Irritation Vapors or aerosols may irritate the respiratory tract.[3] All handling and waste consolidation must occur in a certified chemical fume hood.

| Aquatic Toxicity | Many related amines are toxic to aquatic life with long-lasting effects. | Direct release to the environment is prohibited. Do not dispose of down the drain.[6] |

Engineering Controls and Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Before handling the chemical for disposal, establishing robust safety barriers is critical. This is a self-validating system: proper controls and PPE not only protect the user but also prevent spills that would complicate disposal.

  • Primary Engineering Control: Always handle this compound and its waste streams inside a certified chemical fume hood. This is the most effective way to minimize inhalation exposure to vapors or aerosols.

  • Personal Protective Equipment (PPE): PPE is the final line of defense and must be selected based on the specific hazards.

Table 2: Required Personal Protective Equipment (PPE) for Disposal Operations

Body Part Required PPE Specification and Rationale
Hands Chemical-Resistant Gloves Wear nitrile or neoprene gloves. Aromatic amines can permeate some materials; double-gloving is recommended for extended handling.[2]
Eyes/Face Splash Goggles & Face Shield Use ANSI Z87.1-compliant splash goggles. A face shield should be worn over goggles when handling larger quantities (>50 mL) to protect against splashes.
Body Laboratory Coat A flame-resistant lab coat provides a barrier against incidental skin contact. Ensure it is fully buttoned.

| Feet | Closed-Toed Shoes | Leather or chemical-resistant shoes are required to protect from spills. |

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process of segregation, containment, and documentation. Adherence to these steps ensures compliance with federal and institutional regulations.[7][8]

Step 1: Waste Characterization and Segregation

The cardinal rule of chemical waste management is to never mix incompatible waste streams.[8][9] Doing so can trigger dangerous reactions.

  • Identify the Waste Stream: Is the waste pure this compound, a solution in a solvent, or contaminated materials (e.g., gloves, absorbent pads)? Each must be handled distinctly.

  • Segregate Incompatibles: This compound is a base. Keep this waste stream separate from:

    • Acids and Acid Chlorides[3]

    • Strong Oxidizing Agents[3]

    • Reactive Metals

  • Rationale: Mixing amines with acids can cause a violent exothermic neutralization reaction. Mixing with strong oxidizers can create fire or explosion hazards.

Step 2: Containerization and Labeling

The waste container is the primary means of containment during storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant container with a screw-top cap. Ensure the container is in good condition, free of cracks or leaks.[8]

  • Label the Container: The label must be completed before any waste is added. Federal regulations require specific information.[5][8] Affix a hazardous waste tag and clearly write the following:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound"

    • If in solution, list all constituents with percentages (e.g., "this compound, 15%; Methanol, 85%").

    • The date accumulation started.

Step 3: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Keep Containers Closed: The waste container must be tightly capped at all times, except when actively adding waste.[8] This prevents the release of vapors and protects the container's contents.

  • Use Secondary Containment: Place the waste container inside a larger, chemically compatible tub or bin to contain any potential leaks.

  • Store in a Designated Area: The SAA should be a well-ventilated, low-traffic area away from heat sources and direct sunlight.[6]

Step 4: Final Disposal and Record-Keeping
  • Contact EHS: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[6][10] Do not attempt to transport hazardous waste yourself.

  • Maintain Records: Keep a log of the waste generated, including the chemical name, quantity, and date of disposal, as required by institutional and federal regulations.[6][7]

Emergency Procedures: Spill Management

Preparedness for accidental spills is a critical component of safe handling.[6]

  • Evacuate and Alert: If a spill occurs, alert colleagues in the immediate area. If the spill is large or involves other hazardous materials, evacuate and call your institution's emergency number.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE detailed in Table 2.

  • Contain the Spill: For liquid spills, use spill pillows or an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Containerize: Carefully scoop the absorbed material into a designated hazardous waste container. Label this container as "Spill Debris with this compound" and list all components.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram outlines the logical process for managing waste containing this compound.

G Workflow for Disposal of this compound Waste start Waste Generation (Pure compound, solution, or contaminated material) characterize Characterize & Segregate Is it an amine base? Keep separate from acids, oxidizers, etc. start->characterize container Select Compatible Container (e.g., HDPE) with secure screw-top cap characterize->container label Affix 'HAZARDOUS WASTE' Label List all chemical constituents and percentages container->label store Store in Satellite Accumulation Area (SAA) with secondary containment. Keep container closed. label->store full Is container full or project complete? store->full full->store No pickup Arrange Pickup Contact institution's EHS or licensed waste contractor full->pickup Yes end Waste Properly Disposed Retain disposal records pickup->end

Sources

Personal protective equipment for handling N-methyl-N-(4-piperidin-1-ylbenzyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: N-methyl-N-(4-piperidin-1-ylbenzyl)amine

This document provides essential safety protocols and operational guidance for the handling and disposal of this compound. As no specific Safety Data Sheet (SDS) for this exact compound is readily available in the searched literature, the following procedures are synthesized from the safety profiles of structurally similar compounds, particularly its isomer N-Methyl-N-(3-piperidin-1-ylbenzyl)amine, and established best practices for handling aromatic and secondary amines.[1][2][3] This guide is intended for use by trained professionals in a laboratory setting.

Core Hazard Assessment

This compound is a substituted aromatic amine containing both a secondary amine and a piperidine moiety. This structure suggests specific potential hazards that must be managed.

  • Corrosivity: Based on data for its isomer, this compound is presumed to cause severe skin burns and serious eye damage.[3] Amines are alkaline and can be corrosive to tissues upon contact.

  • Dermal Absorption: Aromatic amines as a class can be readily absorbed through the skin, presenting a significant route of exposure.[2]

  • Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[3][4] Amines, in general, are known skin and eye irritants.[5]

  • Toxicity: While specific data is unavailable, related compounds are harmful if swallowed.[4][6]

Due to these potential hazards, a conservative approach mandating stringent personal protective equipment and engineering controls is necessary.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to create a reliable barrier against exposure. Never handle this compound without the full PPE ensemble detailed below.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the compound, which is presumed to be corrosive and capable of causing severe eye damage.[3] Standard safety glasses are insufficient. Must comply with OSHA 29 CFR 1910.133 or EN 166 standards.[1][3]
Hand Protection Double-gloving with chemical-resistant nitrile or butyl rubber gloves.Aromatic amines may permeate common glove materials.[7] Double-gloving provides an additional layer of protection. The outer glove should be removed immediately after handling and disposed of as contaminated waste. Change gloves every 30-60 minutes or immediately if contamination is suspected.[8][9]
Body Protection A chemical-resistant laboratory coat (fully fastened) and an impervious apron for larger quantities.Provides a primary barrier against accidental spills and skin contact.[10][11] Long-sleeved clothing and closed-toe shoes are mandatory at all times.
Respiratory Protection Work must be conducted in a certified chemical fume hood.This is the primary engineering control to prevent inhalation of vapors or aerosols.[10] If there is a risk of exceeding exposure limits or in case of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[3][9]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following steps must be followed for any procedure involving this compound.

Step-by-Step Handling Protocol:
  • Pre-Operational Checks:

    • Verify that the chemical fume hood is functioning correctly (check airflow monitor).

    • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[10]

    • Prepare all necessary equipment and reagents within the fume hood to minimize movement.

    • Designate a specific area within the hood for handling the compound.

  • Donning PPE:

    • Don all required PPE as specified in the table above before approaching the chemical storage location.

  • Chemical Handling:

    • Carefully transfer the required amount of the compound, avoiding the generation of dust or aerosols.[1]

    • Keep the container tightly sealed when not in use.[4]

    • Perform all manipulations deep within the fume hood.

  • Post-Handling & Decontamination:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water.

    • Carefully remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood.

    • Remove all other PPE in the designated area and dispose of contaminated items properly.

    • Wash hands and forearms thoroughly with soap and water.

Operational Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Verify Fume Hood & Safety Showers B Assemble Equipment in Hood A->B C Don Full PPE B->C D Transfer Compound in Hood C->D E Perform Procedure D->E F Seal Container E->F G Decontaminate Work Surfaces F->G H Segregate & Seal Chemical Waste G->H I Doff & Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist immediately.[3]
Ingestion DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Management
  • Small Spills (in fume hood):

    • Ensure full PPE is worn.

    • Absorb the spill with an inert, non-combustible material like vermiculite or sand.[1]

    • Collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste disposal.[10]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.[11]

Waste Management and Disposal

Chemical waste containing this compound must be handled as hazardous waste from the point of generation.

  • Waste Segregation: Amine waste must be stored separately from other waste streams, especially acids and oxidizing agents, to prevent hazardous reactions.[12][13]

  • Containerization:

    • Collect all waste (the chemical itself, contaminated materials, and disposable PPE) in a designated, properly labeled hazardous waste container.[14][15]

    • The container must be made of a compatible material and have a tightly sealing lid.[13][14]

    • Store the waste container in a designated satellite accumulation area that is cool, well-ventilated, and under the control of laboratory personnel.[14][15]

  • Final Disposal:

    • Disposal must be conducted through a licensed hazardous-waste disposal contractor in accordance with all local, state, and federal regulations.[1][13]

    • NEVER dispose of this chemical down the drain or in the regular trash, as it can be harmful to aquatic life.[13][16]

References

  • Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). ACS Publications. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Disposal Guidelines. Columbia University. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). NIOSH. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020-10-09). Publisso. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). GAIACA. [Link]

  • The OSHA Chemical Storage Requirements. (2022-06-10). Capital Resin Corporation. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.